molecular formula C7H8N4O4 B2368670 N3-C2-NHS ester

N3-C2-NHS ester

Katalognummer: B2368670
Molekulargewicht: 212.16 g/mol
InChI-Schlüssel: WATICTZQAVLEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N3-C2-NHS ester is a useful research compound. Its molecular formula is C7H8N4O4 and its molecular weight is 212.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATICTZQAVLEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is N3-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N3-C2-NHS Ester: A Heterobifunctional Linker for Bioconjugation and ADC Development

Introduction

This compound, also known by its systematic name 3-Azidopropanoate-N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) (N3) group, connected by a two-carbon (C2) spacer. This dual functionality allows for a sequential, two-step conjugation strategy.

The NHS ester group provides high reactivity towards primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, forming a stable amide bond.[][3] The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing an alkyne group.[4][5] This powerful combination makes this compound an invaluable tool, particularly in the field of antibody-drug conjugate (ADC) development, where it serves as a non-cleavable linker to covalently attach cytotoxic payloads to monoclonal antibodies.[4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for calculating molar quantities, understanding solubility, and ensuring proper handling.

Table 1: Chemical and Physical Data for this compound

Property Value Reference
CAS Number 850180-76-6 [1]
Molecular Weight 212.165 g/mol [1]
Purity ≥98% [1]
Physical State Liquid (Oil) [1]
IUPAC Name (diazyn-1-ium-1-yl)({3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl})azanide [1]
Canonical SMILES N#[N+][N-]CCC(=O)ON1C(=O)CCC1=O [1]
LogP -0.917 [1]

| Hydrogen Bond Acceptors | 5 |[1] |

Table 2: Recommended Storage Conditions for Stock Solutions

Temperature Storage Duration Reference
-80°C Up to 6 months [5][6]

| -20°C | Up to 1 month |[5][6] |

Mechanism of Action and Reactivity

The utility of this compound stems from the orthogonal reactivity of its two functional groups.

Amine-Reactive NHS Ester Linkage

The NHS ester is a highly efficient acylating agent that reacts with unprotonated primary aliphatic amines to form a stable and effectively irreversible amide bond.[] This reaction, a form of nucleophilic acyl substitution, is the workhorse of bioconjugation for labeling proteins, antibodies, and other amine-containing biomolecules.[] The reaction proceeds rapidly in aqueous environments, typically at a slightly alkaline pH to ensure the primary amine is deprotonated and thus nucleophilic.[][3]

NHS_Ester_Reaction Protein Protein with Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Protein->Intermediate NHS_Ester N₃-C₂-NHS Ester NHS_Ester->Intermediate + Product Stable Amide Bond (Protein-NH-CO-C₂-N₃) Intermediate->Product collapses to form Byproduct NHS Byproduct Intermediate->Byproduct releasing

Figure 1: NHS ester reaction with a primary amine.
Azide Group for Click Chemistry

The azide moiety serves as a handle for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. This compound is compatible with the two most common forms of azide-alkyne cycloaddition.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts spontaneously with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a triazole.[4][5] This is particularly useful for conjugations in living systems where copper toxicity is a concern.

Click_Chemistry_Pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide Azide-Modified Molecule (R-N₃) Alkyne Terminal Alkyne Azide->Alkyne Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Azide->Strained_Alkyne Triazole_Cu Triazole Linkage Alkyne->Triazole_Cu Catalyst Cu(I) Catalyst Catalyst->Triazole_Cu Triazole_Sp Triazole Linkage Strained_Alkyne->Triazole_Sp

Figure 2: Azide cycloaddition reaction pathways.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is ideally suited for constructing ADCs. The process involves a two-stage sequential conjugation that ensures a controlled and well-defined final product.

  • Antibody Modification: The antibody is first reacted with this compound. The NHS ester groups selectively couple to lysine residues on the antibody surface, introducing azide functionalities.

  • Payload Conjugation: An alkyne-modified cytotoxic drug (payload) is then introduced. The conjugation is achieved via click chemistry (either CuAAC or SPAAC), where the azide groups on the antibody react with the alkyne groups on the drug, forming the final ADC.

ADC_Synthesis_Workflow cluster_step1 cluster_step2 Ab Antibody (Ab) Ab_N3 Azide-Modified Ab (Ab-N₃) Ab->Ab_N3 Linker N₃-C₂-NHS Ester Linker->Ab_N3 Click Click Chemistry (CuAAC or SPAAC) Ab_N3->Click Drug Alkyne-Modified Drug Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Figure 3: Logical workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required depending on the specific biomolecules involved.

Protocol for Protein Labeling with this compound

This protocol describes the first step of the conjugation: introducing the azide handle onto a protein or antibody.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein/antibody solution (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.[]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO or DMF.[]

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer. The buffer must be free of primary amines (e.g., Tris) that would compete with the reaction.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and thoroughly.

  • Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or for 2-4 hours at 4°C.[] The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

  • Characterization: The resulting azide-modified protein is now ready for the subsequent click chemistry reaction. The degree of labeling can be quantified if necessary.

Experimental_Workflow start Start prep_reagent 1. Dissolve N₃-C₂-NHS Ester in anhydrous DMSO start->prep_reagent mix 3. Add Molar Excess of Ester to Protein Solution prep_reagent->mix prep_protein 2. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prep_protein->mix incubate 4. Incubate (30-120 min at RT or 2-4 hr at 4°C) mix->incubate quench 5. Quench Reaction with Tris or Glycine Buffer incubate->quench purify 6. Purify via Desalting Column or Dialysis quench->purify product Azide-Labeled Protein purify->product

References

An In-depth Technical Guide to N3-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, N3-C2-NHS ester. It details its chemical structure, physicochemical properties, and its application in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and other labeled biomolecules. This document offers detailed experimental protocols and visual workflows to aid researchers in successfully utilizing this versatile reagent.

Core Concepts: Chemical Structure and Reactivity

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate, is a chemical tool that features two key functional groups: an azide (B81097) (-N3) and an N-hydroxysuccinimide (NHS) ester.[1][2] The "C2" in its common name refers to the two-carbon ethyl chain that separates the azide and the carbonyl of the NHS ester. This strategic design allows for a two-step bioconjugation strategy.

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[][4] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[]

The azide group is stable under most biological conditions and serves as a handle for "click chemistry."[2] Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[1] Alternatively, it can participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a copper catalyst.[1]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReferences
Chemical Names 3-Azidopropanoic acid N-succinimidyl ester; (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate[1][2]
CAS Number 850180-76-6[5]
Molecular Formula C₇H₈N₄O₄[1]
Molecular Weight 212.16 g/mol [1]
Appearance Solid powder[6]
Purity ≥98%[5][6]
Solubility Soluble in DMSO, DCM, DMF[5][6]
Storage Conditions -20°C, desiccated[5]
Stability NHS esters are susceptible to hydrolysis, particularly at higher pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, which decreases to minutes at a pH of 9.[2][7]

Experimental Protocols

This section provides a detailed, two-stage experimental protocol for the labeling of a protein with this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule.

Stage 1: Protein Labeling with this compound

This protocol describes the conjugation of this compound to primary amines on a target protein.

Materials:

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[4]

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[4] If necessary, perform a buffer exchange.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[8] Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[4]

    • Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[9] Protect from light if the molecule to be conjugated in the next step is light-sensitive.

  • Purification of Azide-Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts (N-hydroxysuccinimide) using a desalting column or size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS).[4]

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a fluorescent dye or a drug) to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Stage 1

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 40 mM in water, freshly prepared)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 20 mM in DMSO or water)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically at a 2-5 fold molar excess over the protein), and the copper-chelating ligand.

    • Add the CuSO₄ solution to the mixture. The final concentration of copper is typically in the range of 100-200 µM.[10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 2-5 times that of the copper sulfate.[10]

  • Click Reaction Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst, although the use of a ligand like THPTA can help stabilize it.[11]

  • Purification of the Final Conjugate:

    • Purify the resulting protein conjugate from excess reagents and catalyst using a desalting column or size-exclusion chromatography.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a typical experimental workflow involving this compound.

NHS_Ester_Reaction cluster_0 Protein Protein-NH₂ (Primary Amine) Azide_Protein Protein-NH-CO-C₂-N₃ (Azide-Labeled Protein) Protein->Azide_Protein pH 7.2-8.5 N3_C2_NHS N₃-C₂-NHS Ester N3_C2_NHS->Azide_Protein NHS N-Hydroxysuccinimide (Byproduct)

NHS Ester Reaction with a Primary Amine.

CuAAC_Reaction Azide_Protein Protein-Azide Conjugate Protein-Triazole-Molecule (Final Conjugate) Azide_Protein->Conjugate Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate Bioconjugation_Workflow Start Start: Target Protein (e.g., Antibody) Step1 Step 1: Reaction with N₃-C₂-NHS Ester (pH 8.3-8.5, RT, 1-4h) Start->Step1 Purification1 Purification 1 (Desalting / SEC) Step1->Purification1 Intermediate Azide-Labeled Protein Purification1->Intermediate Step2 Step 2: CuAAC Reaction with Alkyne-Molecule (CuSO₄, NaAsc, Ligand, RT, 1-4h) Intermediate->Step2 Purification2 Purification 2 (Desalting / SEC) Step2->Purification2 End Final Bioconjugate Purification2->End

References

An In-depth Technical Guide to N3-C2-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of N3-C2-NHS ester, a bifunctional linker critical in bioconjugation and drug development. This document is intended to serve as a valuable resource for researchers and scientists in designing and executing experiments involving this versatile molecule.

Core Properties of this compound

This compound, also known as 3-Azidopropanoate-N-hydroxysuccinimide ester, is a non-cleavable linker widely employed in the synthesis of antibody-drug conjugates (ADCs) and other labeled biomolecules.[1][2] Its structure incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group. The NHS ester facilitates covalent bond formation with primary amines, while the azide group enables subsequent conjugation via "click chemistry."[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Synonyms 3-Azidopropanoate-N-hydroxysuccinimide ester[4]
CAS Number 850180-76-6[2][4]
Molecular Formula C₇H₈N₄O₄[5]
Molecular Weight 212.16 g/mol [4]
Appearance/State Liquid (Oil)[2][4]
Purity >98%[4]
Solubility DMSO: 100 mg/mL (471.34 mM)[3]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][3]
Reactivity and Stability

The utility of this compound stems from its dual reactivity. The NHS ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[6] This reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[6][7] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[6]

The azide group is stable under typical bioconjugation conditions and can participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[2][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[2][9]

The stability of NHS esters in aqueous solutions is a critical consideration. The rate of hydrolysis is significantly influenced by pH.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[6]
8.025°CVaries (minutes to hours)
8.64°C10 minutes[6][10]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in bioconjugation.

General Workflow for Protein Labeling and Subsequent Click Chemistry

The overall process involves a two-step conjugation strategy. First, the protein of interest is labeled with this compound via its primary amines. The resulting azide-modified protein is then purified and subjected to a click chemistry reaction with an alkyne-containing molecule.

G cluster_0 Step 1: Amine Labeling cluster_1 Purification cluster_2 Step 2: Click Chemistry A Protein with Primary Amines C Reaction in Amine-Free Buffer (pH 7.2-8.5) A->C B This compound (in anhydrous DMSO) B->C D Azide-Modified Protein C->D E Purification (e.g., Desalting Column) D->E F Purified Azide-Modified Protein E->F H Click Reaction (CuAAC or SPAAC) F->H G Alkyne-Containing Molecule (Terminal or Strained) G->H I Final Conjugate H->I

Caption: General workflow for two-step protein conjugation using this compound.

Protocol for Labeling a Protein with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[11]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).[12]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[1][13]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[14]

  • Desalting column for purification.[]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column.[11]

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[13]

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).[12]

    • Note: this compound is moisture-sensitive. Use anhydrous DMSO and prepare the solution fresh.[16]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v).

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.[14][] Protect from light if the protein is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[14]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).[]

    • Collect the protein-containing fractions.

G A Prepare Protein in Amine-Free Buffer C Add NHS Ester to Protein (10-20x Molar Excess) A->C B Prepare Fresh N3-C2-NHS Ester Solution in DMSO B->C D Incubate: RT (0.5-2h) or 4°C (overnight) C->D E Optional: Quench with Tris or Glycine D->E F Purify via Desalting Column E->F G Collect Azide-Modified Protein F->G

Caption: Experimental workflow for labeling a protein with this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction of the azide-modified protein with a terminal alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS).

  • Terminal alkyne-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified protein and the terminal alkyne-containing molecule. A 5-10 fold molar excess of the alkyne is a typical starting point.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate to remove excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

G A Combine Azide-Protein and Terminal Alkyne B Add Copper Ligand (e.g., THPTA) A->B C Add CuSO₄ B->C D Add Fresh Sodium Ascorbate to Initiate C->D E Incubate at RT for 1-4h D->E F Purify Final Conjugate E->F

Caption: Experimental workflow for a CuAAC reaction.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free reaction of the azide-modified protein with a strained alkyne-containing molecule (e.g., DBCO or BCN).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-containing molecule (e.g., DBCO-X or BCN-X) dissolved in DMSO.

Procedure:

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein.

    • Add the strained alkyne-containing molecule stock solution to the protein solution. A 2-4 fold molar excess of the strained alkyne is a good starting point.[1] The final DMSO concentration should be kept low (ideally <5% v/v).[1]

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times can be shorter depending on the reactivity of the specific strained alkyne.

  • Purification:

    • Purify the final conjugate using a suitable method to remove unreacted reagents, such as size-exclusion chromatography.

G A Combine Azide-Protein and Strained Alkyne (e.g., DBCO, BCN) B Incubate: RT (4-12h) or 4°C (12-24h) A->B C Purify Final Conjugate B->C

Caption: Experimental workflow for a SPAAC reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it is used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[1][2][3]

  • Biomolecule Labeling: It can be used to introduce an azide handle onto proteins, peptides, or other amine-containing molecules for subsequent functionalization with fluorescent dyes, biotin, or other probes via click chemistry.[13]

  • Surface Functionalization: this compound can be used to immobilize biomolecules onto surfaces for applications in biosensors and biochips.

  • Proteomics and Chemical Biology: The ability to perform sequential, orthogonal reactions makes it a powerful tool for creating complex bioconjugates for studying protein interactions and cellular processes.

Conclusion

This compound is a versatile and powerful bifunctional linker that enables the straightforward and efficient conjugation of biomolecules. By understanding its core properties and following optimized experimental protocols for both the NHS ester-amine reaction and subsequent click chemistry, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research. The data and protocols presented in this guide provide a solid foundation for the successful application of this compound in a wide range of scientific endeavors.

References

An In-Depth Technical Guide to the N3-C2-NHS Ester: Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C2-NHS ester, a bifunctional linker widely employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, provides structured quantitative data, outlines experimental protocols, and visualizes key workflows and concepts.

Core Concept: The Dual Functionality of this compound

The this compound is a chemical tool designed for the precise and stable linkage of molecules. Its structure incorporates two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins and other biomolecules.

  • Azide (B81097) (N3) Group: This functional group serves as a bioorthogonal handle for "click chemistry," a highly efficient and specific conjugation reaction.[1][2][3][4]

This dual functionality allows for a two-step conjugation strategy. First, the NHS ester reacts with primary amines on a biomolecule, such as the lysine (B10760008) residues of an antibody.[5] Subsequently, the azide group is available for a highly specific reaction with a molecule containing a corresponding alkyne group, enabling the attachment of a second molecule of interest, such as a cytotoxic drug.[6][7][8]

Mechanism of Action: A Two-Stage Process

The utility of the this compound is rooted in two distinct chemical reactions: amine acylation and azide-alkyne cycloaddition.

Stage 1: Amine Acylation via NHS Ester Chemistry

The initial step involves the reaction of the NHS ester with primary amines, predominantly the ε-amino groups of lysine residues and the N-terminus of proteins.[5] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild pH conditions (typically pH 7.2-8.5) to form a stable and irreversible amide bond.[5]

The reaction is pH-dependent, as the primary amine needs to be in its unprotonated state to act as a nucleophile. While the reaction can proceed at physiological pH, a slightly alkaline environment is often preferred to maximize the rate of aminolysis over the competing hydrolysis of the NHS ester.[5]

NHS_Ester_Reaction N3_C2_NHS This compound Intermediate Tetrahedral Intermediate N3_C2_NHS->Intermediate Nucleophilic Attack (pH 7.2-8.5) Protein Protein (with Primary Amine, e.g., Lysine) Protein->Intermediate Conjugate Azide-Functionalized Protein Intermediate->Conjugate Amide Bond Formation NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group Release

Stage 2: Bioorthogonal Conjugation via Click Chemistry

Once the biomolecule is functionalized with the azide group, the second molecule, which has been modified to contain an alkyne group, can be attached using click chemistry. The most common form is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7][9] This reaction is highly specific, high-yielding, and bioorthogonal, meaning it does not interfere with native biological functional groups.[10]

The CuAAC reaction results in the formation of a stable triazole linkage, covalently connecting the two molecules.[6][11]

Click_Chemistry_Reaction Azide_Protein Azide-Functionalized Protein ADC Antibody-Drug Conjugate (ADC) Azide_Protein->ADC Cycloaddition Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->ADC Catalyst Cu(I) Catalyst Catalyst->ADC

Quantitative Data in Antibody-Drug Conjugate (ADC) Synthesis

The efficiency of each step in the conjugation process is critical for producing a homogenous and effective ADC. The Drug-to-Antibody Ratio (DAR) is a key quality attribute that is carefully controlled and measured.[12][13]

Table 1: Representative Quantitative Parameters for ADC Synthesis using Azide-NHS Ester Linkers

ParameterTypical Value/RangeMethod of DeterminationReference(s)
NHS Ester Labeling
Molar Excess of NHS Ester to Antibody5 - 20 foldCalculation based on desired DAR[14][15]
Reaction Time1 - 4 hoursHPLC, Mass Spectrometry[5]
Reaction pH7.2 - 8.5pH meter[5]
Degree of Labeling (Azides per Ab)2 - 4Mass Spectrometry[14][15]
Click Chemistry (CuAAC)
Molar Excess of Alkyne-Drug to Azide1.5 - 5 foldCalculation[6][7]
Copper Catalyst Concentration50 - 250 µMCalculation[7][9]
Ligand to Copper Ratio5:1Calculation[7][9]
Reaction Time1 - 12 hoursHPLC, Mass Spectrometry[6][7]
Final Average DAR2 - 4HIC-HPLC, Mass Spectrometry[12][13]
Conjugation Efficiency>95%HPLC, Mass Spectrometry[1]

Note: The values presented are typical and may vary depending on the specific antibody, drug, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using an this compound linker.

Protocol 1: Antibody Modification with N3-PEG2-C2-NHS Ester

This protocol describes the initial labeling of a monoclonal antibody with the azide-functionalized linker. A PEG spacer is often included to improve solubility and pharmacokinetic properties.[16]

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N3-PEG2-C2-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the N3-PEG2-C2-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the concentration of the azide-functionalized antibody using a spectrophotometer (A280). The degree of labeling (average number of azides per antibody) can be determined by mass spectrometry.[12]

Antibody_Modification_Workflow Start Start: Monoclonal Antibody Prepare_Ab Prepare Antibody in Reaction Buffer (pH 8.0) Start->Prepare_Ab React Combine and Incubate (1-4 hours) Prepare_Ab->React Prepare_Linker Dissolve N3-PEG2-C2-NHS Ester in DMSO Prepare_Linker->React Purify Purify via Desalting Column React->Purify Characterize Characterize: - Concentration (A280) - Degree of Labeling (MS) Purify->Characterize End End: Azide-Functionalized Antibody Characterize->End

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an alkyne-modified drug to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-modified drug

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[7][9]

  • Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) solution (e.g., 100 mM in water)[8]

  • PBS (pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare Reactants:

    • Dilute the azide-functionalized antibody to a desired concentration in PBS.

    • Dissolve the alkyne-modified drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in PBS.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions to a final ligand to copper ratio of 5:1. Incubate for 5 minutes at room temperature.[7][9]

  • Initiate Reaction:

    • To the azide-functionalized antibody, add the alkyne-modified drug (typically 2-5 fold molar excess).

    • Add the catalyst premix to the antibody-drug mixture to a final copper concentration of 100-250 µM.

    • Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[8]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the resulting ADC from excess reagents using SEC.

  • Characterization: Analyze the final ADC product to determine the average DAR, purity, and aggregation state using methods such as HIC-HPLC and mass spectrometry.[12][17]

Downstream Signaling and Cellular Fate of the Resulting ADC

The this compound linker itself does not have a direct signaling mechanism of action. Its role is to stably connect the antibody to the cytotoxic payload. The biological effect is initiated once the ADC binds to its target antigen on the surface of a cancer cell.[18]

ADC_Cellular_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Target Antigen on Cancer Cell Surface Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation Drug_Release Drug Release Degradation->Drug_Release Cytotoxicity Cytotoxic Effect (e.g., DNA damage, microtubule disruption) Drug_Release->Cytotoxicity Apoptosis Apoptosis (Cell Death) Cytotoxicity->Apoptosis

Conclusion

The this compound and its PEGylated derivatives are powerful and versatile tools in modern bioconjugation. Their dual-reactive nature, enabling a robust amine-reactive conjugation followed by a highly specific and efficient click chemistry reaction, provides a reliable platform for the construction of complex biomolecules such as ADCs. A thorough understanding of the reaction mechanisms, careful control of experimental parameters, and comprehensive characterization of the final product are essential for the successful application of this technology in research and drug development.

References

N3-C2-NHS Ester: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and practical applications of this versatile molecule. From its fundamental chemical properties to its role in constructing complex biomolecular architectures like antibody-drug conjugates (ADCs), this guide serves as an essential resource for beginners and a reference for experienced practitioners.

Core Concepts: The Dual Reactivity of this compound

This compound, also known as 3-azidopropanoic acid N-hydroxysuccinimide ester, is a molecule designed with two distinct reactive functionalities. This dual nature allows for a two-step sequential conjugation strategy, which is fundamental to its utility.

The first reactive group is the N-hydroxysuccinimide (NHS) ester . This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable amide bond.[1] This reaction is highly efficient under physiological to slightly basic conditions (pH 7.2-8.5).[1]

The second functional group is the azide (B81097) (N3) . The azide group is relatively inert to the biological functional groups present on proteins, making it a bioorthogonal handle. This handle can be specifically targeted in a second step through "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2]

The two primary forms of click chemistry utilized with azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5]

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Synonyms 3-Azidopropanoate-N-hydroxysuccinimide ester, Azidobutyric NHS ester[6]
Molecular Formula C7H8N4O4
Molecular Weight 212.16 g/mol
Purity ≥ 95%
Appearance White to off-white solid or oil
Storage Conditions -20°C, dry, under inert gas[6]
Stability of NHS Esters: pH Dependence

The stability of the NHS ester is a critical factor in the success of the conjugation reaction, as it is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

pHHalf-life of NHS EsterReference
7.0 (at 0°C)4-5 hours[7]
8.0~1 hour[7]
8.6 (at 4°C)10 minutes[7]

This data underscores the importance of performing the NHS ester conjugation promptly after the reagent is dissolved and maintaining the recommended pH range to maximize the reaction with the primary amines on the biomolecule while minimizing hydrolysis.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

The efficiency of the conjugation process and the resulting drug-to-antibody ratio (DAR) are critical quality attributes of an antibody-drug conjugate, as they directly impact its efficacy and safety.[8] A low DAR may result in reduced potency, while a high DAR can negatively affect the ADC's pharmacokinetics and increase toxicity.[8]

The DAR achieved with this compound is influenced by several factors, including:

  • Molar ratio of linker to antibody: Increasing the molar excess of the this compound will generally lead to a higher DAR.

  • Reaction time and temperature: Longer reaction times and higher temperatures can increase the extent of conjugation, but also the risk of antibody denaturation and NHS ester hydrolysis.

  • pH of the reaction buffer: As shown in the stability table, a slightly basic pH (8.0-8.5) is a compromise between favoring the deprotonated amine for reaction and minimizing hydrolysis.[1]

  • Antibody concentration: Higher antibody concentrations can favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.

The DAR is typically determined experimentally using techniques such as:

  • UV-Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the antibody and the conjugated payload.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the determination of the number of conjugated payloads.[8]

Experimental Protocols

Conjugation of this compound to an Antibody

This protocol describes the first step of the bioconjugation process, where the this compound is attached to the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, it must be buffer-exchanged into an amine-free buffer such as PBS at pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction solution immediately. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the azide-functionalized antibody.

  • Characterization:

    • Determine the concentration of the purified azide-functionalized antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • The azide-functionalized antibody is now ready for the subsequent click chemistry reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between the azide-functionalized antibody and an alkyne-modified payload.

Materials:

  • Azide-functionalized antibody

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 50 mM stock solution of the copper-chelating ligand in water.

  • CuAAC Reaction:

    • In a reaction tube, add the azide-functionalized antibody to the desired final concentration in the reaction buffer.

    • Add a 2- to 5-fold molar excess of the alkyne-modified payload.

    • Prepare a premix of CuSO4 and the ligand in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the copper catalyst, excess payload, and other small molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized antibody and a strained alkyne-modified payload (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized antibody

  • Strained alkyne-modified payload (e.g., DBCO-payload or BCN-payload)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the strained alkyne-modified payload in DMSO.

  • SPAAC Reaction:

    • In a reaction tube, add the azide-functionalized antibody to the desired final concentration in the reaction buffer.

    • Add a 2- to 4-fold molar excess of the strained alkyne-modified payload.[5]

    • Gently mix the reaction components. The final DMSO concentration should be kept below 5% (v/v).[5]

    • Incubate the reaction for 2-12 hours at room temperature or 12-24 hours at 4°C.[5] Reaction times as short as 2 hours at room temperature have been reported to be sufficient.[5]

  • Purification:

    • Purify the resulting antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the excess payload.

Characterization of the Final Antibody-Drug Conjugate

After purification, the final ADC should be characterized to determine its concentration, purity, and drug-to-antibody ratio (DAR) using the methods described in the "Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)" section.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Characterization Ab Antibody Ab_N3 Azide-Functionalized Antibody Ab->Ab_N3 NHS Ester Reaction (pH 8.0) N3_NHS This compound N3_NHS->Ab_N3 ADC Antibody-Drug Conjugate (ADC) Ab_N3->ADC CuAAC or SPAAC Payload Alkyne/Strained Alkyne Payload Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

nhs_ester_reaction Ab_NH2 Antibody-NH₂ (Primary Amine) Amide_bond Antibody-NH-CO-(CH₂)₂-N₃ (Stable Amide Bond) Ab_NH2->Amide_bond + N3_NHS This compound N3_NHS->Amide_bond NHS NHS (Leaving Group) Amide_bond->NHS releases

Caption: NHS ester reaction with a primary amine on an antibody.

cuaac_reaction Ab_N3 Azide-Functionalized Antibody Triazole_ADC Triazole-Linked ADC Ab_N3->Triazole_ADC + Alkyne_Payload Alkyne-Payload Alkyne_Payload->Triazole_ADC Catalyst Cu(I) Catalyst Catalyst->Triazole_ADC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

spaac_reaction Ab_N3 Azide-Functionalized Antibody Triazole_ADC Triazole-Linked ADC Ab_N3->Triazole_ADC + Strained_Alkyne Strained Alkyne-Payload (DBCO or BCN) Strained_Alkyne->Triazole_ADC

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

her2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeted ADC (e.g., T-DM1) HER2 HER2 Receptor ADC->HER2 Binds Endosome Endosome ADC->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates HER2->Endosome Internalization Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation Apoptosis Apoptosis Payload_Release->Apoptosis Induces

Caption: HER2 signaling pathway and mechanism of action of a HER2-targeted ADC.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its dual reactivity allows for a controlled, two-step approach to linking molecules, which is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates. By understanding the principles of NHS ester chemistry and click chemistry, and by carefully controlling reaction conditions, researchers can effectively utilize this compound to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

introduction to azide-alkyne click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azide-Alkyne Click Chemistry

Introduction

"Click chemistry" is a chemical philosophy introduced by K.B. Sharpless in 2001, which describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1] This concept was developed to accelerate the drug discovery process by using a few reliable and practical reactions. The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which produces a 1,2,3-triazole.[1][2] While the thermal Huisgen cycloaddition requires elevated temperatures and often yields a mixture of regioisomers, the copper-catalyzed version proceeds rapidly at room temperature and is highly regioselective.[1][2][3] The development of click chemistry has significantly impacted various fields, including drug discovery, materials science, and bioconjugation.[4][5][6][7]

Core Principles and Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, featuring a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1][8] It is characterized by its high efficiency, mild reaction conditions, and exceptional selectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][3] The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water.[1]

The mechanism involves a catalytic cycle initiated by the coordination of a Cu(I) ion to the terminal alkyne.[2][9][10] This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate.[2][10] The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-triazolide intermediate.[6][9][] Subsequent protonation and dissociation release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[2] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[1][12]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Azide R1-N3 Alkyne R2-C≡CH Cu_acetylide Copper(I)-acetylide Intermediate Alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_triazolide Copper-triazolide Intermediate Cu_acetylide->Cu_triazolide + R1-N3 Cu_triazolide->Cu_I Regeneration Triazole 1,4-disubstituted 1,2,3-Triazole Cu_triazolide->Triazole + H+

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[13][14] This copper-free click reaction utilizes a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy for the cycloaddition with an azide.[13][15][] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[13][17] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[13] Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of regioisomers. The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives like DIBO, BCN, and DIFO developed to enhance kinetics.[15][18][19] SPAAC is a bioorthogonal reaction, meaning the azide and cyclooctyne groups are inert to biological molecules and do not interfere with native cellular processes, making it ideal for in vivo applications.[15]

SPAAC_Mechanism cluster_product Product Azide R1-N3 Triazole Regioisomeric Triazole Adducts Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Comparison: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC is dictated by the specific experimental requirements, balancing the need for speed and regioselectivity against biocompatibility.

ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited in vivo due to copper toxicityExcellent, widely used in living systems[18][20]
Second-Order Rate Constant (k) ~10² - 10³ M⁻¹s⁻¹~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[18][21][22]
Regioselectivity Exclusively 1,4-disubstituted triazole[1][3]Mixture of regioisomers
Reaction Conditions Aqueous or organic solvents, broad pH range (4-12), room temperature[1][8]Physiological conditions (aqueous, neutral pH, 37°C)
Side Reactions Potential for oxidative homocoupling of alkynes[3][23]Potential for side reactions with thiols[23]
Reagent Accessibility Terminal alkynes are simple and readily available[23]Strained cyclooctynes are more complex and expensive to synthesize[23]

Experimental Protocols

A typical workflow for bioconjugation using azide-alkyne click chemistry involves the preparation of the azide- and alkyne-functionalized components, performing the click reaction, and subsequent purification and analysis of the conjugate.

Experimental_Workflow A 1. Prepare Azide-modified Biomolecule C 3. Perform Click Reaction (CuAAC or SPAAC) A->C B 2. Prepare Alkyne-modified Label/Drug B->C D 4. Purify Conjugate (e.g., Chromatography, Dialysis) C->D E 5. Analyze Conjugate (e.g., Mass Spec, SDS-PAGE) D->E

Caption: General experimental workflow for bioconjugation via click chemistry.

Detailed Protocol: CuAAC Conjugation of an Alkyne-Oligonucleotide

This protocol describes the conjugation of an alkyne-labeled oligonucleotide to an azide-containing molecule.

Materials:

  • Alkyne-labeled oligonucleotide

  • Azide-containing molecule (e.g., fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄): 20 mM stock in nuclease-free water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock in nuclease-free water[24]

  • Sodium Ascorbate: 300 mM stock in nuclease-free water (must be freshly prepared)[25]

  • Nuclease-free water and buffers (e.g., PBS)

Methodology:

  • Preparation of Reagents :

    • Prepare fresh sodium ascorbate solution.[25]

    • Thaw all other reagents and keep them on ice.

  • Reaction Setup :

    • In a microcentrifuge tube, dissolve the alkyne-labeled oligonucleotide in buffer to the desired concentration.

    • Add the azide-containing molecule. A 4 to 50-fold molar excess relative to the oligonucleotide is often used.[24]

  • Catalyst Premix :

    • In a separate tube, prepare the catalyst master mix. For a 30 µL final reaction volume, mix 10 µL of 100 mM THPTA and 10 µL of 20 mM CuSO₄.[24] The ligand-to-copper ratio is typically between 2:1 and 5:1.[24][26] Let the complex form for a few minutes.[26]

  • Initiation of Reaction :

    • Add the catalyst premix to the oligonucleotide/azide solution.

    • Initiate the click reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate.[24] Mix gently by pipetting.

  • Incubation :

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[24][26]

  • Purification :

    • Purify the resulting oligonucleotide conjugate to remove excess reagents and catalyst. This can be achieved by methods such as ethanol (B145695) precipitation or size-exclusion chromatography.[24]

Detailed Protocol: SPAAC Labeling of a Protein

This protocol provides a general method for labeling an azide-containing protein with a cyclooctyne-functionalized reagent.

Materials:

  • Azide-containing protein (produced via metabolic labeling or site-specific incorporation)

  • Cyclooctyne reagent (e.g., DBCO-fluorophore): Stock solution in DMSO

  • Phosphate-buffered saline (PBS) or other suitable reaction buffer

Methodology:

  • Preparation of Protein :

    • Purify the azide-containing protein and ensure it is in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup :

    • In a microcentrifuge tube, add the azide-containing protein to the desired final concentration.

    • Add the DBCO-reagent from the DMSO stock solution. A 5 to 10-fold molar excess of the DBCO reagent is a common starting point. Ensure the final DMSO concentration remains low (typically <5%) to avoid protein denaturation.

  • Incubation :

    • Incubate the reaction mixture. The reaction time can vary from 1 to 12 hours depending on the protein, reagent concentrations, and the specific cyclooctyne used.[27] The reaction can be performed at room temperature or 37°C.

  • Purification :

    • Remove the unreacted DBCO reagent and purify the labeled protein. Common methods include size-exclusion chromatography, dialysis, or affinity chromatography if a tag is present.

  • Analysis :

    • Confirm the conjugation and determine the labeling efficiency using methods like SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.[27]

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have established themselves as indispensable reagents in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[][2] Their utility spans a vast range of applications, from fundamental research in proteomics and cell biology to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, factors influencing the conjugation reaction, detailed experimental protocols, and key quantitative data to empower researchers in their bioconjugation endeavors.

The Chemistry of Amine-Reactive Conjugation

At its core, the power of NHS esters lies in their ability to selectively react with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable, irreversible amide bonds.[][2] This reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the final, stable amide linkage.[][2]

The formation of an NHS ester is itself a critical activation step, typically achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[][4] This two-step process allows for the efficient conversion of a carboxyl group into a highly reactive, amine-specific functional group.[4]

Factors Influencing Reaction Efficiency

The success of bioconjugation with NHS esters is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The pH of the reaction buffer is arguably the most critical factor. The reaction is highly pH-dependent because the target primary amines must be in their unprotonated, nucleophilic state.[5][6] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][7] Below this range, the protonation of amines reduces their reactivity. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, leading to non-reactive carboxylic acid and reducing the efficiency of the conjugation.[5][7]

Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that deactivates the ester.[7] The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[7] This underscores the importance of performing conjugations promptly after preparing the NHS ester solution and avoiding excessively high pH.

Temperature and Time: NHS ester conjugations are typically carried out at room temperature or 4°C.[] Reactions at room temperature are generally complete within 30 to 120 minutes, while reactions at 4°C may require longer incubation times.[] Lower temperatures can be beneficial for sensitive proteins and can also help to minimize hydrolysis.

Concentration: The concentration of both the biomolecule and the NHS ester can influence the reaction efficiency. Higher concentrations of reactants can lead to a more efficient conjugation.[8]

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[7] Phosphate (B84403), bicarbonate, borate, and HEPES buffers are commonly used.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for NHS ester bioconjugation reactions.

ParameterValueReference
Optimal pH Range 7.2 - 8.5[][7]
Reaction Time (Room Temp) 30 - 120 minutes[]
Reaction Time (4°C) 2 - 4 hours[7]
NHS Ester Half-life (pH 7.0, 0°C) 4 - 5 hours[7]
NHS Ester Half-life (pH 8.6, 4°C) 10 minutes[7]
ApplicationTypical Molar Excess of NHS EsterTypical Degree of Labeling (DOL)Reference
Antibody Labeling 5 - 20 fold2 - 8[9]
Oligonucleotide Labeling 5 - 10 foldQuantitative[2]
Protein Labeling (BSA) 6.5 fold0.9 - 1.1[10]

Experimental Protocols

Protocol 1: General Antibody Labeling with an NHS Ester

This protocol provides a general procedure for labeling IgG antibodies with a fluorescent dye or other molecule functionalized with an NHS ester.

Materials:

  • IgG antibody solution (in a primary amine-free buffer like PBS)

  • NHS ester of the label (e.g., fluorescent dye)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[9][10] If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or buffer exchange column.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Reaction: Add a calculated molar excess of the NHS ester solution to the antibody solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[9] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[12]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if using a fluorescent label.[][7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from the unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Immobilization of a Protein onto an NHS-Activated Surface

This protocol describes the immobilization of a protein onto a surface that has been pre-activated with NHS esters.

Materials:

  • NHS-activated surface (e.g., glass slide, microplate)

  • Protein to be immobilized (in an amine-free buffer)

  • Immobilization buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5

  • Blocking buffer: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5

  • Washing buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the immobilization buffer at a suitable concentration (e.g., 10-100 µg/mL).

  • Immobilization: Add the protein solution to the NHS-activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing: Gently wash the surface three times with the washing buffer to remove any non-covalently bound protein.

  • Blocking: Block any remaining reactive NHS ester groups by incubating the surface with the blocking buffer for 30-60 minutes at room temperature.

  • Final Washing: Wash the surface three to five times with the washing buffer.

  • Storage: The surface with the immobilized protein can be stored in a suitable buffer at 4°C.

Conclusion

NHS ester chemistry is a robust and versatile tool for bioconjugation, offering a straightforward method for creating stable linkages between molecules. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve high-efficiency conjugation for a wide array of applications in both basic research and therapeutic development. The protocols and data provided in this guide serve as a foundation for the successful implementation of NHS ester-based bioconjugation strategies.

References

A Technical Guide to the Solubility of N3-C2-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility, Handling, and Application of a Key Bioconjugation Reagent

N3-C2-NHS ester, chemically known as 3-Azidopropanoic acid N-hydroxysuccinimide ester, is a bifunctional linker molecule integral to the fields of bioconjugation and drug development. Its utility lies in its dual reactive ends: an azide (B81097) group that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on biomolecules to form stable amide bonds. Understanding the solubility of this reagent is paramount for its effective use in synthesizing antibody-drug conjugates (ADCs), preparing labeled proteins, and other bioconjugation applications.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its dissolution and use, and visual diagrams to illustrate key workflows and concepts.

Core Solubility Characteristics

The solubility of this compound is dictated by its chemical structure. As a non-PEGylated, relatively small molecule, its solubility profile is characterized by a preference for organic solvents over aqueous solutions. The NHS ester group is susceptible to hydrolysis in aqueous environments, a reaction that is accelerated at neutral to high pH. Therefore, careful consideration of solvent choice and handling conditions is critical to maintain the reactivity of the molecule.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available solubility data for this compound and its PEGylated analogs. The inclusion of PEGylated versions provides a comparative context, illustrating how structural modifications can significantly enhance aqueous solubility.

CompoundSolventSolubilityConcentration (if available)Source
This compound Dimethyl sulfoxide (B87167) (DMSO)SolubleNot specified[1]
Dichloromethane (DCM)SolubleNot specified[1]
Dimethylformamide (DMF)SolubleNot specified[1]
N3-PEG2-C2-NHS EsterDimethyl sulfoxide (DMSO)≥ 100 mg/mL≥ 333.03 mMMedChemExpress
10% DMSO, 90% PBS20 mg/mL51.50 mMMedChemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 6.44 mMMedChemExpress
N3-PEG4-C2-NHS EsterDimethyl sulfoxide (DMSO)100 mg/mL257.49 mMMedChemExpress

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound

This protocol outlines a general method for determining the quantitative solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Anhydrous solvent of interest (e.g., DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated pipettes and tips

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials using a vortex mixer for a predetermined period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C) to allow the solution to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for a sufficient time to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Calculate the solubility, typically expressed in mg/mL or mM.

Protocol for Dissolving and Using this compound in a Bioconjugation Reaction

This protocol provides a general procedure for preparing a stock solution of this compound and using it to label a protein or other amine-containing biomolecule.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein or other biomolecule in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO or DMF.[3] Vortex briefly to ensure complete dissolution.

    • Note: It is highly recommended to prepare the stock solution fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[4]

  • Preparation of the Biomolecule:

    • Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[2] The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amines are deprotonated and nucleophilic.[4]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the biomolecule.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring or rotation.

  • Quenching the Reaction:

    • (Optional) Quench any unreacted NHS ester by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) by a suitable purification method, such as size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the use of this compound.

G Workflow for this compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_conjugation Bioconjugation Reaction start Start: Equilibrate this compound to RT dissolve Dissolve in anhydrous DMSO or DMF start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex stock Fresh 10 mM Stock Solution vortex->stock add_ester Add NHS ester stock solution to biomolecule stock->add_ester Use Immediately biomolecule Prepare biomolecule in amine-free buffer (pH 8.3-8.5) biomolecule->add_ester incubate Incubate (RT or on ice) add_ester->incubate quench Quench unreacted ester (optional) incubate->quench purify Purify the conjugate quench->purify final_product Final Azide-Labeled Biomolecule purify->final_product

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound and its subsequent use in a typical bioconjugation reaction.

G Factors Influencing this compound Solubility and Stability cluster_factors Influencing Factors cluster_outcomes Outcomes solubility This compound Solubility & Stability solvent Solvent Choice (Organic vs. Aqueous) solubility->solvent ph pH of Aqueous Solution solubility->ph moisture Presence of Moisture solubility->moisture temperature Temperature solubility->temperature dissolution Good Dissolution (in anhydrous organic solvents) solvent->dissolution hydrolysis NHS Ester Hydrolysis (in aqueous solutions, esp. high pH) ph->hydrolysis moisture->hydrolysis reactivity Loss of Reactivity (due to hydrolysis) hydrolysis->reactivity

Caption: A diagram illustrating the key factors that influence the solubility and stability of this compound and their resulting outcomes.

References

An In-depth Technical Guide to N3-C2-NHS Ester and its PEGylated Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-C2-NHS ester and its polyethylene (B3416737) glycol (PEG) derivatives, crucial heterobifunctional crosslinkers in modern bioconjugation and drug development. This document details their chemical properties, applications, and step-by-step experimental protocols for their use in creating advanced biomolecular conjugates, with a particular focus on Antibody-Drug Conjugates (ADCs).

Core Concepts and Applications

This compound and its PEGylated analogues are powerful tools that enable the precise and stable linkage of different molecules. These linkers possess two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the lysine (B10760008) residues on the surface of proteins and antibodies) to form a stable amide bond.

  • An azide (B81097) group (N3) , which serves as a bioorthogonal handle for "click chemistry" reactions. This allows for the highly specific and efficient attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a nanoparticle, that has been functionalized with a complementary alkyne group.

The inclusion of a PEG spacer between the azide and NHS ester groups in derivatives like Azido-PEG2-NHS ester and N3-PEG3-C2-NHS ester enhances the water solubility of the linker and the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final product.

The primary application of these linkers is in the construction of ADCs. In this context, the NHS ester end of the linker is first reacted with an antibody that targets a specific antigen on cancer cells. Subsequently, the azide group is used in a click chemistry reaction to attach a potent cytotoxic drug. This strategy allows for the targeted delivery of the drug directly to the tumor site, minimizing off-target toxicity and enhancing therapeutic efficacy.

Quantitative Data Summary

The molecular properties of this compound and its common PEGylated variants are summarized in the table below for easy comparison.

Compound NameCommon Synonym(s)Molecular FormulaMolecular Weight ( g/mol )
This compound3-Azidopropanoate-N-hydroxysuccinimide esterC₇H₈N₄O₄~212.17
Azido-PEG2-NHS esterN3-PEG2-C2-NHS esterC₁₁H₁₆N₄O₆~300.27
N3-PEG3-C2-NHS esterAzido-PEG3-NHS esterC₁₃H₂₀N₄O₇~344.32

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound and its derivatives.

Protocol 1: Antibody Modification with Azido-PEGn-NHS Ester

This protocol describes the initial step of conjugating the linker to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Azido-PEGn-NHS ester (e.g., Azido-PEG2-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers or stabilizers like Tris or glycine. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Azido-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the antibody solution. Add the ester solution dropwise while gently vortexing the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess, unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the concentration of the purified azide-modified antibody.

    • Store the conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Click Chemistry Conjugation of a Payload

Once the antibody is functionalized with an azide group, the payload (e.g., a drug or dye with an alkyne group) can be attached via click chemistry. Two common methods are described below.

Materials:

  • Azide-modified antibody

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne-functionalized payload in DMSO to a desired stock concentration.

  • CuAAC Reaction:

    • In a reaction tube, combine the azide-modified antibody with a 2- to 5-fold molar excess of the alkyne-functionalized payload.

    • Prepare a premix of CuSO₄ and the THPTA ligand in a 1:5 molar ratio. Add this premix to the antibody-payload mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Analysis:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and catalyst components.

    • Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and purity.

This method is copper-free and is preferred for applications in living systems due to the cytotoxicity of copper.

Materials:

  • Azide-modified antibody

  • Payload functionalized with a strained alkyne (e.g., DBCO or BCN)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Stock Solution:

    • Dissolve the strained alkyne-functionalized payload in DMSO to a desired stock concentration.

  • SPAAC Reaction:

    • To the azide-modified antibody in the Reaction Buffer, add a 2- to 5-fold molar excess of the strained alkyne-payload solution. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation. Reaction times will vary depending on the specific strained alkyne used.

  • Purification and Analysis:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove the unreacted payload.

    • Analyze the final conjugate to determine the DAR and purity.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation Antibody Antibody Reaction1 NHS Ester Reaction Antibody->Reaction1 pH 8.3-8.5 NHS_Linker Azido-PEGn-NHS Ester NHS_Linker->Reaction1 Azide_Ab Azide-Modified Antibody Alkyne_Payload Alkyne-Payload (e.g., Drug) Reaction2 Click Reaction (CuAAC or SPAAC) Azide_Ab->Reaction2 Reaction1->Azide_Ab Amide Bond Formation Alkyne_Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Triazole Linkage

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Click_Chemistry_Pathways cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start Azide-Functionalized Biomolecule CuAAC_Reaction Cu(I) Catalyst + Reducing Agent Start->CuAAC_Reaction Reacts with SPAAC_Reaction Catalyst-Free Start->SPAAC_Reaction Reacts with Alkyne Terminal Alkyne Alkyne->CuAAC_Reaction CuAAC_Product 1,4-disubstituted Triazole CuAAC_Reaction->CuAAC_Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->SPAAC_Reaction SPAAC_Product Triazole SPAAC_Reaction->SPAAC_Product Targeted_Drug_Delivery ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell 1. Binding to Surface Antigen Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release 4. Processing Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxic Effect

N3-C2-NHS ester CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N3-C2-NHS Ester

CAS Number: 850180-76-6

Executive Summary

This compound (3-Azidopropanoate-N-hydroxysuccinimide ester) is a heterobifunctional, non-cleavable crosslinker extensively utilized by researchers in drug development, chemical biology, and proteomics.[1][2] Its chemical architecture features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, and a terminal azide (B81097) (N3) group for bioorthogonal "click chemistry" reactions.[2][3] This dual functionality allows for the precise and stable linkage of biomolecules, making it a cornerstone reagent in the synthesis of Antibody-Drug Conjugates (ADCs) and other complex bioconjugates.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanisms of action, experimental protocols, and core applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the necessary foundation for its application in experimental settings, including calculation of molar excess and solubility considerations.

PropertyValueReference(s)
CAS Number 850180-76-6[5][6]
Molecular Formula C₇H₈N₄O₄[3][6]
Molecular Weight 212.17 g/mol [3][5][6]
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate[5][6]
Synonyms 3-Azidopropanoate-N-hydroxysuccinimide ester[2][5]
Appearance Colorless to off-white oil or liquid[1][3][5]
Purity ≥98%[5][]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM)[3][]
Storage Store pure form at -20°C for up to 3 years[1]

Mechanism of Action and Core Functionalities

The utility of this compound is derived from its two distinct reactive ends, enabling a two-step sequential conjugation strategy.

Amine-Reactive NHS Ester Functionality

The NHS ester is a highly efficient acylating agent that selectively reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides.[8][] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated amine attacks the ester's carbonyl carbon. This forms a stable, effectively irreversible amide bond and releases N-hydroxysuccinimide as a benign byproduct.[] This reaction is most efficient in aqueous buffers with a pH range of 7.2 to 8.5.[][10]

Fig. 1: NHS ester reaction with a primary amine.
Bioorthogonal Azide Functionality (Click Chemistry)

The terminal azide group is exceptionally stable in biological milieu but highly reactive under specific "click chemistry" conditions. This allows for a second, highly selective conjugation step with a molecule bearing a complementary alkyne group.[1][11] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[11]

Two primary pathways are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst. It is extremely efficient and high-yielding, forming a stable 1,4-disubstituted triazole linkage.[12][13][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for applications in living systems where copper toxicity is a concern.[15] This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), whose ring strain enables the cycloaddition to proceed rapidly without a catalyst.[1][14]

Click_Chemistry_Pathways cluster_azide Azide-Functionalized Molecule cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway (Copper-Free) Azide R-N₃ Alkyne Terminal Alkyne (R'-C≡CH) Azide->Alkyne DBCO Strained Alkyne (e.g., DBCO, BCN) Azide->DBCO CuAAC_Product 1,4-Triazole Product Alkyne->CuAAC_Product  + Cu(I) catalyst SPAAC_Product Triazole Product DBCO->SPAAC_Product  No catalyst

Fig. 2: Click chemistry pathways for the azide group.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a quintessential linker for constructing ADCs. The process involves a logical two-stage workflow that first attaches the linker to the antibody and then "clicks" the cytotoxic payload onto the linker.

  • Step 1 (Antibody Functionalization): The NHS ester end of the linker reacts with lysine residues on the antibody, covalently attaching the linker and presenting a reactive azide group on the antibody surface.

  • Step 2 (Payload Conjugation): A cytotoxic drug, previously modified to contain a terminal alkyne or a strained alkyne (e.g., DBCO), is added. The azide on the antibody and the alkyne on the drug react via CuAAC or SPAAC to form the final, stable Antibody-Drug Conjugate.

ADC_Workflow cluster_inputs Initial Components cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Conjugation Ab Antibody (with -NH₂ groups) Ab_Azide Azide-Functionalized Antibody (Ab-N₃) Ab->Ab_Azide Linker N₃-C₂-NHS Ester Linker->Ab_Azide + Drug Alkyne-Drug Payload ADC Final ADC Drug->ADC Ab_Azide->ADC  + Click Reaction (CuAAC or SPAAC)

Fig. 3: Workflow for ADC synthesis using this compound.

Detailed Experimental Protocol: Protein Conjugation

This section provides a generalized protocol for the conjugation of this compound to a primary amine-containing protein, such as an antibody. Optimization may be required depending on the specific protein.

Required Materials and Reagents
  • This compound

  • Protein of interest (e.g., IgG antibody), free of amine-containing stabilizers like BSA.

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH adjusted to 8.0-8.5.[8][16] (Note: PBS is a suitable alternative for pH-sensitive proteins, though the reaction may be slower at pH 7.4).[8]

  • Purification: Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column or equivalent).[8][17]

  • Standard laboratory equipment (pipettes, vortexer, centrifuge, reaction tubes).

Reagent Preparation
  • Protein Solution: Prepare the protein solution at a concentration of 5-20 mg/mL in the chosen Reaction Buffer.[8] Ensure the buffer is cold and free of any primary amines (e.g., Tris).

  • Linker Solution: Immediately before initiating the reaction, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[16] Vortex to ensure complete dissolution. Do not store the linker in solution, as the NHS ester is susceptible to hydrolysis.[10]

Conjugation Reaction
  • Calculate the required volume of the Linker Solution. A 5- to 20-fold molar excess of the NHS ester relative to the protein is a common starting point for optimization.

  • Add the calculated volume of the Linker Solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light, especially if any components are light-sensitive.

Purification of the Azide-Functionalized Protein
  • Following incubation, purify the conjugate from excess, unreacted this compound and the NHS byproduct using a desalting column.

  • Equilibrate the column according to the manufacturer's instructions with the desired final buffer (e.g., PBS).

  • Apply the reaction mixture to the column and centrifuge (for spin columns) or use gravity flow to elute the purified, high-molecular-weight conjugate. The smaller, unreacted linker molecules are retained in the column matrix.

  • Collect the eluate containing the azide-functionalized protein.

Characterization and Storage
  • Determine the final protein concentration (e.g., via Bradford or Nanodrop assay).[16]

  • Optionally, determine the Degree of Labeling (DOL)—the average number of linker molecules per protein—using mass spectrometry or other appropriate analytical techniques.

  • The purified azide-functionalized protein is now ready for the subsequent click chemistry reaction. For storage, follow standard protocols for the specific protein, typically at 4°C for short-term or ≤ -20°C for long-term storage.

Conclusion

This compound is a powerful and versatile chemical tool that bridges conventional amine-based bioconjugation with the precision and bioorthogonality of click chemistry. Its well-defined reactivity, stability, and central role in the construction of complex biomolecular structures like ADCs make it an indispensable reagent for researchers and scientists. The protocols and mechanisms detailed in this guide provide a robust framework for its successful application in advancing drug discovery and development.

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N-hydroxysuccinimide (NHS) esters for the introduction of azide (B81097) functionalities. This powerful bioorthogonal chemistry enables the precise and efficient covalent labeling of biomolecules in complex biological systems.

Core Principles of SPAAC with N3-C2-NHS Ester

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable triazole linkage between an azide and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[1][2] The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[3][4]

The "this compound" nomenclature typically refers to a heterobifunctional linker where an azide group (N3) is connected via a short alkyl or polyethylene (B3416737) glycol (PEG) spacer to an N-hydroxysuccinimide (NHS) ester. A common example is (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate.[5] The NHS ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the lysine (B10760008) residues and N-termini of proteins, under mild pH conditions (typically pH 7.2-8.5).[][7]

This two-step approach first involves the modification of a biomolecule with the azido-NHS ester to introduce the azide handle. Subsequently, a molecule of interest functionalized with a strained cyclooctyne (e.g., DBCO, DIBO, BCN) is introduced, which then specifically and rapidly reacts with the azide-modified biomolecule via SPAAC.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is a critical factor in experimental design. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne and the electronic properties of the azide. The table below summarizes the second-order rate constants for common cyclooctynes with a model azide, benzyl (B1604629) azide, which serves as a proxy for an azide-modified biomolecule.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DIBOBenzyl Azide~0.3 - 0.7[3]
DBCOBenzyl Azide~0.6 - 1.0[3]
BCNBenzyl Azide~0.06 - 0.1[3]
DIBACBenzyl Azide~0.3[1]
DIFOBenzyl Azide~0.04[4]
BARACBenzyl Azide~0.9[4]

Note: Reaction rates can be influenced by solvent, temperature, and the specific structure of the azide.

Experimental Protocols

This section provides a detailed, two-part protocol for the labeling of a protein with an this compound and subsequent SPAAC reaction with a cyclooctyne-functionalized molecule (e.g., a fluorophore).

Part 1: Protein Modification with Azido-NHS Ester

Objective: To introduce azide functionalities onto a protein of interest.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[8] Buffers containing primary amines like Tris must be avoided as they will compete with the NHS ester reaction.[9]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10]

  • Labeling Reaction: Add a 10-20 fold molar excess of the Azido-NHS ester solution to the protein solution.[9][10] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[][9]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted Azido-NHS ester and byproducts using a desalting column or by dialysis against PBS.[][9] The resulting azide-modified protein is now ready for the SPAAC reaction.

Part 2: SPAAC Reaction with a Cyclooctyne Probe

Objective: To conjugate the azide-modified protein with a cyclooctyne-functionalized probe.

Materials:

  • Azide-modified protein from Part 1

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: In a reaction tube, combine the azide-modified protein with a 2-5 fold molar excess of the cyclooctyne-probe.[9]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9][10] The reaction time can be optimized depending on the specific cyclooctyne and azide used.

  • Purification: Purify the final conjugate from excess, unreacted cyclooctyne-probe using a desalting column or dialysis.[10]

  • Characterization: The degree of labeling can be determined using methods such as UV-Vis spectroscopy (if the probe has a distinct absorbance) or mass spectrometry.[10]

Visualizations

Reaction Workflow

G cluster_0 Part 1: Protein Azide Functionalization cluster_1 Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Protein Reaction1 Amine-Reactive Labeling (pH 8.3-8.5) Protein->Reaction1 Azido-NHS_Ester Azido-NHS_Ester Azido-NHS_Ester->Reaction1 Azide-Modified_Protein Azide-Modified_Protein Reaction1->Azide-Modified_Protein Purification1 Purification (Desalting/Dialysis) Azide-Modified_Protein->Purification1 Purified_Azide-Modified_Protein Azide-Modified Protein Purification1->Purified_Azide-Modified_Protein Reaction2 SPAAC Reaction (pH 7.4) Purified_Azide-Modified_Protein->Reaction2 Cyclooctyne-Probe Cyclooctyne-Probe Cyclooctyne-Probe->Reaction2 Labeled_Protein Final Labeled Protein Reaction2->Labeled_Protein Purification2 Purification (Desalting/Dialysis) Labeled_Protein->Purification2

Caption: Experimental workflow for protein labeling via SPAAC.

SPAAC Mechanism

G Azide R1-N3 Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne R2-Cyclooctyne Cyclooctyne->Transition_State Triazole Stable Triazole Product Transition_State->Triazole

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Application in Studying Post-Translational Modifications (PTMs)

G cluster_0 Cellular Process cluster_1 Bioorthogonal Labeling and Analysis Metabolic_Labeling Metabolic Labeling with Azide-Modified Precursor Protein_Synthesis Protein Synthesis & Post-Translational Modification Metabolic_Labeling->Protein_Synthesis Azide-Labeled_Proteome Proteome with Azide-Tagged PTMs Protein_Synthesis->Azide-Labeled_Proteome Cell_Lysis Cell Lysis Azide-Labeled_Proteome->Cell_Lysis SPAAC_Reaction SPAAC with Cyclooctyne-Biotin Cell_Lysis->SPAAC_Reaction Enrichment Streptavidin Enrichment SPAAC_Reaction->Enrichment Mass_Spectrometry Mass Spectrometry Analysis Enrichment->Mass_Spectrometry PTM_Identification Identification of Modified Proteins and Sites Mass_Spectrometry->PTM_Identification

Caption: Workflow for identifying PTMs using SPAAC.

References

The Strategic Application of N3-C2-NHS Ester in Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of biotherapeutics. The design and synthesis of a stable and effective ADC hinge on the critical choice of the linker connecting the monoclonal antibody (mAb) to the potent cytotoxic payload. This technical guide delves into the core applications of N3-C2-NHS ester, a versatile heterobifunctional linker, in the development of next-generation ADCs. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and methods for characterization, empowering researchers to leverage this technology for robust and reproducible ADC synthesis.

Introduction to this compound: A Two-Step Conjugation Strategy

This compound, also known as azido-PEG2-NHS ester, is a chemical linker that facilitates a two-step "click chemistry" approach to ADC development. This strategy offers significant advantages in terms of control and homogeneity of the final conjugate. The linker possesses two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of a monoclonal antibody. This initial step introduces an azide (B81097) moiety onto the antibody.

  • Azide (N3) Group: This functional group is bioorthogonal, meaning it is inert to the biological functionalities present on the antibody. It serves as a handle for the subsequent "click chemistry" reaction.

The two-step process, involving initial antibody modification followed by payload attachment, provides greater control over the conjugation process compared to single-step methods.

The Core Workflow: From Antibody to ADC

The development of an ADC using this compound follows a logical and sequential workflow. This process ensures the efficient and controlled conjugation of the cytotoxic payload to the antibody, culminating in a purified and well-characterized ADC ready for further evaluation.

ADC_Development_Workflow cluster_0 Step 1: Antibody Preparation & Azide Introduction cluster_1 Step 2: Payload Conjugation via Click Chemistry cluster_2 Step 3: ADC Characterization A Antibody Purification (e.g., remove sodium azide) B NHS Ester Conjugation (Antibody + this compound) A->B Reaction C Purification of Azide-Modified Antibody (e.g., Size-Exclusion Chromatography) B->C Purification D Click Chemistry Reaction (Azide-Ab + Alkyne/DBCO-Payload) C->D Coupling E Purification of ADC (e.g., SEC, HIC) D->E Purification F Drug-to-Antibody Ratio (DAR) Determination (UV-Vis, HIC, MS) E->F G Purity & Aggregation Analysis (SEC, SDS-PAGE) E->G H In Vitro Stability Assays (Plasma Stability) E->H I Functional Assays (Binding, Cytotoxicity) F->I G->I H->I

Caption: ADC Development Workflow using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the ADC development workflow using this compound.

Antibody Preparation and Azide Installation

This initial phase focuses on preparing the antibody and introducing the azide functionality.

3.1.1. Antibody Purification

It is crucial to start with a purified antibody solution free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide), as these will compete with the NHS ester reaction.[1][2]

  • Method: Dialysis or size-exclusion chromatography (SEC) are effective methods for buffer exchange.[3][4]

    • Dialysis: Dialyze the antibody solution against a suitable buffer (e.g., 1x PBS, pH 7.2-7.4) overnight at 4°C with at least two buffer changes.[1]

    • Size-Exclusion Chromatography (Desalting): Use a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[2][3]

3.1.2. This compound Conjugation

This step involves the reaction of the antibody's lysine residues with the NHS ester of the linker.

  • Materials:

    • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

    • This compound.

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Reaction buffer (e.g., PBS, pH 8.0-8.5).

  • Protocol:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[]

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).[]

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing.[6] The final DMSO concentration should ideally not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or on ice.[7]

    • Quench the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes.

3.1.3. Purification of the Azide-Modified Antibody

Removal of excess linker and quenching reagents is essential before proceeding to the click chemistry step.

  • Method: Size-exclusion chromatography (SEC) is the preferred method for purifying the azide-modified antibody.[4]

    • Use a pre-packed desalting column or a larger SEC column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).[3]

    • Monitor the elution profile by absorbance at 280 nm to collect the antibody-containing fractions.

Payload Conjugation via Click Chemistry

The azide-functionalized antibody is now ready for conjugation with a payload that has been modified with a complementary reactive group, typically a strained alkyne like dibenzocyclooctyne (DBCO).

3.2.1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly efficient and bioorthogonal.[8]

  • Materials:

    • Purified azide-modified antibody.

    • DBCO-functionalized cytotoxic payload.

    • Anhydrous DMSO.

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Protocol:

    • Prepare a stock solution of the DBCO-payload in anhydrous DMSO.

    • Add a 1.5- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.

    • Incubate the reaction mixture for 4-16 hours at room temperature or 4°C.[6] The reaction progress can be monitored by LC-MS.

ADC Purification and Characterization

After the conjugation reaction, the resulting ADC must be purified and thoroughly characterized to ensure its quality and suitability for further studies.

3.3.1. ADC Purification

Multiple chromatographic techniques can be employed to purify the ADC from unreacted payload and other impurities.[9]

  • Methods:

    • Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecules.[4]

    • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different Drug-to-Antibody Ratios (DARs) and remove unconjugated antibody.

    • Affinity Chromatography (e.g., Protein A): Can be used to capture the antibody and wash away impurities.

3.3.2. Drug-to-Antibody Ratio (DAR) Determination

Determining the average number of drug molecules conjugated to each antibody is a critical quality attribute.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) and uses the Beer-Lambert law to calculate the concentrations of each component.Simple, rapid, and requires standard laboratory equipment.Can be inaccurate if the payload also absorbs at 280 nm or if there are impurities that absorb at either wavelength.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with higher DARs will have longer retention times. The average DAR is calculated from the relative peak areas of the different DAR species.Provides information on the distribution of DAR species, not just the average. Can also detect unconjugated antibody.Requires specialized chromatography equipment and method development.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC allows for the precise determination of the number of conjugated payloads.[9][10][11]Highly accurate and provides detailed information on the DAR distribution and the presence of different glycoforms.[12]Requires expensive instrumentation and expertise in data analysis.

3.3.3. Purity and Stability Analysis

Ensuring the purity and stability of the ADC is crucial for its therapeutic efficacy and safety.

AnalysisMethodPurpose
Purity and Aggregation Size-Exclusion Chromatography (SEC)To determine the percentage of monomeric ADC and quantify the presence of high molecular weight aggregates.[13]
Purity SDS-PAGE (reduced and non-reduced)To visualize the heavy and light chains of the antibody and confirm the covalent attachment of the payload.
In Vitro Plasma Stability Incubation in plasma followed by LC-MS analysisTo assess the stability of the linker and the rate of payload deconjugation in a biologically relevant matrix.[14]

Mechanism of Action and Signaling Pathways

The efficacy of an ADC is dependent on its ability to bind to a specific antigen on the surface of cancer cells, be internalized, and release its cytotoxic payload. The payload then induces cell death through various mechanisms, such as inhibiting microtubule polymerization or causing DNA damage. The choice of target antigen is therefore critical. Below are simplified representations of signaling pathways for common ADC targets.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in various cancers, including breast and gastric cancer.[15] ADCs targeting HER2, upon binding, are internalized, leading to the release of the payload and subsequent cell death.

HER2_Signaling cluster_her2 HER2-Targeted ADC Action cluster_pathway Downstream Signaling ADC HER2-ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K PI3K/AKT Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Simplified HER2 Signaling and ADC Mechanism.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Its activation triggers downstream pathways that promote cell growth and proliferation.[16][17][18][19]

EGFR_Signaling cluster_egfr EGFR-Targeted ADC Action cluster_pathway Downstream Signaling ADC EGFR-ADC EGFR EGFR ADC->EGFR Binding Internalization Internalization EGFR->Internalization RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Proliferation Gene Transcription, Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation TROP2_Signaling cluster_trop2 TROP2-Targeted ADC Action cluster_pathway Downstream Signaling ADC TROP2-ADC TROP2 TROP2 ADC->TROP2 Binding Internalization Internalization TROP2->Internalization Ca_Signal Intracellular Ca2+ Signal Transduction TROP2->Ca_Signal Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death MAPK MAPK Pathway Ca_Signal->MAPK Cell_Cycle Cell Cycle Progression MAPK->Cell_Cycle

References

An In-depth Technical Guide to the Core Concepts of Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of two or more molecules where at least one is a biomolecule, has become an indispensable tool in modern medicine and biotechnology.[1][2] At the heart of this technology lies the linker, a molecular bridge that connects the constituent parts of a bioconjugate. The linker's chemical properties are critical determinants of the stability, efficacy, and safety of the resulting conjugate, particularly in therapeutic applications such as antibody-drug conjugates (ADCs).[][4][5][6] This guide provides a comprehensive overview of the fundamental concepts of bioconjugation linkers, including their classification, mechanisms of action, and the experimental protocols for their use.

Core Principles of Bioconjugation Linkers

The primary role of a linker in bioconjugation is to covalently connect two or more molecules, such as a protein and a drug, to form a single, functional entity.[1][2] An ideal linker must satisfy two paradoxical requirements: it must be stable enough to remain intact during circulation in the bloodstream to prevent premature release of its payload, yet it must also be designed to release the payload at the target site.[][6] The choice of linker profoundly impacts the pharmacokinetic profile, therapeutic index, and overall success of a bioconjugate.[][5]

Classification of Linkers

Bioconjugation linkers can be broadly categorized based on their release mechanism and the reactivity of their functional groups.

Based on Release Mechanism: Cleavable vs. Non-Cleavable Linkers

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers present in the target microenvironment, such as enzymes, pH, or reducing agents.[7][8] This controlled release mechanism can enhance the therapeutic efficacy and safety of a bioconjugate.[7] More than 80% of clinically approved ADCs utilize cleavable linkers.[9]

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes, like cathepsins or β-glucuronidase, which are often overexpressed in tumor cells.[10][11][12] The Val-Cit (valine-citrulline) dipeptide is a commonly used motif that is selectively cleaved by cathepsin B within the lysosome.[10]

  • pH-Sensitive (Acid-Cleavable) Linkers: These linkers utilize acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[10][13]

  • Reducible (Disulfide) Linkers: These linkers contain disulfide bonds that are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.[10][13]

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the biomolecule and the payload.[9] The payload is released only after the complete degradation of the carrier biomolecule, typically an antibody, within the lysosome.[8] This approach can offer greater plasma stability and may reduce off-target toxicity.[7][8] An example of a non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[9]

Based on Reactive Ends: Homobifunctional vs. Heterobifunctional Linkers

Homobifunctional Linkers: These linkers possess two identical reactive groups, allowing for the one-step conjugation of molecules with the same functional group.[14][][16][17] While simple to use, they can lead to undesirable polymerization and self-conjugation.[14][]

Heterobifunctional Linkers: These linkers have two different reactive groups, enabling the sequential conjugation of molecules with distinct functional groups.[14][][16][18] This two-step process provides greater control over the conjugation reaction, minimizing unwanted side products.[][16] Common reactive pairings include an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide (B117702).[18]

Key Chemistries in Bioconjugation

Several chemical reactions are fundamental to the creation of bioconjugates. The choice of reaction depends on the available functional groups on the biomolecule and the desired properties of the final conjugate.

Amine-Reactive Chemistry: NHS Ester Coupling

NHS esters are widely used to modify primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins.[14] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5, and results in a stable amide bond.[1][19]

Thiol-Reactive Chemistry: Maleimide Coupling

Maleimides react specifically with sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins, to form a stable thioether bond.[][20] This reaction is typically performed at a physiological pH of 7-7.5.[20]

Bioorthogonal Chemistry: "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, aqueous conditions.[21][22] These reactions are bioorthogonal, meaning they do not interfere with native biological processes.[19]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable triazole linkage.[19][22]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[][19] The high ring strain of the cyclooctyne drives the reaction forward without the need for a potentially toxic metal catalyst.[9][]

PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule.[23][24][25][26] In the context of linkers, PEG chains can be incorporated to increase the solubility, stability, and circulation half-life of the bioconjugate, while also reducing its immunogenicity.[23][24][25][26][27]

Quantitative Data on Linker Properties

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types.

Table 1: Comparative Stability of Cleavable Linkers

Linker TypeCleavage TriggerHalf-life in PlasmaReference
Val-Cit-PABCCathepsin B~7 days[28]
HydrazoneAcid (pH ~5)Hours to days (pH dependent)[10]
DisulfideGlutathioneStable in plasma, cleaved intracellularly[10]
Val-Ala-PABCCathepsin B23 hours (in mouse serum)[10]
Val-Lys-PABCCathepsin B8.2 hours (in mouse serum)[10]
Val-Arg-PABCCathepsin B1.8 hours (in mouse serum)[10]
OHPASArylsulfataseStable in mouse/human plasma[26]

Table 2: Influence of Linker Length and Hydrophilicity

Linker PropertyEffect on BioconjugateReference
Length Can influence steric hindrance, accessibility of the payload, and overall stability. Longer linkers may reduce steric hindrance but could also expose the payload to the aqueous environment.[6][29][30]
Hydrophilicity Increased hydrophilicity (e.g., through PEGylation) can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[29][31]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates.

Protocol for NHS Ester-Amine Coupling

Objective: To conjugate an NHS ester-functionalized molecule to a protein via primary amine groups.

Materials:

  • Protein solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • NHS ester stock solution (10 mM in anhydrous DMSO)

  • Quenching solution (1 M Tris-HCl, pH 7.4)

  • Purification column (e.g., Sephadex G-25)

  • PBS buffer

Procedure:

  • Prepare the protein solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL.[14] Ensure the buffer is free of primary amines.

  • Prepare the NHS ester solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Perform the conjugation reaction: While gently stirring the protein solution, add the NHS ester stock solution dropwise to achieve a desired molar excess (typically 10-20 fold). Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the reaction (optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purify the conjugate: Separate the labeled protein from unreacted reagents using a desalting column equilibrated with PBS.[14]

  • Characterize the conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol for Maleimide-Thiol Coupling

Objective: To conjugate a maleimide-functionalized molecule to a protein via sulfhydryl groups.

Materials:

  • Protein solution (1-10 mg/mL in degassed buffer, pH 7-7.5, e.g., PBS)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for disulfide reduction)

  • Maleimide stock solution (10 mM in anhydrous DMSO or DMF)

  • Purification column (e.g., Sephadex G-25)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare the protein solution: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • Reduce disulfide bonds (optional): If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature under an inert gas atmosphere.

  • Prepare the maleimide solution: Dissolve the maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the conjugation reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess. Flush the reaction vial with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate: Remove unreacted maleimide by size-exclusion chromatography.[7]

  • Characterize the conjugate: Determine the DOL by measuring the absorbance of the dye and the protein.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Objective: To conjugate a DBCO-functionalized molecule to an azide-modified protein.

Materials:

  • Azide-modified protein solution (1-10 mg/mL in amine-free buffer)

  • DBCO-functionalized molecule stock solution (10 mM in DMSO)

  • Purification column

Procedure:

  • Prepare the protein solution: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[9]

  • Prepare the DBCO solution: Dissolve the DBCO-functionalized molecule in DMSO to a concentration of 10 mM.[9]

  • Perform the conjugation reaction: Add a 10-20 fold molar excess of the DBCO solution to the protein solution.[9] The final DMSO concentration should be below 10% to prevent protein denaturation.[9]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Purify the conjugate: Purify the conjugate to remove unreacted DBCO-functionalized molecules.

  • Characterize the conjugate: Confirm conjugation using techniques such as mass spectrometry or SDS-PAGE.

Visualizing Bioconjugation Concepts

Diagrams are essential for understanding the complex relationships and workflows in bioconjugation.

Linker_Types cluster_Classification Linker Classification cluster_Release cluster_Ends cluster_Triggers Cleavage Triggers Release_Mechanism Release Mechanism Cleavable Cleavable Release_Mechanism->Cleavable NonCleavable Non-Cleavable Release_Mechanism->NonCleavable Reactive_Ends Reactive Ends Homobifunctional Homobifunctional Reactive_Ends->Homobifunctional Heterobifunctional Heterobifunctional Reactive_Ends->Heterobifunctional Enzymes Enzymes (e.g., Cathepsin B) Cleavable->Enzymes pH Low pH (Hydrazones) Cleavable->pH Reducing_Agents Reducing Agents (Disulfides) Cleavable->Reducing_Agents

Caption: Classification of bioconjugation linkers.

ADC_MOA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome (Low pH) Antigen->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Workflow cluster_Analysis Characterization Methods A Antibody Production & Modification C Conjugation Reaction A->C B Linker-Payload Synthesis B->C D Purification C->D E Characterization D->E F In Vitro & In Vivo Testing E->F DAR Drug-to-Antibody Ratio (DAR) E->DAR Purity Purity & Aggregation E->Purity Stability Stability Analysis E->Stability

References

Methodological & Application

Application Notes and Protocols: N3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Azidopropyl)-N'-ethylcarbodiimide hydrochloride (N3-C2-NHS ester) is a versatile bioconjugation reagent used to introduce an azide (B81097) group onto proteins and other biomolecules containing primary amines. This process leverages the well-established N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with the primary amines present on lysine (B10760008) residues and the N-terminus of proteins.[1][][3] The incorporated azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific attachment of reporter molecules, drugs, or other probes.[4][5][6] This two-step approach provides high specificity and efficiency for a wide range of applications in drug development, proteomics, and diagnostics.[7]

Principle of the Reaction

The conjugation process involves a nucleophilic acyl substitution reaction. The primary amine group on the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][][8] The reaction is highly selective for primary aliphatic amines and proceeds efficiently under mild, aqueous conditions.[][8]

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: Introduction of an azide handle for the site-specific conjugation of cytotoxic drugs to antibodies.

  • Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for detection and imaging.[7]

  • Surface Immobilization: Functionalization of surfaces for the creation of biochips and diagnostic assays.[7]

  • Proteomics: Labeling of newly synthesized proteins for identification and quantification.[9]

Quantitative Data Summary

The efficiency of the this compound conjugation is influenced by several factors, which are summarized in the tables below.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[][10]Optimal pH is 8.3-8.5.[4][5][11] Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester increases significantly.[4][5][11]
Temperature 4°C to Room Temperature (20-25°C)[][10]Lower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer incubation times.[10]
Incubation Time 30 minutes to 4 hours[][10]Can be extended to overnight at 4°C.[5][11]
Solvent Amine-free buffers (e.g., PBS, Borate (B1201080), Bicarbonate)[10][11]Avoid buffers containing primary amines like Tris, as they will compete with the target molecule for reaction with the NHS ester.[10]

Table 2: Reagent Preparation and Molar Excess

ReagentPreparationRecommended Molar Excess (Reagent:Protein)
This compound Dissolve in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[4][10][11]5 to 20-fold molar excess over the protein. The optimal ratio should be determined empirically for each protein.
Protein Dissolve in the recommended reaction buffer at a concentration of 1-10 mg/mL.[5]-

Experimental Protocols

Materials and Reagents
  • Protein or other amine-containing biomolecule

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, or spin columns)

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution conjugation Mix Protein and NHS Ester prep_protein->conjugation prep_nhs Prepare this compound Solution prep_nhs->conjugation incubation Incubate (0.5-4h, RT or 4°C) conjugation->incubation quenching Quench Reaction incubation->quenching purify Purify Azide-Labeled Protein quenching->purify characterize Characterize Conjugate purify->characterize

Caption: Experimental workflow for this compound conjugation.

Step-by-Step Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a 10 mg/mL stock solution.[12]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 5-20 fold molar excess of the NHS ester is recommended, but the optimal ratio may need to be determined experimentally.

    • Gently mix the reaction and incubate for 30 minutes to 4 hours at room temperature or overnight at 4°C.[5][10][11]

  • Quench the Reaction:

    • Add the quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Azide-Labeled Protein:

    • Remove the excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (desalting column), dialysis, or spin filtration.[4][13] The choice of method will depend on the properties of the protein.

  • Characterize the Conjugate:

    • The successful incorporation of the azide group can be confirmed by various methods, including mass spectrometry (to detect the mass shift) or by performing a subsequent click chemistry reaction with an alkyne-containing fluorescent dye followed by SDS-PAGE analysis.

Reaction Mechanism Diagram

Caption: NHS ester-amine conjugation reaction mechanism.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Incorrect pH of the reaction buffer.Verify the pH is between 7.2 and 8.5.[10]
Hydrolysis of the NHS ester.Prepare the NHS ester solution immediately before use. Consider performing the reaction at 4°C.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS or borate buffer.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10% (v/v).
Protein instability under reaction conditions.Optimize buffer composition, pH, and temperature.
Non-specific Labeling Reaction with other nucleophiles (e.g., hydroxyl or sulfhydryl groups).While NHS esters are highly selective for primary amines, some side reactions can occur. Ensure optimal pH and reaction time to favor amine reactivity.[8] The resulting esters and thioesters from reactions with hydroxyl and sulfhydryl groups are less stable and can be hydrolyzed.[8]

Storage

Store the this compound desiccated at -20°C to -80°C.[12] Once dissolved in an organic solvent, it is recommended to use the solution immediately or aliquot and store at -20°C for a limited time, minimizing freeze-thaw cycles.[12][14] The azide-labeled protein conjugate should be stored according to the stability profile of the specific protein, typically at 4°C for short-term storage or -80°C for long-term storage.

References

Application Notes and Protocols for Antibody Labeling using N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N3-C2-NHS ester is a bifunctional crosslinker that serves as an efficient tool for the covalent modification of antibodies and other proteins. This reagent possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) (N3) group. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains, which are readily available on the surface of antibodies.[][2][3] The introduction of the azide moiety provides a bioorthogonal handle for subsequent "click chemistry" reactions.[4][5][6] This allows for the specific and efficient conjugation of the azide-modified antibody to molecules containing a compatible reactive group, such as alkynes or cyclooctynes, under mild, biocompatible conditions.[4][5] This two-step approach is widely utilized in the development of antibody-drug conjugates (ADCs), immunoassays, and imaging probes.[][]

Principle of the Method:

The antibody labeling process using this compound involves a two-stage process. The first stage is the aminolysis reaction where the NHS ester reacts with primary amines on the antibody to form a stable amide linkage, thereby introducing an azide group onto the antibody. The second stage involves a bioorthogonal click chemistry reaction where the azide-functionalized antibody is conjugated to a molecule of interest containing a strained alkyne (e.g., DBCO or BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or to a terminal alkyne in the presence of a copper catalyst via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

Experimental Protocols

Protocol 1: Azide Labeling of Antibodies using this compound

This protocol details the procedure for introducing azide groups onto an antibody using this compound.

Materials:

  • Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS).[8]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][6]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.[2][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., Sephadex G-25 desalting column or spin column).[9]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified prior to labeling.[10][11]

    • Dialyze the antibody against 1X PBS, pH 7.2-7.4, or use a desalting column to exchange the buffer.[8]

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.[8]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[2][9] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and do not store for later use.[8]

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding the Reaction Buffer. A common practice is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.[2][6]

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.[][8] The optimal ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.[12]

    • Incubate for 15 minutes at room temperature.[9]

  • Purification of the Azide-Labeled Antibody:

    • Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or a spin column pre-equilibrated with PBS.[13]

    • Collect the fractions containing the purified azide-labeled antibody.

    • Measure the antibody concentration using a spectrophotometer at 280 nm.[13]

  • Storage:

    • Store the azide-labeled antibody at 4°C for short-term storage (up to one month) or at -20°C or -80°C for long-term storage.[13]

Protocol 2: Click Chemistry Conjugation of Azide-Labeled Antibody with a DBCO-Containing Molecule (SPAAC)

This protocol describes the conjugation of the azide-labeled antibody to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • Azide-labeled antibody (from Protocol 1)

  • DBCO-containing molecule (e.g., DBCO-drug, DBCO-fluorophore) dissolved in DMSO

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled antibody with the DBCO-containing molecule. A 3- to 10-fold molar excess of the DBCO-reagent over the antibody is a typical starting point.

    • The final concentration of the antibody in the reaction mixture should ideally be 1-2 mg/mL.[]

  • Conjugation Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification of the Antibody Conjugate:

    • Purify the antibody conjugate from unreacted DBCO-containing molecule and other byproducts using size exclusion chromatography (SEC) or dialysis.[14]

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.[15]

    • Determine the degree of labeling (DOL) or antibody-to-drug ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Antibody Preparation
Antibody Concentration1-10 mg/mL[8]
BufferAmine-free (e.g., PBS, pH 7.2-7.4)[8]
This compound Preparation
SolventAnhydrous DMSO or DMF[2][6]
Stock Concentration10 mg/mL[2][9]
Labeling Reaction
Reaction pH8.0 - 8.5[2][6]
Molar Excess of this compound10- to 20-fold[8]
Reaction Time30-60 min (Room Temp) or 2 hours (on ice)[8]
Quenching
Quenching Reagent1 M Tris or Glycine[9]
Final Quencher Concentration50-100 mM[12]
Click Chemistry (SPAAC)
Molar Excess of DBCO Reagent3- to 10-foldN/A
Reaction Time4-12 hours (Room Temp) or overnight (4°C)N/A

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_click Click Chemistry Conjugation Ab Antibody in Amine-Containing Buffer Purify Buffer Exchange (Dialysis/Desalting) Ab->Purify Remove interfering substances PureAb Purified Antibody in PBS Purify->PureAb Reaction Mix and Incubate (pH 8.0-8.5, RT) PureAb->Reaction N3_NHS This compound N3_NHS_Sol This compound Stock Solution N3_NHS->N3_NHS_Sol DMSO Anhydrous DMSO/DMF DMSO->N3_NHS_Sol N3_NHS_Sol->Reaction Quench Quench with Tris/Glycine Reaction->Quench PurifyLabeled Purify Azide-Labeled Ab (Desalting Column) Quench->PurifyLabeled AzideAb Azide-Labeled Antibody PurifyLabeled->AzideAb ClickReaction SPAAC Reaction AzideAb->ClickReaction DBCO DBCO-Molecule DBCO->ClickReaction FinalPurify Purify Final Conjugate (SEC/Dialysis) ClickReaction->FinalPurify FinalConjugate Antibody Conjugate FinalPurify->FinalConjugate

References

Application Notes and Protocols for Protein Modification with N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of bioorthogonal reactive groups into proteins is a cornerstone of modern chemical biology and drug development. The azide (B81097) moiety (N3) is a particularly versatile functional group due to its small size, stability in biological systems, and ability to undergo highly specific ligation reactions, most notably the Nobel Prize-winning "click chemistry" (copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition) and the Staudinger ligation.[1][2] This allows for the precise attachment of a wide array of probes, including fluorophores, biotin, and drug molecules, to proteins of interest.

This document provides detailed application notes and protocols for the use of N3-C2-NHS ester (3-Azidopropanoic acid N-hydroxysuccinimide ester) for the covalent modification of proteins. This reagent provides a short, flexible linker for the introduction of an azide group onto primary amines (the N-terminus and the ε-amine of lysine (B10760008) residues) via a stable amide bond. The protocols outlined below are designed to enable researchers to achieve efficient and controlled labeling of their target proteins.

Principle of the Method

The protein modification with this compound is a two-step process. First, the N-hydroxysuccinimide (NHS) ester group of the reagent reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1] The result is a stable amide bond, covalently attaching the azido-propyl group to the protein. The second step involves the purification of the azide-modified protein to remove unreacted this compound. The resulting azide-functionalized protein is then ready for downstream applications involving bioorthogonal chemistry.

Data Presentation: Quantitative Parameters for Protein Labeling

The efficiency of protein modification with this compound can be influenced by several factors, including protein concentration, the molar ratio of this compound to the protein, reaction time, and temperature. The following table summarizes typical quantitative data for the labeling of various proteins with short-chain azide-NHS esters. It is important to note that optimal conditions may vary for different proteins and should be determined empirically.

ParameterBovine Serum Albumin (BSA)Human IgGApomyoglobin
Protein Molecular Weight ~66.5 kDa~150 kDa~17 kDa
Protein Concentration 10 mg/mL[3]2 mg/mL[2]1.2 mg/mL[2]
Reagent Azido-NHS Ester (short chain)Azidoacetic acid NHS ester[2]Azidoacetic acid NHS ester[2]
Molar Excess of Reagent 6.5-fold[3]15-fold[2]15-fold[2]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 9.0[3]Amine-free bufferAmine-free buffer
Reaction Temperature Room Temperature[3]Room Temperature[2]Room Temperature[2]
Reaction Time 1 hour[3]2 hours[2]2 hours[2]
Average Degree of Labeling (DoL) 1.1[3]~5 azides per antibody[2]Not specified
Labeling Efficiency Not specified~30%[2]~30%[2]
Post-Labeling Protein Recovery >90% (typical with desalting columns)>90% (typical with desalting columns)>90% (typical with desalting columns)

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound (3-Azidopropanoic acid NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.0-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine). [4]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol 1: Standard Protein Azide Labeling

This protocol is suitable for general protein labeling where a high degree of control over the number of incorporated azides is not critical.

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or using a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[2] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and keep the reagent vial tightly sealed.[6]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of 10-20 fold molar excess of the NHS ester to the protein is recommended.[6]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.[2][6]

  • Quenching the Reaction (Optional):

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Modified Protein:

    • Remove the unreacted this compound and byproducts using a desalting column or by dialysis against PBS, pH 7.4. Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • The degree of labeling (DoL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS).[1]

    • Store the azide-modified protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Two-Step Labeling for Controlled Degree of Labeling

This advanced protocol, adapted from Wei et al. (2023), allows for more precise control over the average degree of labeling (aDoL) by first introducing an excess of azide groups and then reacting a limiting amount of a tagged alkyne or cyclooctyne (B158145) in a subsequent click chemistry reaction.[2]

Step 1: Protein Azidation (as in Protocol 1)

Follow steps 1-5 of Protocol 1 to generate the azide-modified protein. It is recommended to use a higher molar excess of this compound (e.g., 15-fold) in the labeling reaction to ensure a sufficient number of azide handles are introduced.[2]

Step 2: Controlled Labeling via Click Chemistry

  • Prepare the Alkyne/Cyclooctyne-Probe Stock Solution:

    • Dissolve the alkyne or cyclooctyne-functionalized probe (e.g., a fluorescent dye, biotin) in an appropriate solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • To the purified azide-modified protein, add the alkyne/cyclooctyne-probe at a specific molar ratio that corresponds to the desired aDoL. For example, to achieve an aDoL of 2, add 2 molar equivalents of the probe to 1 molar equivalent of the azide-modified protein.

    • If using a copper-catalyzed click reaction (CuAAC), add the copper(I) catalyst and ligand according to established protocols. For live-cell applications or to avoid potential protein denaturation, strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne probe is recommended, which does not require a copper catalyst.

    • Incubate the reaction at room temperature for 1-4 hours, or as recommended for the specific click chemistry reagents.

  • Purification and Characterization:

    • Purify the labeled protein from the excess probe using a desalting column or dialysis.

    • Determine the final protein concentration and the aDoL using appropriate methods (e.g., UV-Vis spectroscopy for fluorescent probes, mass spectrometry).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Protein Azidation cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein Solution (amine-free buffer) Reaction Labeling Reaction (RT, 1-2h) Protein->Reaction NHS_Ester This compound (in DMSO) NHS_Ester->Reaction Purification1 Purification (Desalting Column) Reaction->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Protein->Click_Reaction Alkyne_Probe Alkyne/Cyclooctyne Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Click_Reaction Purification2 Purification (Desalting Column) Click_Reaction->Purification2 Labeled_Protein Final Labeled Protein Purification2->Labeled_Protein

Caption: Experimental workflow for protein modification.

signaling_pathway cluster_application Application: Protein-Protein Interaction Study Protein_A Protein A (Azide-Modified) Interaction Protein A-B Interaction Protein_A->Interaction Protein_B Protein B (Alkyne-Modified) Protein_B->Interaction Ligation Proximity-Induced Ligation (Click) Interaction->Ligation Detection Detection & Quantification Ligation->Detection

References

Application Notes and Protocols for N3-C2-NHS Ester Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of N3-C2-NHS ester for the two-step labeling of biomolecules. This process involves the initial introduction of an azide (B81097) group onto a biomolecule via an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This powerful bioconjugation strategy is widely employed in drug discovery, proteomics, and various research applications for its high yield, selectivity, and biocompatibility.[1][2][3]

Principle of the Two-Step Reaction

The this compound is a heterobifunctional crosslinker. The NHS ester moiety reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[4][5][] This initial step introduces a terminal azide group onto the target biomolecule. The azide group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[1]

In the second step, the azide-modified biomolecule is reacted with a molecule containing a terminal alkyne. In the presence of a copper(I) catalyst, the azide and alkyne undergo a [3+2] cycloaddition to form a stable triazole linkage.[2][7] This "click" reaction is highly efficient and can be performed in aqueous buffers under mild conditions.[1][8]

Data Presentation: Reaction Condition Summary

The following tables summarize key quantitative parameters for the two-step labeling process using this compound and subsequent CuAAC click chemistry.

Table 1: this compound Labeling of Biomolecules

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[4][] Lower pH reduces reaction rate due to amine protonation, while higher pH increases hydrolysis of the NHS ester.[4]
Molar Excess of this compound 5 - 20 foldThe optimal molar excess depends on the protein and desired degree of labeling. A 10-fold excess is a common starting point.[4]
Biomolecule Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free buffers are crucial to prevent reaction with the NHS ester. Tris buffers are generally not recommended.[4]
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved in a small volume of organic solvent before adding to the aqueous reaction mixture (typically <10% of the final volume).[4][]
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be necessary for less reactive amines or lower temperatures.[4][]
Quenching 1 M Tris-HCl or Glycine (optional)Can be added to stop the reaction by consuming unreacted NHS ester.

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConcentrationNotes
Azide-Labeled Biomolecule 1 - 100 µMThe concentration will depend on the specific application.
Alkyne-Containing Molecule 1.1 - 10 fold molar excess over azideA slight excess of the alkyne is typically used to ensure complete reaction.
Copper(II) Sulfate (CuSO₄) 50 - 250 µMThe source of the copper catalyst.[8][9]
Reducing Agent (e.g., Sodium Ascorbate) 5 - 50 fold molar excess over CuSO₄Used to reduce Cu(II) to the active Cu(I) state in situ.[8][10]
Copper Ligand (e.g., THPTA, TBTA) 1 - 5 fold molar excess over CuSO₄Stabilizes the Cu(I) oxidation state, improves reaction efficiency, and reduces cytotoxicity.[8][9]
Reaction Buffer PBS or other non-coordinating buffersThe reaction is generally insensitive to pH in the range of 4-11.[1]
Reaction Time 30 - 120 minutes at Room TemperatureThe reaction is typically fast and can often be monitored for completion.[][8]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for introducing an azide group onto a protein using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For a 10-fold molar excess, calculate the required amount based on the protein's molecular weight and concentration.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: CuAAC Click Chemistry Reaction

This protocol outlines the procedure for conjugating the azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Azide-labeled protein in PBS, pH 7.4

  • Alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the azide-labeled protein and the alkyne-containing molecule in PBS.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ stock solution and the copper ligand stock solution. Allow this mixture to stand for a few minutes.

  • Click Reaction:

    • Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and allow the reaction to proceed for 30-120 minutes at room temperature. Protect from light if using a fluorescent alkyne.

  • Purification:

    • Purify the resulting conjugate to remove the copper catalyst, excess alkyne, and other small molecule reagents. This can be achieved using a desalting column, dialysis, or size-exclusion chromatography, depending on the nature of the conjugate.

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry Protein Protein (in Amine-Free Buffer) Reaction1 Incubate (RT, 1-4h or 4°C, overnight) Protein->Reaction1 NHS_Ester This compound (dissolved in DMSO/DMF) NHS_Ester->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Reaction2 Incubate (RT, 30-120 min) Azide_Protein->Reaction2 Alkyne Alkyne Probe Alkyne->Reaction2 Catalyst CuSO4 + Ligand Catalyst->Reaction2 Reducer Sodium Ascorbate Reducer->Reaction2 Purification2 Purification (Desalting/SEC) Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate Ras_MAPK_Pathway cluster_cell Cellular Environment cluster_labeling Metabolic Labeling & Click Reaction cluster_pathway Ras-MAPK Signaling Alkyne_Precursor Alkyne-Modified Farnesyl Precursor Ras Ras Protein Alkyne_Precursor->Ras Metabolic Incorporation Alkyne_Ras Alkyne-Labeled Ras Ras->Alkyne_Ras Click_Reaction Click Chemistry Alkyne_Ras->Click_Reaction Raf Raf Alkyne_Ras->Raf Azide_Probe Azide-Functionalized Reporter (e.g., Fluorophore) Azide_Probe->Click_Reaction Clicked_Ras Labeled Ras Protein Click_Reaction->Clicked_Ras Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SOS SOS Receptor->SOS SOS->Alkyne_Ras Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response

References

Application Notes & Protocols: A Step-by-Step Guide to N3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N3-C2-NHS ester is a heterobifunctional crosslinker designed for a two-step biomolecular conjugation strategy. It contains two key reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3]

  • An Azide (B81097) (N3) group : This group is relatively inert during the initial NHS ester reaction but serves as a reactive handle for "click chemistry."[4][5][6]

This two-step process allows for the precise and efficient labeling of a biomolecule with an azide group, which can then be selectively conjugated to a second molecule containing an alkyne group. This methodology is central to creating complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.[6][7][8]

Chemical Principles

The overall conjugation strategy involves two orthogonal chemical reactions.

Step 1: Amine Acylation with NHS Ester The process begins with the acylation of a primary amine on the target biomolecule (Molecule A) by the this compound. The NHS ester is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the amine to form a highly stable amide bond.[9][] This reaction is pH-dependent, with optimal rates occurring at a slightly alkaline pH (8.3-8.5) where the primary amine is deprotonated and thus more nucleophilic.[4][5]

Step 2: Azide-Alkyne "Click" Cycloaddition Once Molecule A is functionalized with the azide group, it can be covalently linked to a second molecule (Molecule B) that has been modified to contain a terminal alkyne. This is achieved through a highly efficient and specific 1,3-dipolar cycloaddition reaction, commonly known as click chemistry.[7][11] There are two primary forms of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the classic click reaction, which uses a copper(I) catalyst to achieve high reaction rates and regioselectivity, forming a stable 1,4-disubstituted triazole ring.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[8][11] The ring strain of the cyclooctyne significantly accelerates the reaction, making it ideal for applications in living systems where copper toxicity is a concern.[11]

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Click Chemistry mol_a Biomolecule-A (with -NH2 group) azide_mol_a Azide-labeled Biomolecule-A mol_a->azide_mol_a Reaction at pH 8.3-8.5 Stable Amide Bond linker This compound linker->azide_mol_a final_conjugate Final Conjugate (A-Linker-B) azide_mol_a->final_conjugate CuAAC or SPAAC Stable Triazole Ring mol_b Molecule-B (with Alkyne group) mol_b->final_conjugate

Caption: Overall workflow for this compound two-step conjugation.

Quantitative Data Summary

Successful conjugation depends on carefully controlling reaction parameters. The tables below summarize key quantitative data for each step.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter Recommended Value / Range Notes
pH 8.3 - 8.5 Balances amine reactivity and NHS ester hydrolysis.[4][5]
Buffer System 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 50 mM Borate Must be free of primary amines (e.g., Tris, Glycine).[4][14]
Temperature 4°C to Room Temperature (25°C) Lower temperatures can reduce hydrolysis and are better for sensitive proteins.[1]
Reaction Time 30 minutes to 4 hours Can be extended overnight at 4°C.[5][15]
Molar Excess of NHS Ester 8x to 20x over biomolecule Empirical value; must be optimized to achieve desired Degree of Labeling (DOL).[3][4]
Biomolecule Concentration 1 - 10 mg/mL Higher concentrations improve labeling efficiency.[3][4]

| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh and add up to 10% of the total reaction volume.[4][5][15] |

Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions

Feature CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Alkyne Type Terminal Alkyne Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Required Yes (Cu(I) source, e.g., CuSO₄ + Sodium Ascorbate) No
Biocompatibility Lower, due to potential copper cytotoxicity. Ligands like THPTA can mitigate this.[12] High, widely used in living systems.[11]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸).[16] Fast, but generally slower than CuAAC.
Side Reactions Minimal Minimal

| Typical Application | In vitro conjugation, material science.[13] | In vivo and in vitro labeling where biocompatibility is critical.[8] |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol details the first step: introducing the azide handle onto a protein.

Materials Required:

  • Protein of interest (purified, in an amine-free buffer like PBS)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.[15]

Reagent Preparation:

  • Protein Solution : Prepare the protein solution at a concentration of 2.5-5 mg/mL in the Reaction Buffer.[3] If the protein is in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or buffer exchange column.[15]

  • NHS Ester Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[3] Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[14]

Step-by-Step Procedure:

  • Calculate Molar Ratio : Determine the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., 10x) over the protein.

    • Formula: Volume (µL) = (Molar Excess * Moles of Protein * 1,000,000) / 10

  • Reaction Initiation : Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[4] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][15]

  • Purification : Separate the azide-labeled protein from excess, unreacted this compound and the NHS byproduct. This is most commonly achieved using a desalting or gel filtration column (e.g., G-25) equilibrated with PBS or another suitable buffer.[4][15] The labeled protein will elute in the first fractions.

  • Characterization (Optional) : Confirm successful labeling and determine the Degree of Labeling (DOL) using techniques like Mass Spectrometry.

  • Storage : Store the purified azide-labeled protein at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[2]

G Protocol 1: NHS Ester Labeling Workflow start Start: Purified Protein in Amine-Free Buffer mix Add NHS Ester to Protein (Target Molar Excess) start->mix prep_ester Prepare 10 mM This compound in DMSO/DMF prep_ester->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate purify Purify via Gel Filtration (e.g., G-25 Column) incubate->purify end End Product: Azide-Labeled Protein purify->end store Store Azide-Labeled Protein (-20°C or -80°C) end->store

Caption: Workflow diagram for protein labeling with this compound.

Protocol 2: Click Chemistry Conjugation (CuAAC Method)

This protocol details the second step: conjugating the azide-labeled protein with an alkyne-containing molecule.

Materials Required:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 1 M in water, prepared fresh)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • PBS Buffer, pH 7.4

  • Purification system (as in Protocol 1)

Step-by-Step Procedure:

  • Prepare Reactants : In a microcentrifuge tube, combine the azide-labeled protein and a 4-50 fold molar excess of the alkyne-containing molecule in PBS buffer.[12]

  • Prepare Catalyst : In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA ligand solutions in a 1:2 ratio.[12] Let this stand for several minutes.

  • Reaction Initiation : a. Add the THPTA/CuSO₄ catalyst complex to the protein-alkyne mixture to a final copper concentration of 1-2 mM. b. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[12]

  • Incubation : Gently mix and incubate the reaction at room temperature for 30-60 minutes.[12] The reaction can be monitored by SDS-PAGE or HPLC.

  • Purification : Purify the final conjugate from the catalyst and excess reagents using gel filtration, dialysis, or another appropriate chromatography method.

  • Characterization and Storage : Characterize the final conjugate and store appropriately.

G cluster_reaction NHS Ester Reaction cluster_click Click Chemistry (CuAAC) Protein-NH2 Protein-NH2 Primary Amine Azide_Protein Protein-NH-CO-C2-N3 Azide-Labeled Protein Protein-NH2->Azide_Protein + N3_Linker N3-C2-NHS Azide-NHS Ester N3_Linker->Azide_Protein NHS_byproduct N-Hydroxysuccinimide Azide_Protein->NHS_byproduct + Azide_Protein_clone Protein-NH-CO-C2-N3 Azide-Labeled Protein Azide_Protein->Azide_Protein_clone Purify & Proceed Alkyne_Molecule R-C≡CH Alkyne Molecule Final_Conjugate Final Conjugate Protein-Linker-R Alkyne_Molecule->Final_Conjugate Azide_Protein_clone->Final_Conjugate +

Caption: Chemical reaction pathway for the two-step conjugation process.

References

N3-C2-NHS ester in vivo applications

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request directly.## Application Notes and Protocols for In Vivo Use of N3-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-Azidopropanoic acid N-hydroxysuccinimide ester) is a versatile bioconjugation reagent that combines two key functionalities: an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide (B81097) (N3) group. The NHS ester allows for the covalent labeling of proteins and other biomolecules on primary amines, such as the N-terminus or the ε-amino group of lysine (B10760008) residues, forming a stable amide bond.[1][2][3] The azide group serves as a chemical handle for subsequent "click chemistry" reactions, most notably the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

This dual functionality makes this compound a powerful tool for in vivo applications where proteins or cells can be "tagged" first via amine labeling and then detected or captured at a later stage using a complementary alkyne-bearing probe (e.g., a fluorescent dye, biotin (B1667282), or drug molecule).[4][6] Key in vivo applications include cell tracking, mapping of the extracellular matrix, and identification of drug targets through quantitative proteomics.[7][8][9]

Principle of Bioorthogonal Labeling with this compound

The in vivo utility of this compound is based on a two-step bioorthogonal strategy. This approach separates the labeling event from the detection/functional event, providing greater flexibility and minimizing interference with biological systems.[4]

  • Labeling Step: The NHS ester reacts with accessible primary amines on proteins under physiological or near-physiological pH, forming a stable covalent bond.[1] This can be performed on isolated cells ex vivo before introducing them into an animal model, or by direct administration in vivo to label accessible proteins, such as those on the cell surface or within the extracellular matrix.[7][9]

  • Detection/Conjugation Step: The azide group, which is small, stable, and biologically inert, is now displayed on the labeled proteins.[5] At a desired time point, a molecule functionalized with a strained alkyne (e.g., DBCO, BCN) can be administered. This molecule will specifically and efficiently "click" onto the azide-labeled proteins via SPAAC, a reaction that proceeds rapidly in vivo without the need for a toxic copper catalyst.[5]

cluster_0 Step 1: In Vivo Labeling cluster_1 Step 2: Bioorthogonal Reaction (Click Chemistry) Reagent This compound LabeledProtein Azide-Labeled Protein Reagent->LabeledProtein Covalent Bond Formation (Amide Linkage) Target Protein with Primary Amine (e.g., Lysine) LabeledProtein_ref Azide-Labeled Protein Probe Alkyne-Probe (e.g., DBCO-Fluorophore) FinalProduct Detected/Functionalized Protein Probe->FinalProduct SPAAC Reaction (Triazole Linkage)

Caption: Bioorthogonal labeling strategy using this compound.

Applications and Protocols

Application 1: Ex Vivo Cell Labeling for In Vivo Tracking

This application is useful for tracking the migration, distribution, and cell-cell interactions of a specific cell population after administration into an animal model. Cells are labeled with this compound ex vivo, introduced into the animal, and then detected at a later time point by administering an alkyne-functionalized imaging agent.

Experimental Protocol:

  • Cell Preparation:

    • Harvest cells (e.g., splenocytes, T-cells, cancer cells) and wash twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4).

    • Resuspend cells to a concentration of 1-10 x 10^6 cells/mL in ice-cold PBS.[7]

  • This compound Stock Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[10]

  • Ex Vivo Labeling:

    • Add the this compound stock solution to the cell suspension. A final concentration of 0.1-0.5 mg/mL is a good starting point, but this should be optimized for your cell type to ensure viability.

    • Incubate for 15-30 minutes on ice or at 4°C with gentle agitation.[7] Performing the reaction on ice minimizes endocytosis of the labeled surface proteins.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) or by washing with complete cell culture medium containing serum.

    • Wash the cells three times with cold PBS to remove any unreacted ester.

  • In Vivo Administration:

    • Resuspend the azide-labeled cells in a suitable sterile buffer (e.g., PBS) for injection.

    • Administer the cells to the animal model via the desired route (e.g., intravenous, intraperitoneal).

  • In Vivo Detection:

    • At the desired time point post-cell administration (e.g., 24, 48, 72 hours), administer a strained alkyne-conjugated imaging probe (e.g., DBCO-Cy5, DBCO-IRDye 800CW) via intravenous injection.

    • Allow the probe to circulate and react with the azide-labeled cells (typically 1-3 hours).

    • Perform whole-body imaging using an appropriate imaging system (e.g., IVIS) or harvest tissues for ex vivo analysis by fluorescence microscopy or flow cytometry.[11]

Start Harvest Cells Wash1 Wash with Amine-Free Buffer (e.g., PBS) Start->Wash1 Label Incubate with this compound (30 min, 4°C) Wash1->Label Quench Quench Reaction (e.g., Tris buffer) Label->Quench Wash2 Wash 3x with PBS Quench->Wash2 Inject Administer Azide-Labeled Cells to Animal Wash2->Inject Wait Time Delay (e.g., 24-72h) Inject->Wait Probe Inject Alkyne-Fluorophore (e.g., DBCO-Cy5) Wait->Probe Image In Vivo / Ex Vivo Imaging Probe->Image

Caption: Workflow for ex vivo cell labeling and in vivo tracking.
Application 2: In Vivo Labeling for Quantitative Proteomics

This application allows for the identification of proteins that are accessible to the this compound in a specific tissue or disease model, which can be useful for identifying cell surface drug targets or biomarkers. This approach is analogous to workflows used for identifying targets of reactive drug metabolites.[8][12]

Experimental Protocol:

  • In Vivo Administration of this compound:

    • Dissolve this compound in a biocompatible vehicle (e.g., a solution of DMSO/saline). The exact formulation and dose must be determined empirically.

    • Administer the ester to the animal model (e.g., mouse) via a relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose range of 25-100 mg/kg can be used as a starting point for optimization.

    • Allow the reagent to circulate and react for a defined period (e.g., 1-4 hours).

  • Tissue Harvest and Lysis:

    • Euthanize the animal and perfuse with PBS to remove blood from the tissues.

    • Harvest the tissue of interest (e.g., tumor, liver, kidney).

    • Homogenize the tissue in a lysis buffer containing proteasome inhibitors.

    • Separate soluble and membrane fractions by ultracentrifugation.

  • Click Chemistry and Enrichment:

    • To the proteome lysate, add an alkyne-biotin tag (e.g., DBCO-PEG4-Biotin).

    • Add reagents for the CuAAC reaction if using a terminal alkyne, or incubate directly if using a strained alkyne (SPAAC). A typical CuAAC cocktail includes CuSO4, a ligand like TBTA, and a reducing agent like sodium ascorbate.[13]

    • Incubate for 1 hour at room temperature to conjugate biotin to the azide-labeled proteins.

  • Protein Enrichment and Digestion:

    • Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins.

    • Incubate for 1-2 hours at 4°C.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the this compound in vivo.

    • For quantitative analysis, stable isotope labeling techniques (e.g., SILAC, TMT, or label-free quantification) can be integrated into the workflow to compare labeling patterns between different treatment groups (e.g., diseased vs. healthy).[8]

Inject Administer this compound In Vivo Wait Allow Reaction (1-4 hours) Inject->Wait Harvest Harvest Tissue & Prepare Proteome Wait->Harvest Click Click Reaction with Alkyne-Biotin Harvest->Click Enrich Enrich on Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest Analyze LC-MS/MS Analysis & Protein ID Digest->Analyze

Caption: Workflow for in vivo labeling and proteomic analysis.

Quantitative Data Summary

The following tables provide representative data from studies using analogous NHS-ester based probes for protein labeling. The exact values for this compound would need to be determined empirically.

Table 1: Parameters for NHS Ester Labeling Reactions

Parameter Condition Rationale & Effect
pH 7.2 - 8.5 Optimal range for deprotonation of primary amines, increasing their nucleophilicity and reactivity towards the NHS ester.[6]
Reaction Buffer Amine-Free (e.g., PBS, Bicarbonate) Buffers containing primary amines (e.g., Tris) will compete with the target proteins for reaction with the NHS ester, reducing labeling efficiency.[6][10]
Temperature 4°C - Room Temp Lower temperatures (4°C) are used for live cell labeling to minimize internalization; room temperature is sufficient for in vitro reactions.[7]
Incubation Time 15 min - 2 hours Shorter times for live cells; longer times may be required for in vitro conjugation, especially at lower pH.[3][7]

| Protein Conc. | > 1 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[11] |

Table 2: Representative In Vivo Tissue Retention of an NHS Ester Probe (Data adapted from a study anchoring a fluorescent NHS ester to the extracellular matrix in tumors via intratumoral infusion)[9]

Time Point% Injected Signal Remaining in Tumor
0 hours100%
24 hours~60%

Note: This data reflects local retention after direct injection. Systemic administration would result in different biodistribution and clearance profiles.

Table 3: Example Quantitative Proteomics Data from isoTOP-ABPP (Data represents the type of output from chemoproteomic studies using an alkyne-NHS ester probe on mouse liver proteomes)[12]

ProteinUniProt IDPeptide SequenceRatio (High/Low Probe Conc.)Functional Site Annotation
Aldh2P47738K.AVGQEGAK.L> 5Catalytic Residue
Gstt1Q61129K.VVTLIDER.M> 5Substrate Binding
DpydQ61249K.YLSIELAK.A< 2 (Hyper-reactive)Allosteric Site

Note: The ratio indicates the relative reactivity of the labeled site. A lower ratio suggests a more "hyper-reactive" site that is labeled even at low probe concentrations.[12]

Conclusion

This compound is a powerful reagent for the in vivo study of proteins and cells. By leveraging a robust, two-step bioorthogonal approach, it enables researchers to track cell populations, identify accessible proteins in their native environment, and discover potential drug targets. The protocols and data presented here, based on established methodologies for similar compounds, provide a strong framework for designing and implementing in vivo experiments with this compound. Optimization of labeling conditions, dosage, and timing will be critical for success in any specific animal model or biological question.

References

Application Notes for Labeling Peptides with N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The modification of peptides and proteins with bioorthogonal handles is a cornerstone of modern chemical biology and drug development. N3-C2-NHS ester (Azido-PEG2-NHS ester) is a bifunctional linker designed to introduce a reactive azide (B81097) group onto biomolecules.[1][2] This reagent utilizes N-hydroxysuccinimide (NHS) ester chemistry to efficiently label primary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues found in peptides.[][4] The reaction forms a stable, covalent amide bond.[]

The introduced azide (N3) group is chemically inert in biological systems but can undergo highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] This two-step approach allows for the versatile and targeted conjugation of azide-labeled peptides to a wide array of molecules containing a terminal alkyne, including fluorescent dyes, radiolabels, PEG chains, or cytotoxic drugs.[7][8]

The reaction with NHS esters is highly dependent on pH, with an optimal range of 7.2 to 8.5, where primary amines are deprotonated and sufficiently nucleophilic.[] Competing hydrolysis of the NHS ester can occur, particularly at higher pH values, making careful control of reaction conditions essential for achieving high labeling efficiency.[9]

Principle of the Reaction

The labeling process is a nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]

cluster_0 Peptide Labeling Reaction Peptide Peptide-NH₂ Labeled_Peptide Peptide-Amide-C₂-N₃ (Azide-Labeled Peptide) Peptide->Labeled_Peptide + NHS_Ester N₃-C₂-NHS Ester NHS_Ester->Labeled_Peptide NHS NHS byproduct Labeled_Peptide->NHS + dummy1->Labeled_Peptide G Experimental Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis prep_peptide 1. Prepare Peptide Solution (1-10 mg/mL in Buffer pH 8.3) prep_reagent 2. Prepare this compound (10 mM in anhydrous DMSO/DMF) reaction 3. Mix & Incubate (Add ester to peptide) 1-4h at Room Temp prep_reagent->reaction purification 4. Purify Labeled Peptide (Desalting Column / Gel Filtration) reaction->purification analysis 5. Characterize Product (Mass Spectrometry) purification->analysis cluster_click Click Reaction Conditions start Azide-Labeled Peptide cu_cat Cu(I) Catalyst (CuAAC) start->cu_cat alkyne Alkyne-Functionalized Molecule (e.g., Fluorophore, Drug) alkyne->cu_cat end_product Conjugated Peptide-Triazole-Molecule cu_cat->end_product or_node OR spaac Strained Alkyne (SPAAC - Copper-Free)

References

Application Notes and Protocols for N3-C2-NHS Ester in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N3-C2-NHS Ester

This compound is a heterobifunctional crosslinker that serves as a versatile tool for the covalent modification of surfaces and biomolecules. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group. The NHS ester facilitates the formation of stable amide bonds with primary amines (-NH2) present on the surface of various materials or biomolecules, such as proteins and peptides.[][2] The terminal azide (N3) group enables subsequent derivatization through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of molecules containing a compatible alkyne group.[3] This dual functionality makes this compound an ideal reagent for creating biofunctional surfaces for applications in diagnostics, proteomics, and drug development.[4]

Mechanism of Action

The surface functionalization process using this compound involves a two-step mechanism:

  • Amine-Reactive Coupling: The NHS ester reacts with primary amines on a pre-functionalized surface (e.g., an amine-silanized glass slide or a polymer brush with amine groups). This reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[][5] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[][2]

  • Click Chemistry Conjugation: Once the surface is functionalized with azide groups, a molecule of interest containing an alkyne group can be "clicked" onto the surface. This is typically achieved through CuAAC, which is a highly efficient and specific reaction that forms a stable triazole linkage.[3]

Below is a diagram illustrating the overall workflow for surface functionalization and subsequent biomolecule immobilization using this compound.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Click Chemistry AmineSurface Amine-Functionalized Surface Reaction1 Reaction1 N3_C2_NHS This compound AzideSurface Azide-Functionalized Surface AlkyneMolecule Alkyne-Modified Biomolecule Reaction2 Reaction2 NHS_byproduct NHS (byproduct) Reaction1->AzideSurface Amide Bond Formation (pH 7.2-8.5) Reaction1->NHS_byproduct FunctionalizedSurface Biofunctionalized Surface Reaction2->FunctionalizedSurface CuAAC or SPAAC

Caption: Workflow for surface functionalization using this compound.

Data Presentation

The efficiency of surface functionalization with NHS esters is influenced by several factors. While specific quantitative data for this compound is not extensively available, the following tables summarize typical reaction parameters and outcomes based on general NHS ester chemistry.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[][2]
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis of the NHS ester.[]
Reaction Time 30 minutes - 4 hoursDependent on temperature and concentration.[]
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive.[2]
Reaction Buffer Phosphate, Borate, BicarbonateMust be free of primary amines (e.g., Tris).[2]

Table 2: Stability and Storage of this compound

ConditionRecommendationRationale
Solid Form Store at -20°C with desiccantProtects from moisture and degradation.
Stock Solution Prepare fresh in anhydrous solventNHS esters hydrolyze in aqueous solutions.[5]
Long-term Storage Not recommended for solutionsHydrolysis reduces reactivity over time.

Table 3: Surface Characterization Parameters (Illustrative)

TechniqueParameterTypical Value/Observation
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy (Azide)~402.1 eV and ~405.6 eV
N 1s Binding Energy (Amide)~400.5 eV
Contact Angle Goniometry Water Contact AngleWill vary based on the underlying substrate and the hydrophobicity of the linker. A change in contact angle upon functionalization indicates successful surface modification.

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Silanized Glass Slides

This protocol describes the immobilization of this compound onto a glass surface previously functionalized with primary amine groups.

Materials:

  • Amine-silanized glass slides

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (amine-free)

  • Deionized (DI) water

  • Nitrogen or argon gas

  • Orbital shaker

Procedure:

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Surface Activation:

    • Clean the amine-silanized glass slides by rinsing with DI water and drying under a stream of nitrogen.

    • Place the slides in a suitable reaction chamber.

    • Add the this compound solution to the reaction buffer to achieve a final concentration of 1 mg/mL.

    • Immediately cover the amine-silanized surface with the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.

  • Washing:

    • Remove the reaction mixture and wash the slides thoroughly with PBS (3 times) and then with DI water (3 times) to remove unreacted this compound and NHS byproduct.

    • Dry the slides under a stream of nitrogen.

    • The azide-functionalized slides are now ready for click chemistry or can be stored in a dry, inert atmosphere.

Protocol 2: Click Chemistry Immobilization of an Alkyne-Modified Protein

This protocol details the attachment of an alkyne-containing protein to the azide-functionalized surface prepared in Protocol 1.

Materials:

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified protein in TBS to a final concentration of 1 mg/mL.

    • Prepare a 100 mM solution of CuSO4 in DI water.

    • Prepare a 500 mM solution of sodium ascorbate in DI water. This solution should be made fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution

      • CuSO4 solution (to a final concentration of 1 mM)

      • Sodium ascorbate solution (to a final concentration of 5 mM)

    • Mix gently by pipetting.

    • Immediately apply the reaction mixture to the azide-functionalized surface.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing and Blocking:

    • Wash the slides thoroughly with TBS (3 times) and DI water (3 times) to remove unreacted protein and catalyst.

    • (Optional) Block any remaining reactive sites by incubating with a suitable blocking buffer (e.g., 1% BSA in TBS) for 1 hour at room temperature.

    • Rinse with DI water and dry under a stream of nitrogen.

Visualizations

The following diagrams illustrate the key chemical transformations involved in the use of this compound for surface functionalization.

Caption: Reaction of this compound with a primary amine on a surface.

G cluster_1 Azide-Alkyne Click Chemistry AzideSurface Surface-N₃ TriazoleLinkage Surface-Triazole-Biomolecule AzideSurface->TriazoleLinkage + Alkyne-Biomolecule (Cu+ catalyst) AlkyneBiomolecule Alkyne-Biomolecule

Caption: Formation of a stable triazole linkage via click chemistry.

References

Application Notes and Protocols: Conjugation of N3-C2-NHS Ester to Nanoparticles for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biologically active molecules is a cornerstone of targeted drug delivery, advanced diagnostics, and nanomedicine. A versatile strategy for achieving this involves the use of heterobifunctional linkers, such as the N3-C2-NHS ester. This linker possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the nanoparticle surface, and a terminal azide (B81097) (N3) group, which serves as a handle for subsequent "click chemistry" reactions.[1][2][3] This powerful combination allows for a two-step conjugation process, providing precise control over the final nanoparticle construct.[4]

This document provides detailed protocols for the conjugation of an this compound to amine-functionalized nanoparticles and the subsequent characterization of the resulting azide-functionalized nanoparticles. Furthermore, it outlines the common cellular uptake mechanisms that govern the internalization of such nanoparticles, a critical aspect for intracellular drug delivery.

Key Experimental Protocols

Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the this compound to nanoparticles presenting primary amine groups on their surface. The NHS ester reacts with the primary amines to form a stable amide bond.[5][6]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, gold, polymeric nanoparticles)

  • This compound (or N3-PEG2-C2-NHS ester for increased hydrophilicity)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)[6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[8]

  • Washing/Storage Buffer: Phosphate Buffered Saline (PBS) or other suitable buffer for the nanoparticles

  • Microcentrifuge tubes

  • Rotator or shaker

  • Centrifuge

Protocol:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be purified first by centrifugation and resuspension in the amine-free Reaction Buffer.[6]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[9] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[6]

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. The molar ratio of the NHS ester to the available amine groups on the nanoparticles should be optimized, but a 10-50 fold molar excess of the ester is a common starting point.[]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain nanoparticle stability.[9]

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing on a rotator or shaker.[11]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and deactivate any unreacted NHS esters.[8]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of Azide-Functionalized Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Carefully remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in the Washing/Storage Buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.

    • After the final wash, resuspend the purified azide-functionalized nanoparticles in the desired storage buffer.

Characterization of Azide-Functionalized Nanoparticles

Thorough characterization is essential to confirm successful conjugation and to assess the properties of the functionalized nanoparticles.

Table 1: Characterization Techniques and Expected Outcomes

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Conjugation
Dynamic Light Scattering (DLS) Hydrodynamic diameter and Polydispersity Index (PDI)A slight increase in the hydrodynamic diameter is expected after conjugation with the this compound. The PDI should remain low, indicating minimal aggregation.[12]
Zeta Potential Analysis Surface charge of the nanoparticlesA change in the zeta potential is expected. The direction and magnitude of the change will depend on the initial charge of the nanoparticles and the linker.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groupsThe appearance of a characteristic azide peak around 2100 cm⁻¹ confirms the presence of the N3 group on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surfaceThe detection of nitrogen signals corresponding to the azide group provides evidence of successful conjugation.
Quantification of Surface Azide Groups Number of accessible azide groups per nanoparticleVarious methods can be employed, such as reacting the azide-functionalized nanoparticles with a fluorescently labeled alkyne (e.g., DBCO-dye) via click chemistry and measuring the fluorescence.[13]

Visualization of Experimental Workflow and Cellular Uptake

Experimental Workflow

The overall process of creating azide-functionalized nanoparticles for subsequent bioconjugation is a sequential process.

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Linker Activation cluster_2 Step 3: Conjugation Reaction cluster_3 Step 4: Quenching & Purification cluster_4 Final Product Amine_NP Amine-Functionalized Nanoparticle Reaction Mixing and Incubation (RT, 1-4h) Amine_NP->Reaction NHS_Ester This compound in DMSO/DMF NHS_Ester->Reaction Quench Quenching with Tris or Glycine Reaction->Quench Purify Centrifugation/ Washing Quench->Purify Azide_NP Azide-Functionalized Nanoparticle Purify->Azide_NP

Caption: Workflow for conjugating this compound to amine-functionalized nanoparticles.

Cellular Uptake Signaling Pathways

The ultimate goal of many functionalized nanoparticles is to interact with and enter cells to deliver a therapeutic or diagnostic payload. The internalization of nanoparticles is an active process, primarily mediated by various endocytic pathways. The surface properties of the nanoparticle, including size, shape, and surface chemistry (such as PEGylation which is often used in conjunction with these linkers), play a crucial role in determining the dominant uptake mechanism.[14][15]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Functionalized Nanoparticle Receptor Receptor Interaction NP->Receptor Clathrin Clathrin-mediated Endocytosis Receptor->Clathrin Caveolae Caveolae-mediated Endocytosis Receptor->Caveolae Macropino Macropinocytosis Receptor->Macropino Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release

References

Application Notes and Protocols for N3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of N3-C2-NHS ester to primary amine-containing molecules. The information is tailored for researchers in bioconjugation, drug development, and related fields, offering insights into optimal buffer conditions, experimental protocols, and troubleshooting.

Introduction to this compound

This compound is a bifunctional linker containing an azide (B81097) (N3) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The azide group enables subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a versatile platform for the attachment of various payloads, including drugs, fluorophores, or biotin. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs).[1]

Principle of NHS Ester Conjugation

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on the pH of the reaction medium, which influences both the nucleophilicity of the amine and the stability of the NHS ester.[2][]

Optimal Buffer Conditions

The selection of an appropriate buffer system is critical for efficient conjugation. The pH of the reaction buffer directly impacts the reaction rate by modulating the deprotonation of the primary amine and the competing hydrolysis of the NHS ester.

pH

The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[2][4] A pH of 8.3-8.5 is often considered ideal for maximizing the reaction rate.[4][5] At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction.[4][5] Conversely, at higher pH values, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[2][4][5]

Recommended Buffers

Amine-free buffers are essential to prevent competition with the target molecule. Suitable buffers include:

  • Phosphate Buffer: A commonly used buffer that provides good buffering capacity in the optimal pH range.[2][4][5]

  • Carbonate-Bicarbonate Buffer: Particularly effective for maintaining a stable pH in the 8.3-8.5 range.[2][4][5] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[4][5]

  • HEPES Buffer: A zwitterionic buffer that is also suitable for NHS ester reactions.[2][4]

  • Borate Buffer: Another effective option for maintaining the desired alkaline pH.[2][4]

Buffers to Avoid

Buffers containing primary amines must be avoided as they will react with the NHS ester, reducing the efficiency of the desired conjugation.[4] These include:

However, Tris or glycine buffers can be used to quench the reaction once the desired conjugation has been achieved.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful this compound conjugation.

Table 1: Recommended Buffer Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal results are often achieved between pH 8.3 and 8.5.[4][5]
Buffer Type Phosphate, Carbonate-Bicarbonate, HEPES, BorateMust be free of primary amines.[2][4]
Buffer Concentration 0.1 MA higher concentration may be needed for large-scale reactions to buffer against pH changes due to NHS release.[5]

Table 2: Reaction Parameters

ParameterRecommended ValueNotes
Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer reaction times.[2][6]
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CThe optimal time may need to be determined empirically.[2][5]
Molar Excess of NHS Ester 5 - 20 foldThe optimal ratio depends on the protein and desired degree of labeling.[5] An 8-fold molar excess is a good starting point for mono-labeling.[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[5]

Table 3: NHS Ester Hydrolysis Half-life

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours[2]
8.64°C10 minutes[2]

Experimental Protocols

Materials
  • This compound

  • Molecule to be conjugated (e.g., protein, antibody)

  • Amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column, dialysis tubing)

Protocol 1: General Protein Conjugation
  • Buffer Exchange: Ensure the protein is in the recommended amine-free reaction buffer. This can be achieved through dialysis or by using a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[4][5] The final volume of the organic solvent in the reaction mixture should be less than 10%.[2]

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2][5]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Chemical Reaction Pathway

cluster_reactants Reactants cluster_products Products N3_C2_NHS This compound Conjugate N3-C2-Amide Conjugate (Stable Amide Bond) N3_C2_NHS->Conjugate + Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate Nucleophilic Attack NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS releases

Caption: Chemical reaction of this compound with a primary amine.

Experimental Workflow

start Start buffer_exchange Buffer Exchange Protein into Amine-Free Buffer (pH 8.3) start->buffer_exchange prepare_protein Prepare Protein Solution (1-10 mg/mL) buffer_exchange->prepare_protein conjugation Add NHS Ester to Protein Incubate (1-4h RT or O/N 4°C) prepare_protein->conjugation prepare_nhs Dissolve this compound in DMSO or DMF prepare_nhs->conjugation quench Quench Reaction (Optional, with Tris buffer) conjugation->quench purification Purify Conjugate (Desalting Column / Dialysis) quench->purification end End purification->end

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for the Purification of N3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N3-C2-NHS Ester Conjugation and the Critical Role of Purification

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely employed for the covalent modification of primary amines on biomolecules, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction results in the formation of a stable amide bond.[1] Specifically, the this compound, also known as azidoacetic acid NHS ester, is a bifunctional linker that introduces a terminal azide (B81097) group onto the target molecule. This bioorthogonal handle enables subsequent, highly specific ligation to alkyne-modified molecules via "click chemistry," a powerful tool in drug development, diagnostics, and various research applications.[2][3]

Upon completion of the conjugation reaction, the mixture is heterogeneous, containing the desired N3-C2-conjugate, unreacted and hydrolyzed this compound, and potentially unmodified or aggregated biomolecules. The removal of these impurities is a critical downstream step to ensure the quality, specificity, and reliability of subsequent applications.[1] The choice of purification method is dictated by factors such as the size difference between the conjugate and impurities, the scale of the reaction, and the required purity of the final product.[1]

Comparison of Common Purification Methodologies

Several established techniques are available for the purification of this compound conjugates. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Each offers distinct advantages in terms of purity, yield, processing time, and scalability.

Purification MethodTypical PurityTypical YieldProcessing TimeScalabilityKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >95%70-90%1-4 hoursLow to MediumHigh resolution, effective removal of small molecules and aggregates.Sample dilution, limited sample volume (2-5% of column volume).[1]
Dialysis 90-95%>90%12-48 hoursLow to MediumSimple, gentle on the sample, cost-effective for small volumes.Slow, requires large buffer volumes, may not remove all non-covalently bound impurities.
Tangential Flow Filtration (TFF) >95%>90%1-3 hoursHighFast, scalable, allows for simultaneous concentration and buffer exchange.Higher initial equipment cost, potential for membrane fouling.[4][5]

Note: The values presented in this table are typical estimates and can vary depending on the specific biomolecule, conjugation efficiency, and optimization of the purification protocol. A yield between 55% and 85% can be expected for antibody-azide conjugates.[6]

Experimental Protocols

General this compound Labeling Protocol

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound (Azidoacetic acid NHS ester)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4)[1][7]

  • Anhydrous DMSO or DMF[7][8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using dialysis or a desalting column.[7][8]

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[2][7][8] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[7][8][9]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.[1][7] The optimal molar ratio may require empirical determination.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.[1][7][8]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Immediately proceed to one of the purification protocols detailed below to remove unreacted this compound and byproducts.[1]

Purification Protocol 1: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger conjugate will elute before the smaller, unreacted this compound and its hydrolysis byproducts.[10]

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer.

  • Sample Loading: Centrifuge the quenched reaction mixture to remove any precipitates. Load the supernatant onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Elution: Elute the column with the running buffer at the flow rate recommended by the manufacturer.

  • Fraction Collection: Monitor the elution profile by measuring the UV absorbance at 280 nm (for the protein) and, if applicable, at a wavelength corresponding to the azide group (around 260 nm). The protein conjugate is expected to be in the first major peak to elute.[1]

  • Analysis: Analyze the collected fractions for purity (e.g., by SDS-PAGE or HPLC) and concentration.

Purification Protocol 2: Dialysis

Dialysis removes small molecules from the reaction mixture by diffusion across a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker and stir plate

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in a beaker containing at least 200 times the sample volume of dialysis buffer. Gently stir the buffer at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step is recommended for complete removal of impurities.[1]

  • Sample Recovery: Recover the purified protein conjugate from the dialysis device.

Purification Protocol 3: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange and removal of small molecules.[5][11]

Materials:

  • TFF system with an appropriate MWCO membrane

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Preparation: Install the TFF membrane and condition the system by flushing with buffer as recommended by the manufacturer.

  • Sample Loading: Add the conjugation reaction mixture to the feed tank.

  • Concentration (Optional): Concentrate the sample to a smaller volume to expedite the buffer exchange process.

  • Diafiltration: Perform diafiltration by adding diafiltration buffer to the feed tank at the same rate as the permeate is being removed. This process exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are sufficient.[1]

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated protein conjugate from the system.

Visualizing the Workflow and Underlying Principles

To aid in understanding the experimental processes and the chemical principles involved, the following diagrams have been generated.

G cluster_reaction Conjugation Reaction cluster_purification Purification Protein Protein-NH2 Conjugate Protein-N3-C2 Conjugate Protein->Conjugate + this compound pH 8.3-8.5 NHS_Ester This compound NHS_Ester->Conjugate Byproduct NHS SEC Size Exclusion Chromatography Conjugate->SEC Mixture Dialysis Dialysis Conjugate->Dialysis TFF Tangential Flow Filtration Conjugate->TFF Pure_Conjugate Purified Conjugate SEC->Pure_Conjugate Dialysis->Pure_Conjugate TFF->Pure_Conjugate

Caption: Overview of the this compound conjugation and purification workflow.

G start Start: Crude Conjugation Mixture sec Size Exclusion Chromatography start->sec High Resolution dialysis Dialysis start->dialysis Gentle, Slow tff Tangential Flow Filtration start->tff Fast, Scalable end End: Purified N3-C2 Conjugate sec->end dialysis->end tff->end

Caption: Decision tree for selecting a purification method for this compound conjugates.

G cluster_0 Click Chemistry Principle azide Azide Group (N3) Introduced by this compound click_reaction Click Reaction (e.g., CuAAC or SPAAC) azide:f0->click_reaction alkyne Alkyne Group On second molecule alkyne:f0->click_reaction triazole Stable Triazole Linkage Covalent Bond click_reaction->triazole:f0

Caption: The principle of click chemistry enabled by the azide functionality.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the high potency of a small molecule drug, connected by a chemical linker. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.[1]

This document provides detailed application notes and protocols for the synthesis of ADCs utilizing the N3-C2-NHS ester, a non-cleavable linker. This linker is bifunctional: the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the antibody, while the azide (B81097) (N3) group provides a handle for the subsequent attachment of a drug payload via "click chemistry."[2][] This two-step strategy allows for a modular and efficient approach to ADC development.

Principle of the Method

The synthesis of an ADC using the this compound is a two-stage process:

  • Antibody Modification: The NHS ester of the linker reacts with the ε-amine groups of lysine residues on the antibody, forming stable amide bonds. This results in an azide-functionalized antibody (Antibody-N3). The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to facilitate the acylation reaction.[1][]

  • Payload Conjugation (Click Chemistry): The azide-functionalized antibody is then conjugated to a payload that has been modified with a complementary reactive group for click chemistry, such as a dibenzocyclooctyne (DBCO) or other strained alkyne. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][5]

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using the this compound. Note: These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Parameters for Antibody Modification

ParameterValue
Antibody Concentration5 - 10 mg/mL
Molar Excess of this compound5 - 20 fold
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.5 - 8.5
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature (20-25°C)
Quenching Agent1 M Tris-HCl, pH 8.0

Table 2: Characterization of Azide-Functionalized Antibody (Antibody-N3)

ParameterMethodTypical Result
Degree of Labeling (DOL)UV-Vis Spectroscopy / Mass Spectrometry2 - 6 azides per antibody
Aggregation LevelSize Exclusion Chromatography (SEC)< 5%
PuritySDS-PAGE> 95%

Table 3: Reaction Parameters for Payload Conjugation (SPAAC)

ParameterValue
Molar Excess of DBCO-Payload1.5 - 5 fold (relative to azide groups)
Reaction Time4 - 16 hours
Reaction Temperature4°C or Room Temperature

Table 4: Final ADC Characterization

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry2 - 4
Monomer PuritySize Exclusion Chromatography (SEC)> 95%
Free Drug LevelReversed-Phase HPLC (RP-HPLC)< 1%
In Vitro Cytotoxicity (IC50)Cell-based AssayVaries with payload and target cell line

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filter Units (or similar)

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into PBS, pH 7.4.

  • Use an appropriate molecular weight cutoff centrifugal filter unit for the buffer exchange. Follow the manufacturer's instructions.

  • Wash the antibody with 5-10 volumes of PBS.

  • After the final wash, recover the antibody in PBS.

  • Measure the antibody concentration using a spectrophotometer at 280 nm.

  • Adjust the antibody concentration to 5-10 mg/mL with PBS.

Protocol 2: Modification of Antibody with this compound

Objective: To introduce azide groups onto the antibody surface.

Materials:

  • Prepared antibody in PBS, pH 7.4

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Adjust the pH of the antibody solution to 8.0 by adding the Reaction Buffer.

  • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to ensure mixing. The final DMSO concentration should be below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted this compound and quenching agent by buffer exchange into PBS, pH 7.4 using a desalting column. Follow the manufacturer's protocol.

  • The resulting azide-functionalized antibody (Antibody-N3) is now ready for payload conjugation.

Protocol 3: Conjugation of DBCO-Payload to Azide-Functionalized Antibody

Objective: To conjugate the drug payload to the azide-functionalized antibody via SPAAC.

Materials:

  • Azide-functionalized antibody (Antibody-N3)

  • DBCO-functionalized payload

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the DBCO-payload in anhydrous DMSO.

  • Add the desired molar excess (e.g., 3-fold relative to the calculated number of azide groups) of the DBCO-payload stock solution to the Antibody-N3 solution.

  • Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle shaking.

  • The reaction progress can be monitored by LC-MS to determine the extent of conjugation.

Protocol 4: Purification and Characterization of the ADC

Objective: To purify the ADC and characterize its key quality attributes.

Materials:

  • Crude ADC solution from Protocol 3

  • Purification system (e.g., FPLC)

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

  • SDS-PAGE reagents and equipment

Procedure:

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload and aggregates.

    • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate different drug-to-antibody ratio (DAR) species.[6][]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drugs per antibody using HIC-HPLC or LC-MS.[8][9][]

    • Purity and Aggregation: Assess the monomeric purity and the presence of aggregates using SEC-HPLC.

    • Free Drug Analysis: Quantify the amount of unconjugated payload using Reversed-Phase HPLC (RP-HPLC).

    • SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation and assess integrity.

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_modification Antibody Modification cluster_conjugation Payload Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer) mAb->buffer_exchange conjugation1 NHS Ester Reaction (Lysine targeting) buffer_exchange->conjugation1 linker This compound linker->conjugation1 azide_mAb Azide-Functionalized Antibody (Ab-N3) conjugation1->azide_mAb conjugation2 SPAAC Click Chemistry azide_mAb->conjugation2 payload DBCO-Payload payload->conjugation2 crude_adc Crude ADC conjugation2->crude_adc purification Purification (SEC / HIC) crude_adc->purification analysis Characterization (DAR, Purity, etc.) purification->analysis final_adc Purified ADC analysis->final_adc

Caption: Workflow for the synthesis of an ADC using this compound.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload_Action Payload Action (e.g., DNA damage) Payload_Release->Payload_Action Cell_Death Cell Death (Apoptosis) Payload_Action->Cell_Death

References

Application Notes and Protocols for N3-C2-NHS Ester in Fluorescent Probe Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N3-C2-NHS ester is a versatile heterobifunctional crosslinker that serves as a powerful tool for the two-step labeling of biomolecules. It incorporates two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group. The NHS ester facilitates the covalent attachment of the linker to primary amines present on proteins, antibodies, and other biomolecules, forming a stable amide bond.[1][2][3] The azide moiety enables a subsequent, highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to introduce a fluorescent probe or another molecule of interest.[3][4] This two-step approach offers significant flexibility in experimental design and is particularly valuable in the development of fluorescent probes for a wide range of applications, including cellular imaging, super-resolution microscopy, and the construction of antibody-drug conjugates (ADCs).

Chemical Properties and Handling

The this compound is an amine-reactive compound that should be handled with care. Key properties and handling recommendations are summarized below.

PropertyValue/Recommendation
Molecular Weight Varies by manufacturer, typically around 212.17 g/mol
Purity >95% recommended for reliable conjugation
Solubility Soluble in anhydrous organic solvents like DMSO and DMF
Storage Store at -20°C, desiccated to prevent hydrolysis of the NHS ester

Note: this compound is sensitive to moisture.[2] It is crucial to allow the reagent to warm to room temperature before opening the vial to prevent condensation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but freshly prepared solutions are always recommended for optimal reactivity.[4]

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with this compound

This protocol describes the first step of the two-step labeling process, where the this compound is conjugated to a protein or antibody.

Materials:

  • Protein or antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This should be done immediately before use.[5]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing and protected from light.[1]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purify the Azide-Modified Protein:

    • Separate the labeled protein from excess reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the second step, where an alkyne-containing fluorescent dye is attached to the azide-modified protein.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the alkyne-dye, CuSO4, sodium ascorbate (B8700270), and THPTA in a suitable solvent (e.g., water or DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, the alkyne-dye (typically in a 2- to 10-fold molar excess over the protein), and the copper ligand.

    • Add the CuSO4 and sodium ascorbate to initiate the reaction. The final concentrations should be optimized but are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein using a desalting column to remove unreacted dye and copper.

  • Characterization:

    • Determine the final protein concentration and the degree of labeling.

    • Characterize the spectral properties of the fluorescently labeled protein (excitation and emission maxima).

Quantitative Data

The efficiency of labeling with this compound and the properties of the resulting fluorescent probes are critical for successful experiments. The following tables provide representative quantitative data.

Table 1: Typical Reaction Parameters for this compound Labeling

ParameterRecommended RangeNotes
Molar Ratio (Ester:Protein) 5:1 to 20:1Optimal ratio is protein-dependent and should be determined empirically.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Reaction pH 8.3 - 8.5Crucial for efficient reaction with primary amines.[4]
Reaction Time 1 - 4 hoursLonger incubation at lower temperatures can be beneficial for sensitive proteins.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.

Table 2: Representative Spectral Properties of Fluorescent Probes Synthesized via this compound and Click Chemistry

Alkyne-FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield
Alkyne-Fluorophore A~495~519>0.9
Alkyne-Fluorophore B~555~570~0.1
Alkyne-Fluorophore C~650~670~0.3
Alkyne-Fluorophore D~755~779~0.1

Note: The exact spectral properties will depend on the specific fluorophore used and the local environment of the conjugated protein.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: Fluorescent Probe Conjugation cluster_purification Purification & Analysis Protein Protein/Antibody (Primary Amines) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 N3_NHS This compound N3_NHS->Reaction1 Azide_Protein Azide-Modified Protein Reaction1->Azide_Protein Reaction2 Click Chemistry (e.g., CuAAC) Azide_Protein->Reaction2 Alkyne_Dye Alkyne-Fluorophore Alkyne_Dye->Reaction2 Labeled_Protein Fluorescently Labeled Protein Reaction2->Labeled_Protein Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Analysis Characterization (DOL, Spectroscopy) Purification->Analysis

Caption: Workflow for two-step fluorescent labeling using this compound.

Application in Antibody-Drug Conjugate (ADC) Development

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis cluster_targeting Mechanism of Action Antibody Antibody Reaction1 NHS Ester Reaction Antibody->Reaction1 N3_NHS This compound N3_NHS->Reaction1 Azide_Antibody Azide-Modified Antibody Reaction1->Azide_Antibody Reaction2 Click Chemistry Azide_Antibody->Reaction2 Alkyne_Drug Alkyne-Drug Payload Alkyne_Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC ADC_bind ADC Binds to Tumor Cell Antigen ADC->ADC_bind Internalization Internalization ADC_bind->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Application Notes and Protocols for N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-C2-NHS ester is a chemical modification reagent used in bioconjugation and drug development. It incorporates an azide (B81097) (N3) group onto molecules containing primary amines, such as proteins, antibodies, and peptides. The key feature of this reagent is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form a stable amide bond. The terminal azide group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest. This two-step approach allows for the specific and efficient labeling and modification of biomolecules.

These application notes provide detailed information on the storage, stability, and handling of this compound, along with protocols for its use in labeling reactions.

Storage and Stability

Proper storage and handling of N3-C2-NHS esters are crucial to maintain their reactivity. The NHS ester group is susceptible to hydrolysis, which can be accelerated by moisture and alkaline conditions.

Solid Form:

This compound in solid form should be stored in a desiccated environment to protect it from moisture.[1][2] It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[1][2] For optimal stability, purging the container with an inert gas like nitrogen before sealing is recommended.[1]

In Solution:

The stability of this compound in solution is highly dependent on the solvent and pH.

  • Organic Solvents: Stock solutions can be prepared in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][4] When stored at -20°C, these solutions can be stable for 1-2 months.[3][4]

  • Aqueous Solutions: NHS esters hydrolyze rapidly in aqueous solutions.[1][2] Therefore, it is strongly recommended to prepare aqueous solutions of the ester immediately before use.[4][5] The rate of hydrolysis is significantly influenced by pH.

Quantitative Stability Data

The following tables summarize the stability of NHS esters under various conditions. While this data is for general NHS esters, it provides a valuable guideline for the stability of this compound.

Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
7.0Room Temp.~7 hours
8.0Room Temp.1 hour
8.5-8.64°C10 minutes
9.0Room Temp.Minutes

(Data compiled from multiple sources describing general NHS ester chemistry).[2][6][7][8]

Table 2: Recommended Storage Conditions

FormSolventTemperatureDuration
Solid--20°C> 1 year
Stock SolutionAnhydrous DMSO or DMF-20°C1-2 months[3][4]
Stock SolutionAnhydrous DMSO or DMF-80°CUp to 6 months[9]
Working SolutionAqueous Buffer-Prepare fresh

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][5]

  • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution of a compound with a molecular weight of 212.16 g/mol , dissolve 0.212 mg in 100 µL of solvent.

  • Vortex the solution until the ester is completely dissolved.

  • Use the stock solution immediately or aliquot and store at -20°C or -80°C for future use. Avoid multiple freeze-thaw cycles.

Protocol 2: Labeling of Proteins with this compound

This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[6][10]

  • This compound stock solution (10 mM in DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer at pH 7.2-8.5.[3] Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.[5][6]

  • Calculation of Reagent Amount: The amount of this compound required depends on the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5]

  • Labeling Reaction: a. Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.[5] b. Mix the reaction gently and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5][11] Longer incubation times (e.g., overnight on ice) can also be used.[3]

  • Quenching the Reaction: a. Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[11] b. Incubate for 15 minutes at room temperature.[11]

  • Purification: a. Remove the excess, unreacted this compound and the hydrolyzed by-product using a desalting column, spin column, or dialysis.[3][11]

Visualizations

Signaling Pathway: this compound Reaction with Primary Amine

N3_C2_NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_hydrolysis Competing Reaction N3_C2_NHS This compound Amide_Bond Stable Amide Bond (N3-C2-Protein) N3_C2_NHS->Amide_Bond NHS N-Hydroxysuccinimide (By-product) N3_C2_NHS->NHS Hydrolyzed_Ester Hydrolyzed N3-C2 Ester N3_C2_NHS->Hydrolyzed_Ester Hydrolysis Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond Water H₂O Water->Hydrolyzed_Ester

Caption: Reaction of this compound with a primary amine.

Experimental Workflow: Protein Labeling with this compound

Protein_Labeling_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein add_ester 3. Add NHS Ester to Protein (10-20x molar excess) prep_protein->add_ester prep_ester 2. Prepare this compound Stock Solution (10 mM in DMSO) prep_ester->add_ester incubate 4. Incubate (30-60 min at RT or 2h on ice) add_ester->incubate quench 5. Quench Reaction (Add Tris or Glycine) incubate->quench purify 6. Purify Labeled Protein (Desalting column or Dialysis) quench->purify end N3-Labeled Protein purify->end

Caption: Workflow for labeling proteins with this compound.

References

Troubleshooting & Optimization

Technical Support Center: N3-C2-NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N3-C2-NHS ester conjugation reactions.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing very low or no yield of my desired azide-labeled molecule. What are the potential causes and how can I improve the efficiency?

Answer: Low conjugation efficiency is a common problem that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Potential Causes & Solutions:

  • Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated (-NH3+), rendering them non-nucleophilic and unreactive.[3][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1][3][4]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[5][6] Use a freshly calibrated pH meter to verify the pH of your buffer.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, where water molecules attack the ester, rendering it inactive.[1][3] The rate of hydrolysis is significantly faster at higher pH and temperatures.[1][3]

    • Solution: Prepare the this compound solution immediately before use.[2] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[2]

  • Incompatible Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[2] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2] Low concentrations of sodium azide (B81097) (≤ 3 mM) generally do not interfere, but higher concentrations will.[1]

    • Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[1][5] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[2]

  • Poor Reagent Quality or Storage: The this compound is sensitive to moisture.[7][8] Improper storage can lead to hydrolysis and a loss of reactivity.

    • Solution: Store the this compound desiccated at -20°C or -80°C.[9][10] Allow the vial to warm to room temperature before opening to prevent condensation.[8] For solutions in anhydrous DMSO or DMF, store at -20°C for short-term use (up to 1-2 months).[6]

  • Low Reactant Concentration: The concentration of both the target molecule and the this compound can impact the reaction efficiency. Low concentrations can favor the competing hydrolysis reaction.[1][2]

    • Solution: If possible, increase the concentration of your target molecule (a concentration of at least 2 mg/mL is recommended for proteins).[2] You can also try increasing the molar excess of the this compound.[2]

  • Steric Hindrance: The accessibility of the primary amines on your target molecule can affect the reaction. If the amines are buried within the molecule's structure, the NHS ester may not be able to reach them.[2]

    • Solution: This can be a challenging issue to resolve. If possible, you could consider engineering your protein to introduce a more accessible lysine (B10760008) residue or N-terminal amine.

Below is a troubleshooting workflow to help diagnose the cause of low labeling efficiency:

G start Low Conjugation Efficiency check_ph Is the reaction pH between 8.3 and 8.5? start->check_ph adjust_ph Adjust pH to 8.3-8.5 with an appropriate amine-free buffer. check_ph->adjust_ph No check_buffer Are you using an amine-free buffer (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph->check_buffer buffer_exchange Perform buffer exchange to an amine-free buffer. check_buffer->buffer_exchange No check_reagent Is the this compound fresh and properly stored? check_buffer->check_reagent Yes buffer_exchange->check_reagent use_fresh_reagent Use a fresh vial of this compound. Prepare stock solution immediately before use. check_reagent->use_fresh_reagent No check_concentration Are reactant concentrations optimal? check_reagent->check_concentration Yes use_fresh_reagent->check_concentration increase_concentration Increase protein concentration and/or molar excess of NHS ester. check_concentration->increase_concentration No success Problem Resolved check_concentration->success Yes increase_concentration->success G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and NHS Ester Solutions prep_protein->mix prep_nhs Prepare fresh this compound Solution in DMSO/DMF prep_nhs->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify final_product Azide-Labeled Protein purify->final_product

References

Technical Support Center: N3-C2-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C2-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical crosslinker used in bioconjugation. It contains three key components:

  • N3 (Azide group): A bioorthogonal handle that allows for specific ligation to molecules containing an alkyne group via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1]

  • C2 (Ethylene spacer): A short, two-carbon spacer that connects the azide (B81097) and the NHS ester.

  • NHS ester (N-hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2][3][4]

This reagent is commonly used to introduce an azide group onto proteins, antibodies, or other biomolecules for subsequent modification, such as the attachment of fluorescent probes, biotin, or cytotoxic drugs for the development of Antibody-Drug Conjugates (ADCs).[1]

Q2: What are the primary causes of low labeling yield with this compound?

A2: Low labeling yield is a frequent issue and can generally be attributed to several key factors:

  • Hydrolysis of the NHS ester: This is the primary competing reaction where the NHS ester reacts with water instead of the target amine.[2][5][6]

  • Suboptimal reaction pH: The pH of the reaction buffer is critical. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the rate of NHS ester hydrolysis.[7][8][9]

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[2][7][10]

  • Poor quality or degraded this compound: The reagent is sensitive to moisture and should be stored properly.[10]

  • Low concentration of the target biomolecule: In dilute solutions, the competing hydrolysis reaction is more likely to occur.[2][10]

Q3: What is the optimal pH for this compound labeling?

A3: The optimal pH for NHS ester labeling is a compromise between ensuring the target amines are deprotonated and minimizing hydrolysis of the NHS ester. For most proteins and biomolecules, a pH range of 8.0 to 8.5 is recommended.[7][8] A pH of 8.3 is often a good starting point.[7][8][10]

Q4: What buffers should I use for the labeling reaction?

A4: It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[7][8]

  • 0.1 M Sodium Phosphate, pH 8.0-8.5[7][8]

  • 0.1 M HEPES, pH 8.0-8.5[7]

  • 50 mM Borate (B1201080) buffer, pH 8.5[7]

Q5: How should I prepare and store the this compound?

A5: this compound is moisture-sensitive.[3] It should be stored desiccated at -20°C.[10] For use, it is recommended to dissolve the ester in an anhydrous solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) immediately before adding it to the reaction mixture.[8][10] The final concentration of the organic solvent in the reaction should ideally not exceed 10%.[10]

Troubleshooting Guide: Low Labeling Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low labeling efficiency.

Problem Area 1: Reaction Conditions
Potential Cause Recommended Solution Explanation
Incorrect Buffer pH Verify the reaction buffer pH is between 8.0 and 8.5 using a calibrated pH meter.[7][10]At pH below 8.0, a significant portion of primary amines on the protein are protonated (-NH3+) and thus unreactive.[7] Above pH 9.0, the hydrolysis of the NHS ester becomes very rapid, outcompeting the desired labeling reaction.[7]
Amine-Containing Buffers Perform a buffer exchange into an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.[10]Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with the target biomolecule for reaction with the NHS ester, significantly reducing labeling efficiency.[7][10]
Low Biomolecule Concentration Concentrate the protein or biomolecule to at least 2 mg/mL before labeling.[10]In dilute protein solutions, the hydrolysis of the NHS ester becomes a more significant competing reaction.[2][10]
Suboptimal Reaction Time/Temperature Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][8]Shorter reaction times or lower temperatures may not allow the reaction to proceed to completion.[10] However, excessively long reaction times can increase the impact of hydrolysis.
Insufficient Molar Excess of this compound The optimal molar ratio of NHS ester to biomolecule should be determined empirically, but a 5- to 20-fold molar excess is a common starting point.[3]A sufficient excess of the NHS ester is needed to drive the reaction towards the desired product, especially when dealing with the competing hydrolysis reaction.
Problem Area 2: Reagent Quality and Handling
Potential Cause Recommended Solution Explanation
Hydrolyzed this compound Purchase fresh reagent and store it properly under desiccated conditions at -20°C.[10] Allow the vial to warm to room temperature before opening to prevent condensation.[3]This compound is sensitive to moisture and can hydrolyze over time if not stored correctly.[3]
Poor Solubility of NHS Ester Dissolve the this compound in anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[8][10]If the NHS ester is not fully dissolved, the reaction cannot proceed efficiently. The final concentration of the organic solvent should be kept low (ideally ≤10%) to avoid denaturing the protein.[10]
Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[2][5]
8.64°C10 minutes[2][5]

Table 2: Recommended Reaction Parameters

ParameterRecommended Range
pH8.0 - 8.5[7][8]
Biomolecule Concentration≥ 2 mg/mL[10]
Molar Excess of NHS Ester5-20 fold[3]
Reaction Time1-4 hours at Room Temperature or Overnight at 4°C[2][8]
Organic Solvent (DMSO/DMF)≤ 10% of final volume[10]

Experimental Protocols & Visualizations

General Protocol for this compound Labeling of a Protein
  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to a minimum of 2 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a typical starting point.[3]

    • Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of approximately 50 mM.[2]

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction by-products using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Protein Prepare Protein (≥2 mg/mL in amine-free buffer, pH 8.0-8.5) Mix Mix Protein and NHS Ester (5-20x molar excess) Prepare Protein->Mix Prepare NHS Ester Prepare this compound (Dissolve in anhydrous DMSO/DMF) Prepare NHS Ester->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final Product Azide-Labeled Protein Purify->Final Product

Caption: Experimental workflow for this compound labeling of proteins.

G Start Low Labeling Yield Check_pH Is pH between 8.0-8.5? Start->Check_pH Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Check_Concentration Is protein conc. ≥ 2 mg/mL? Check_Buffer->Check_Concentration Yes Buffer_Exchange->Check_Concentration Concentrate_Protein Concentrate protein Check_Concentration->Concentrate_Protein No Check_Reagent Is NHS ester fresh and stored correctly? Check_Concentration->Check_Reagent Yes Concentrate_Protein->Check_Reagent Use_Fresh_Reagent Use fresh, properly stored NHS ester Check_Reagent->Use_Fresh_Reagent No Optimize_Ratio Optimize molar ratio of NHS ester to protein Check_Reagent->Optimize_Ratio Yes Use_Fresh_Reagent->Optimize_Ratio

Caption: Troubleshooting decision tree for low this compound labeling yield.

G cluster_low_pH Low pH (< 8.0) cluster_optimal_pH Optimal pH (8.0-8.5) cluster_high_pH High pH (> 9.0) NHS_Ester This compound + H₂O Hydrolysis Hydrolysis (Inactive Product) NHS_Ester->Hydrolysis Rapid Conjugation Amide Bond Formation (Desired Product) NHS_Ester->Conjugation Favored Amine Protein-NH₂ (Reactive) Amine->Conjugation Protonated_Amine Protein-NH₃⁺ (Unreactive)

References

Optimizing N3-C2-NHS Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N3-C2-NHS ester reactions. The this compound is a chemical tool used for bioconjugation, enabling the attachment of an azide (B81097) ("N3") functional group to primary amines on biomolecules via a 2-carbon spacer ("C2") and an N-hydroxysuccinimide (NHS) ester. The success of this conjugation is critically dependent on the reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for reacting this compound with primary amines on a protein is between 8.0 and 8.5.[1] A pH of 8.3 is often recommended as an ideal starting point for most proteins.[1][2][3][4][5][6] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[1]

Q2: How does pH affect the this compound labeling reaction?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: For the labeling reaction to proceed, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) must be in a deprotonated, nucleophilic state (-NH2). At a pH below 8.0, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[1][7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the reagent inactive. The rate of this hydrolysis reaction increases significantly with pH.[1][7][8][9][10] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[1]

Therefore, maintaining the pH within the optimal range of 8.0-8.5 is crucial for maximizing the yield of the desired conjugate while minimizing the degradation of the this compound.[7]

Q3: What type of buffer should I use for the labeling reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for reaction with the this compound.[8][11][12]

Recommended Buffers:

Incompatible Buffers:

  • Tris (tris(hydroxymethyl)aminomethane)[3][6][8][11][12]

  • Glycine[8][11][12]

Q4: How stable is the this compound in aqueous solutions?

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases. This underscores the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the reagent hydrolyzes.[1]

Data Presentation: pH and NHS Ester Stability

The following tables summarize the quantitative data on the effect of pH on NHS ester stability and reaction kinetics.

Table 1: Half-life of NHS Ester at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data compiled from multiple sources describing general NHS ester chemistry.[8][9]

Troubleshooting Guide

Problem: Low Labeling Efficiency

Low labeling efficiency is one of the most common problems encountered during NHS ester labeling. The following troubleshooting workflow can help identify the cause.

Troubleshooting_Low_Labeling start Low Labeling Efficiency ph_check Is the reaction pH within the optimal range (8.0-8.5)? start->ph_check ph_low pH < 8.0? Increase pH to 8.0-8.5. (Low amine reactivity) ph_check->ph_low No ph_high pH > 8.5? Lower pH to 8.0-8.5. (Rapid NHS ester hydrolysis) ph_check->ph_high No buffer_check Is the buffer free of primary amines (e.g., Tris, Glycine)? ph_check->buffer_check Yes buffer_amine Amine-containing buffer used. Exchange to an amine-free buffer (e.g., PBS, Bicarbonate) via dialysis or desalting. buffer_check->buffer_amine No reagent_check Is the this compound reagent fresh and properly stored? buffer_check->reagent_check Yes reagent_bad Reagent may be hydrolyzed. Use a fresh vial of this compound. Prepare stock solution immediately before use. reagent_check->reagent_bad No

Caption: Troubleshooting workflow for low this compound labeling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling proteins. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: a. Add the this compound stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess is common. b. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[8] Longer incubation times may be required at lower temperatures.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.

Protocol 2: Assessing the Reactivity of this compound

This protocol allows for a qualitative assessment of the activity of the this compound reagent by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[14]

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.

  • Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is below 1.0 and record this value.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Measure Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation:

    • Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.

    • Inactive (Hydrolyzed) Reagent: The absorbance will not increase significantly after the addition of NaOH.

Visualizing the Reaction Pathway

The following diagram illustrates the pH-dependent reaction pathways for an this compound.

Reaction_Pathway cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.0 - 8.5) cluster_high_ph High pH (> 9.0) NHS_Ester This compound Protein_NH3 Protein-NH3+ (Protonated Amine, Unreactive) Protein_NH2 Protein-NH2 (Deprotonated Amine, Reactive) NHS_Ester->Protein_NH2 Hydrolysis Rapid Hydrolysis NHS_Ester->Hydrolysis Low_Yield Low Labeling Efficiency Protein_NH3->Low_Yield Poor Nucleophile Conjugate N3-C2-Protein (Stable Amide Bond) Protein_NH2->Conjugate Desired Reaction (Amide Bond Formation) Inactive_Product Inactive N3-C2-Acid + NHS Hydrolysis->Inactive_Product Competing Reaction

Caption: pH-dependent reaction pathways for this compound.

References

Technical Support Center: N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the prevention of this compound hydrolysis during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a non-cleavable linker molecule used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1] It contains two key functional groups:

  • An Azide (B81097) group (N3) which is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[2][]

This dual functionality allows for the covalent attachment of the linker to a biomolecule, which can then be further modified via the azide group.

Q2: What is NHS ester hydrolysis and why is it a concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, breaking the ester bond.[4] This reaction is a significant concern because it converts the amine-reactive NHS ester into an unreactive carboxylic acid. This process directly competes with the desired conjugation reaction (aminolysis), where the NHS ester reacts with a primary amine on the target molecule.[2][] Excessive hydrolysis leads to low conjugation efficiency and reduced yield of the desired product.[4][5]

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A3: The rate of NHS ester hydrolysis is primarily influenced by three main factors:

  • pH: The rate of hydrolysis significantly increases with increasing pH.[4][5] Alkaline conditions accelerate the breakdown of the NHS ester.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][6]

  • Time: The longer the this compound is exposed to an aqueous environment, the greater the extent of hydrolysis.[4]

Troubleshooting Guide: Preventing Hydrolysis

This section provides solutions to common problems encountered during the use of this compound.

Problem 1: Low Conjugation Yield

Low yield of the desired conjugate is often a direct consequence of NHS ester hydrolysis.

Potential Cause Recommended Solution
Incorrect pH of reaction buffer Maintain the reaction pH in the optimal range of 7.2-8.5.[2][5] A pH of 8.3-8.5 is often recommended as an ideal starting point.[7][8] Use non-amine containing buffers such as phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[2][9]
High reaction temperature Perform the conjugation reaction at room temperature or 4°C to slow down the rate of hydrolysis.[2][4]
Prolonged reaction time in aqueous buffer Minimize the time the this compound is in an aqueous solution before it has a chance to react with the target amine. Prepare the NHS ester solution immediately before use.[7]
Suboptimal solvent for NHS ester dissolution If the this compound is not readily soluble in the aqueous reaction buffer, first dissolve it in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[2][10][11] Ensure the organic solvent is anhydrous to prevent premature hydrolysis.
Presence of competing nucleophiles Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[2] Low concentrations of sodium azide (≤ 3 mM) are generally tolerated.[2]
Hydrolyzed starting material Ensure the this compound is stored properly under desiccated conditions to prevent degradation from moisture.[12] Equilibrate the reagent to room temperature before opening to avoid condensation.[12]

Problem 2: Inconsistent Results Between Experiments

Variability in conjugation efficiency can be frustrating. The following steps can help improve reproducibility.

Potential Cause Recommended Solution
Inconsistent buffer preparation Always prepare fresh buffers and accurately measure the pH before each experiment.
Variability in reagent quality Use high-quality, anhydrous solvents for dissolving the NHS ester. If using DMF, ensure it is free of dimethylamine, which can react with the NHS ester.[7]
Fluctuations in reaction temperature Use a temperature-controlled environment (e.g., a water bath or cold room) to maintain a consistent reaction temperature.
Inconsistent timing of reagent addition Standardize the protocol, particularly the time between dissolving the this compound and adding it to the reaction mixture.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[2][4]
7.0Room Temperature~1-2 hours[]
8.0Room Temperature~1 hour[13]
8.6410 minutes[2][4][13]
>9.0Not specifiedRapid hydrolysis[5]

Note: The this compound is expected to have similar stability to other NHS esters.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimization may be required for specific applications.

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate buffer with 150 mM NaCl, at a pH of 7.2-8.5.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.[14]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[15] The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.[10]

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. A molar excess of the NHS ester (typically 5-20 fold) is generally used.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7]

  • Quenching (Optional): To stop the reaction, a small molecule containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM to react with any remaining NHS ester.[2][13]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[15]

Protocol 2: Assessing the Reactivity of this compound Stock

This qualitative method can help determine if your this compound has hydrolyzed during storage.

  • Reagent Preparation:

    • Prepare a suitable amine-free buffer (e.g., phosphate buffer, pH 7-8).[12]

    • Prepare a 0.5-1.0 N NaOH solution.[12]

  • Sample Preparation:

    • Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the buffer.[12] If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[12]

    • Prepare a control tube containing only the buffer (and organic solvent if used).[12]

  • Initial Absorbance Measurement: Measure the absorbance of the this compound solution at 260 nm.[2][12] Dilute with buffer if the absorbance is greater than 1.0.[12]

  • Base Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the this compound solution and vortex for 30 seconds.[12]

  • Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).[12]

  • Interpretation:

    • Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the this compound is active.[12]

    • Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the reagent has likely hydrolyzed and should be discarded.[12]

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Competing Hydrolysis Pathway cluster_conjugation Desired Conjugation Pathway N3_C2_NHS This compound (Amine-Reactive) Hydrolyzed_Product Hydrolyzed N3-C2 (Unreactive Carboxylic Acid) N3_C2_NHS->Hydrolyzed_Product H2O, OH- Conjugate N3-C2-Conjugate (Stable Amide Bond) N3_C2_NHS->Conjugate Target Amine Target_Amine Target Molecule (Primary Amine)

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Start prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) start->prep_buffer prep_protein Prepare Target Molecule Solution prep_buffer->prep_protein conjugate Mix and Incubate (RT or 4°C) prep_protein->conjugate prep_nhs Dissolve this compound (Anhydrous Solvent) prep_nhs->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate conjugate->purify If not quenching quench->purify end End purify->end

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Logic start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes check_temp Is Temperature Low? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is Reagent Fresh? check_temp->check_reagent Yes lower_temp Lower Temperature check_temp->lower_temp No check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes use_fresh Use Fresh Reagent check_reagent->use_fresh No change_buffer Use Amine-Free Buffer check_buffer->change_buffer No success Yield Improved check_buffer->success Yes adjust_ph->start Re-evaluate lower_temp->start Re-evaluate use_fresh->start Re-evaluate change_buffer->start Re-evaluate

Caption: Troubleshooting logic for low this compound conjugation yield.

References

N3-C2-NHS ester side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as azidoacetic acid NHS ester, is a chemical crosslinking reagent.[1][2][3] It is a heterobifunctional molecule containing two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[4][]

  • An azide (B81097) group (N3) , which is used in "click chemistry," most commonly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][6]

This dual functionality allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the azido (B1232118) group to a biomolecule. Then, the azide can be specifically reacted with a molecule containing a corresponding alkyne or strained cyclooctyne (B158145) group.[1] This reagent is frequently used in the synthesis of antibody-drug conjugates (ADCs).

Q2: What is the primary reaction of this compound?

The primary reaction of this compound is the nucleophilic acyl substitution between the NHS ester and a primary amine (-NH2) on a biomolecule. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4][] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7]

Q3: What are the main side reactions and byproducts I should be aware of?

The most significant side reaction is the hydrolysis of the NHS ester .[7] In aqueous solutions, water molecules can attack the NHS ester, leading to its hydrolysis back to the corresponding carboxylic acid (azidoacetic acid) and N-hydroxysuccinimide (NHS).[7] This hydrolyzed form of the reagent is no longer reactive with amines. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[4]

Other potential, though less common, side reactions can occur with other nucleophilic amino acid residues, such as:

  • Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues can react with NHS esters, but this is generally less favorable than the reaction with primary amines.[8]

  • Cysteine: The sulfhydryl group of cysteine can also react, but the resulting thioester bond is less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced.[7]

The primary byproducts of the this compound reaction are:

  • N-hydroxysuccinimide (NHS) : Released during both the desired amidation reaction and hydrolysis.[7]

  • Azidoacetic acid : Formed from the hydrolysis of the this compound.[7]

Q4: How does pH affect the reaction?

pH is a critical parameter for a successful conjugation reaction. There is a trade-off between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.

  • Low pH (<7.0): Primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the desired reaction.[9]

  • Optimal pH (7.2 - 8.5): This range provides a good balance between deprotonated, reactive amines and a manageable rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended for optimal reaction efficiency.[4][10]

  • High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically, which can lead to low conjugation yields as the reagent is consumed by reaction with water before it can react with the target molecule.[4][10]

Q5: What buffers and solvents should I use?

  • Buffers: Use amine-free buffers to avoid competition with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium phosphate (B84403) buffer, with the pH adjusted to the optimal range of 7.2-8.5.[4][11] Avoid buffers containing primary amines, such as Tris or glycine.[11]

  • Solvents: this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid denaturation of proteins.[11]

Q6: How can I purify my N3-C2-labeled protein?

After the conjugation reaction, it is essential to remove unreacted this compound, its hydrolysis byproducts, and any other reaction components. Common purification methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method to separate the larger labeled protein from smaller molecules like excess reagent and NHS.[9][12]

  • Dialysis: Effective for removing small molecule impurities from protein solutions.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatography technique that separates proteins based on their surface hydrophobicity.[13][14][15] This can be useful for separating labeled from unlabeled protein if the conjugation significantly alters the protein's hydrophobicity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that can be used for both analysis and purification, though it may be denaturing for some proteins.[16][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction.Ensure this compound is stored properly under desiccated conditions. Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.
Suboptimal pH: The reaction pH is too low (<7.0) or too high (>8.5).Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[4] For pH-sensitive proteins, a lower pH (e.g., 7.4) can be used with a longer incubation time.[12]
Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophilic contaminants.Use an amine-free buffer such as PBS or sodium bicarbonate.[11] Ensure all reagents and solutions are free from contaminating nucleophiles.
Insufficient molar excess of this compound: The ratio of the reagent to the target molecule is too low.Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point for protein labeling.[9][12]
Low protein concentration: Dilute protein solutions can lead to less efficient conjugation as the competing hydrolysis reaction becomes more dominant.[]If possible, increase the concentration of your protein in the reaction mixture (e.g., 1-10 mg/mL).[9]
Steric hindrance: The primary amines on your target molecule are not easily accessible.Consider using a longer linker version of the azido-NHS ester (e.g., with a PEG spacer) to overcome steric hindrance.
Protein Precipitation during Reaction High concentration of organic solvent: The amount of DMSO or DMF in the final reaction volume is too high.Keep the final concentration of the organic solvent below 10%.[11]
Protein instability at the reaction pH: The protein is not stable at the optimal pH for conjugation.Perform the reaction at a lower pH (e.g., 7.2-7.4) where the protein is more stable, and increase the reaction time.[12]
Inconsistent Results Variability in this compound activity: The reagent has degraded due to improper storage.Store the this compound at -20°C or -80°C, protected from moisture.[18] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]
Inaccurate protein concentration measurement: The molar ratio of reagent to protein is not what was intended.Accurately determine the protein concentration before starting the labeling reaction using a reliable method (e.g., BCA or Bradford assay).

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Hydrolysis Half-life

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.025~1 hour
8.6410 minutes

Data compiled from multiple sources describing general NHS ester chemistry.[19]

Table 2: Key Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often between 8.3 and 8.5.[4][10]
Molar Excess of Reagent 5 - 20 foldThis is a starting point and should be optimized for your specific protein and desired degree of labeling.[9][12]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better conjugation efficiency.[9]
Reaction Time 1 - 4 hoursCan be performed at room temperature or 4°C. Longer reaction times may be needed at lower pH.[12]
Organic Solvent < 10%The final concentration of DMSO or DMF in the reaction mixture.[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3.

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., gel filtration/desalting column).

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis into the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[9]

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL) of the this compound in anhydrous DMSO or DMF.[18] Vortex to ensure it is fully dissolved. Note: NHS esters are moisture-sensitive. Prepare the solution fresh and do not store aqueous solutions.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[20]

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[20]

  • Purification:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[10][20]

  • Characterization and Storage:

    • Characterize the degree of labeling using methods such as mass spectrometry.

    • Store the labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[18]

Visualizations

N3_C2_NHS_Ester_Reaction_Pathway cluster_main Primary Reaction cluster_side Side Reaction N3_C2_NHS This compound Conjugate N3-C2-Protein (Stable Amide Bond) N3_C2_NHS->Conjugate Amidation (pH 7.2-8.5) Hydrolyzed_product N3-C2-Carboxylic Acid (Inactive) N3_C2_NHS->Hydrolyzed_product Hydrolysis (competing reaction) Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) Conjugate->NHS_byproduct H2O H2O H2O->Hydrolyzed_product NHS_byproduct2 N-hydroxysuccinimide (Byproduct) Hydrolyzed_product->NHS_byproduct2 troubleshooting_workflow start Low Conjugation Yield check_reagent Check Reagent Integrity (Proper Storage?) start->check_reagent check_pH Verify Reaction pH (7.2-8.5?) check_reagent->check_pH No solution_reagent Use fresh, properly stored This compound check_reagent->solution_reagent Yes check_buffer Check Buffer Composition (Amine-free?) check_pH->check_buffer No solution_pH Adjust pH to optimal range check_pH->solution_pH Yes check_concentration Review Concentrations (Protein & Reagent Molar Ratio) check_buffer->check_concentration No solution_buffer Buffer exchange to an amine-free buffer check_buffer->solution_buffer Yes solution_concentration Increase protein concentration and/or molar excess of reagent check_concentration->solution_concentration Yes experimental_workflow prep_protein 1. Protein Preparation (Buffer exchange to pH 8.3) prep_reagent 2. Prepare fresh N3-C2-NHS ester in anhydrous DMSO prep_protein->prep_reagent reaction 3. Conjugation Reaction (1-2 hours at RT) prep_reagent->reaction quench 4. Quench Reaction (Optional) reaction->quench purify 5. Purification (e.g., Size-Exclusion Chromatography) quench->purify characterize 6. Characterization & Storage purify->characterize

References

Technical Support Center: N3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C2-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments. Here you will find answers to frequently asked questions and a troubleshooting guide to address common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is in the range of 7.2 to 8.5.[1][2][] A pH of 8.3-8.5 is often cited as ideal for many biomolecule labeling procedures.[4][5][6] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive with the NHS ester.[4][5][7][6] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester is significantly accelerated, which competes with the desired conjugation reaction and reduces the overall yield.[4][5][7][6][8]

Q2: Which buffers are recommended for this conjugation?

A2: Phosphate (B84403) buffer (e.g., 0.1 M), carbonate-bicarbonate buffer (e.g., 0.1 M sodium bicarbonate), HEPES, and borate (B1201080) buffers are all suitable for NHS ester conjugation reactions.[2][4] It is critical to use amine-free buffers, as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[4] Therefore, Tris-based buffers (like TBS) should be avoided.[4][7]

Q3: How should I dissolve my this compound?

A3: Many NHS esters, including this compound, have limited solubility in aqueous solutions.[9] It is common practice to first dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the amine-modified molecule.[10][4][5][9] It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[4][5][7]

Q4: What is the main competing reaction, and how can I minimize it?

A4: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water and becomes non-reactive towards primary amines.[1][2][10][8][9] The rate of hydrolysis is highly dependent on the pH and temperature. To minimize hydrolysis, it is recommended to work at the optimal pH range (7.2-8.5) and to prepare the NHS ester solution immediately before use.[4][9] Storing NHS esters in a desiccated environment is also crucial to prevent premature hydrolysis.[9]

Q5: What molar excess of this compound should I use?

A5: The optimal molar excess of the NHS ester can vary depending on the specific biomolecule and reaction conditions. However, a molar excess of 5 to 10-fold is often recommended as a starting point for oligonucleotide labeling.[11] For protein labeling, an empirical value of 8-fold molar excess is suggested for mono-labeling.[4][6] Optimization may be required to achieve the desired degree of labeling while minimizing non-specific modifications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or high pH.- Store the this compound in a desiccator. - Allow the reagent to warm to room temperature before opening to prevent condensation.[9] - Prepare the NHS ester solution immediately before adding it to the reaction mixture.[4] - Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][2][]
Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amine.- Check the pH of your reaction buffer and adjust it to the 7.2-8.5 range. A pH of 8.3-8.5 is often ideal.[4][5][6]
Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris) or other nucleophilic contaminants.- Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer.[2][4]
Poor Solubility of Reagents: The this compound or the amine-containing molecule is not fully dissolved.- First, dissolve the this compound in a small amount of dry DMSO or DMF before adding it to the aqueous reaction mixture.[4][5] - If precipitation occurs upon adding the NHS ester solution, consider adjusting the solvent composition or using sonication to aid dissolution.
Inconsistent Results Variable Reagent Activity: The this compound has partially hydrolyzed over time due to improper storage.- Aliquot the this compound upon receipt and store it in a desiccator at -20°C.[] - Avoid repeated freeze-thaw cycles.[]
pH Drift During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity.[4][5]- Use a more concentrated buffer or monitor and adjust the pH during the reaction for large-scale conjugations.[4][5][7]
High Background/ Non-specific Labeling Excess NHS Ester: Too high of a molar excess of the this compound was used.- Titrate the molar excess of the NHS ester to find the optimal ratio for your specific application.
Reaction Time Too Long: Extended reaction times can sometimes lead to side reactions.- Optimize the reaction time. Reactions are often complete within 1-4 hours at room temperature or overnight on ice.[4][5][7]

Quantitative Data Summary

Table 1: pH and Temperature Effects on NHS Ester Hydrolysis

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[2][10][8]
8.64°C10 minutes[2][10][8]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[1][2][]Optimal pH is often 8.3-8.5.[4][5][6]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to slow down hydrolysis, especially for longer reaction times.[2]
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature or overnight on ice.[4][5]
Molar Excess of NHS Ester 5x - 10xThis is a starting point and should be optimized for each specific application.[11]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

  • Buffer Preparation: Prepare an amine-free conjugation buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, and adjust the pH to 8.3-8.5.[4][5][7]

  • Protein Solution Preparation: Dissolve your amine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[6]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of high-quality, anhydrous DMSO or DMF.[4][5][7]

  • Conjugation Reaction: Add the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[10]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][5][7] Protect from light if the azide-containing molecule is light-sensitive.

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of about 50 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts using a suitable method such as gel filtration (desalting column), dialysis, or chromatography.[4][5][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_buffer Prepare Amine-Free Buffer (pH 8.3-8.5) prep_protein Dissolve Amine-Containing Molecule in Buffer prep_buffer->prep_protein conjugation Add NHS Ester to Amine Solution prep_protein->conjugation prep_nhs Dissolve this compound in DMSO/DMF prep_nhs->conjugation incubation Incubate (1-4h RT or overnight at 4°C) conjugation->incubation purify Purify Conjugate (e.g., Gel Filtration) incubation->purify final_product Characterize Final Conjugate purify->final_product

Caption: A general experimental workflow for this compound conjugation.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing Competing Reaction amine Amine-containing Molecule (R-NH2) conjugate Stable Amide Bond (R-NH-CO-C2-N3) amine->conjugate nhs_ester This compound nhs_ester->conjugate hydrolyzed_ester Hydrolyzed NHS Ester (Inactive) nhs_ester->hydrolyzed_ester nhs N-Hydroxysuccinimide (byproduct) conjugate->nhs water Water (H2O) water->hydrolyzed_ester

Caption: The chemical reaction of this compound with a primary amine and the competing hydrolysis reaction.

References

Technical Support Center: Purifying N3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N3-C2-NHS ester conjugates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound conjugates?

The primary challenges in purifying this compound conjugates stem from the inherent reactivity and instability of the N-hydroxysuccinimide (NHS) ester group. Key difficulties include:

  • Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which increases with higher pH and temperature. This hydrolysis reaction results in an inactive carboxylate, reducing the conjugation efficiency and introducing impurities that must be removed.[1][2][3][4][5][][7]

  • Competition from non-target nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to reduced yield of the desired conjugate.[1][2][5][8][9][10][11]

  • Removal of excess reagents and byproducts: After the conjugation reaction, it is crucial to remove unreacted this compound, hydrolyzed ester, and the N-hydroxysuccinimide (NHS) leaving group.[1][8][12]

  • Product aggregation: The conjugation process can sometimes lead to aggregation of the target molecule, particularly with proteins, which complicates purification.[13][14][15][16]

Q2: What is the optimal pH for NHS ester conjugation reactions and why is it critical for purification?

The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5.[2][17][18][19] This pH range represents a critical balance:

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, leading to a lower yield of the desired conjugate and a higher concentration of hydrolyzed impurities that need to be removed during purification.[1][4][5][17]

  • Below pH 7.2: The primary amine groups on the target molecule are more likely to be protonated, rendering them less nucleophilic and slowing down the desired conjugation reaction.[1][17]

Maintaining the optimal pH is therefore essential for maximizing the yield of the conjugate and simplifying the subsequent purification process by minimizing hydrolysis-related impurities.

Q3: How can I remove unreacted this compound and NHS byproduct after the conjugation reaction?

Several methods can be used to remove small molecule impurities like unreacted NHS esters and the NHS byproduct from the larger conjugate. The choice of method depends on the size and properties of the conjugated molecule.

  • Size-Exclusion Chromatography (Gel Filtration): This is a common and effective method for separating the larger conjugate from smaller, unreacted components. Desalting columns are a type of size-exclusion chromatography well-suited for this purpose.[1][8][18]

  • Dialysis: For large biomolecules like proteins, dialysis can be used to remove small molecule impurities by diffusion across a semi-permeable membrane.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be a powerful tool for purifying conjugates, especially for smaller molecules or when high purity is required.[20]

  • Precipitation: In some cases, the conjugate can be precipitated (e.g., with ethanol (B145695) or acetone (B3395972) for proteins and nucleic acids) to separate it from soluble impurities.[1][12]

Q4: My protein conjugate is aggregating during purification. What can I do?

Protein aggregation during or after conjugation is a common issue that can significantly impact purification.[13][14] Here are some troubleshooting steps:

  • Optimize the Degree of Labeling: Over-labeling can alter the surface properties of the protein, leading to aggregation. Reduce the molar excess of the this compound in the conjugation reaction.

  • Control Reaction and Purification Conditions:

    • Temperature: Perform the conjugation and purification steps at a lower temperature (e.g., 4°C) to slow down aggregation processes.[13][16]

    • pH: Ensure the buffer pH is optimal for the stability of your specific protein.[14]

    • Additives: Consider including stabilizing additives in your buffers, such as non-ionic detergents in low concentrations or glycerol (B35011).[16]

  • Purification Method: Use a purification method that can separate aggregates from the monomeric conjugate, such as size-exclusion chromatography.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Conjugation Yield Hydrolysis of NHS Ester Ensure the reaction pH is between 7.2 and 8.5. Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester. Prepare the NHS ester solution immediately before use.[1][2][11][17]
Presence of Primary Amines in Buffer Use a non-amine containing buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer. If necessary, perform a buffer exchange on your sample before conjugation.[5][8][9][10]
Inactive NHS Ester Reagent Store the this compound desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11]
Presence of Impurities in Final Product Incomplete Removal of Excess Reagent Optimize the purification method. For large molecules, use a desalting column with an appropriate molecular weight cutoff or perform extensive dialysis. For smaller molecules, consider HPLC.[1][8][18][20]
Hydrolyzed NHS Ester Ensure the reaction is performed within the optimal pH range and for the recommended time to minimize hydrolysis. Purify the conjugate promptly after the reaction is complete.[1][17]
Conjugate Aggregation Over-labeling of the Protein Reduce the molar ratio of the this compound to the target molecule in the conjugation reaction.[13]
Sub-optimal Buffer Conditions Screen different buffer conditions (pH, ionic strength) for your protein's stability. Consider adding stabilizers like glycerol or non-ionic detergents.[14][16]
High Protein Concentration Perform the conjugation and purification at a lower protein concentration.[16]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[8][9]

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[8][11]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[9][11]

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[9][18]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.[8][9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.[8]

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or by dialysis.[8][9][18]

Protocol 2: Purification of an this compound Conjugated Peptide using HPLC
  • Sample Preparation:

    • After the conjugation reaction, quench the reaction if necessary.

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient of increasing Mobile Phase B to elute the conjugate. The specific gradient will depend on the hydrophobicity of the peptide and the conjugate.

    • Detection: Monitor the elution profile using a UV detector, typically at 214 nm for the peptide backbone and at a wavelength corresponding to any chromophore in the N3-C2 portion if applicable.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired conjugate peak.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC or by using mass spectrometry.

  • Solvent Removal:

    • Lyophilize the pure fractions to remove the HPLC solvents and obtain the purified conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix and Incubate (RT or 4°C) protein_prep->conjugation nhs_prep Dissolve this compound in Anhydrous DMSO/DMF nhs_prep->conjugation purify Purify Conjugate (SEC, Dialysis, HPLC) conjugation->purify analyze Analyze Purity (HPLC, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation and purification.

troubleshooting_logic start Low Yield or Impure Product? check_ph Reaction pH 7.2-8.5? start->check_ph check_buffer Amine-Free Buffer? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_reagent Fresh NHS Ester Solution? check_buffer->check_reagent Yes solution_buffer Buffer Exchange check_buffer->solution_buffer No check_purification Optimal Purification Method? check_reagent->check_purification Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent No solution_purification Optimize Purification check_purification->solution_purification No success Successful Purification check_purification->success Yes

Caption: Troubleshooting logic for purifying this compound conjugates.

reaction_pathway N3-C2-NHS_Ester This compound Desired_Conjugate Stable Amide Bond (Conjugate) N3-C2-NHS_Ester->Desired_Conjugate Desired Reaction Hydrolyzed_Ester Inactive Carboxylate (Hydrolysis) N3-C2-NHS_Ester->Hydrolyzed_Ester Side Reaction Target_Amine Target Primary Amine (R-NH2) Target_Amine->Desired_Conjugate NHS NHS byproduct Desired_Conjugate->NHS Water H2O (pH > 8.5) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways in NHS ester conjugation.

References

Technical Support Center: N3-C2-NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and support for researchers, scientists, and drug development professionals encountering protein aggregation issues when using N3-C2-NHS esters for bioconjugation. The following sections offer solutions to common problems in a structured question-and-answer format, alongside detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is an N3-C2-NHS ester and what is its primary application?

An N3-C2-NHS (Azido-C2-N-hydroxysuccinimidyl) ester is a chemical crosslinker. It features two key components:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on proteins to form stable amide bonds.[1][2][3]

  • An azide (B81097) (N3) group , which is used in "click chemistry" reactions, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to attach other molecules that have a corresponding alkyne group.

This reagent is primarily used to introduce an azide handle onto a protein, preparing it for subsequent, highly specific conjugation to another molecule, such as a drug, a fluorescent dye, or a PEG chain.

Q2: What are the most common causes of protein aggregation during labeling with this compound?

Protein aggregation after labeling is a frequent issue and typically stems from one or more of the following factors:

  • Over-labeling: Attaching too many this compound molecules can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and aggregation.[4][5]

  • Hydrophobicity of the Crosslinker: The C2 linker and the azide group can be hydrophobic. Introducing these groups onto the protein surface can increase hydrophobic patches, promoting protein-protein interactions and aggregation.[6]

  • Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, or inappropriate buffer composition can destabilize the protein during the labeling reaction.[7]

  • Reagent Solubility: NHS esters often have limited aqueous solubility and can precipitate if not added to the reaction correctly, which can co-precipitate the protein.[4]

  • Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the modification process can exacerbate this tendency.[6]

Q3: My protein precipitates immediately after I add the dissolved this compound solution. What is happening?

This is often caused by the limited solubility of the NHS ester in the aqueous buffer.[4] When a concentrated stock of the ester (typically in an organic solvent like DMSO or DMF) is added to the protein solution, localized high concentrations can cause the reagent to "crash out" of solution, leading to co-precipitation of the protein.

To prevent this, add the dissolved reagent stock to the protein solution slowly and dropwise while gently stirring or vortexing.[6] This ensures rapid mixing and prevents the local concentration of the organic solvent and the NHS ester from becoming too high.

Q4: Why is the reaction buffer and pH so critical for success?

The buffer system is crucial for two main reasons:

  • Reaction Efficiency: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[3][4][8] Below pH 7, the amine groups are protonated and less reactive. Above pH 8.5-9.0, the NHS ester itself rapidly hydrolyzes in water, reducing the labeling efficiency.[3][8][9]

  • Buffer Compatibility: The buffer must not contain primary amines, as these will compete with the protein for reaction with the NHS ester. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are incompatible and must be avoided.[8][9][10]

Q5: I observe aggregation after the reaction is complete or during the purification step. What could be the cause?

Aggregation that appears later in the process often points to over-labeling.[4][5] The covalent attachment of multiple this compound molecules can significantly change the protein's physicochemical properties:

  • Isoelectric Point (pI) Shift: The reaction neutralizes the positive charge of lysine's primary amine. This shift in the protein's overall charge can move its pI closer to the pH of the buffer, a point at which proteins are least soluble and most prone to precipitation.[11]

  • Increased Hydrophobicity: As mentioned, the linker itself can increase surface hydrophobicity, leading to aggregation over time.

If this occurs, the primary solution is to reduce the molar excess of the this compound used in the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Reagent Addition 1. Reagent insolubility or precipitation from organic solvent.[4] 2. Localized high concentration of the reagent.1. Ensure the this compound is fully dissolved in a minimal amount of fresh, anhydrous DMSO or DMF.[1][12] 2. Add the dissolved reagent dropwise to the protein solution while gently vortexing or stirring to ensure rapid dispersion.[6] 3. Limit the final concentration of organic solvent in the reaction to less than 10%.[6]
Cloudiness or Aggregation During Reaction 1. Over-labeling: The molar ratio of NHS ester to protein is too high.[5][6][7] 2. Protein Instability: The protein is not stable at the reaction pH (e.g., pH 8.3 is near the protein's pI).[10] 3. High Protein Concentration: Increases the likelihood of intermolecular interactions.[7][13]1. Reduce the molar excess of the this compound. Perform a titration to find the optimal ratio (see Protocol 2). 2. Confirm your protein's stability at the reaction pH. If it is unstable, try the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration.[3] 3. Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[7]
Aggregation After Reaction or During Purification 1. Altered Protein Properties: Significant changes to the protein's pI and surface hydrophobicity due to excessive labeling.[4] 2. Unstable Conjugate: The newly formed conjugate is less soluble than the native protein in the chosen buffer.1. Immediately purify the conjugate after the reaction to remove byproducts and unreacted ester.[1] 2. Consider adding solubility-enhancing excipients to the purification and final storage buffers, such as L-arginine (0.2-0.4 M), glycerol (B35011) (10-20%), or non-ionic detergents (e.g., Tween-20 at 0.01%).[14]
Low Labeling Efficiency 1. Hydrolysis of NHS Ester: Reagent stock is old, exposed to moisture, or the reaction pH is too high.[3][5] 2. Competing Amines: Buffer contains Tris, glycine, or other primary amines.[9] 3. Low Protein Concentration: Reaction kinetics are slow at low concentrations (<1 mg/mL).[2]1. Always use freshly prepared this compound solution. Ensure DMSO/DMF is anhydrous. Maintain pH between 7.2 and 8.5.[3][5] 2. Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting.[4] 3. If possible, concentrate the protein to >1 mg/mL.[2]

Data Presentation: Reaction Parameter Optimization

Optimizing the reaction conditions is critical to balance labeling efficiency with protein stability. Use the following table as a starting point for your experiments.

Table 1: Recommended Starting Conditions for this compound Conjugation

Parameter Recommended Range Notes
Molar Excess (Ester:Protein) 5- to 20-fold[4][7] Start with a lower ratio (e.g., 10:1) for robust proteins (>1 mg/mL). Sensitive or low-concentration proteins may require a higher excess.[6][7] A titration is highly recommended.
Protein Concentration 1-10 mg/mL[8] Higher concentrations improve reaction efficiency but may increase aggregation risk.[7] Start at the lower end of the range if aggregation is a concern.
Reaction pH 7.2 - 8.5[3][4] The optimal pH is often 8.3-8.5 for rapid labeling.[8][9][15] However, if the protein is unstable, a lower pH (7.2-7.5) can be used with a longer incubation time.
Reaction Buffer Amine-free buffers 0.1 M Sodium Bicarbonate (pH 8.3), 0.1 M Sodium Phosphate (B84403) (pH 7.2-8.0), or HEPES are common choices.[4][8][9]
Temperature 4°C to Room Temperature (20-25°C) Room temperature reactions are faster (1-2 hours).[4] Reactions at 4°C are slower (4 hours to overnight) but can reduce aggregation for sensitive proteins.[4][16]
Reaction Time 1 - 4 hours Monitor progress if possible. Longer times may not improve labeling but can increase hydrolysis and potential for aggregation.

| Organic Solvent | < 10% (v/v) | The volume of DMSO or DMF used to dissolve the ester should be minimal to avoid denaturing the protein. |

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis p_prep Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) reaction Labeling Reaction (Add Reagent to Protein, Incubate) p_prep->reaction r_prep Reagent Preparation (Dissolve this compound in Anhydrous DMSO) r_prep->reaction quench Quench Reaction (Optional: Add Tris or Lysine) reaction->quench purify Purification (Desalting Column / SEC) quench->purify analysis Characterization (e.g., SDS-PAGE, MS) purify->analysis

Caption: Standard experimental workflow for protein labeling with this compound.

troubleshooting_tree start Protein Aggregation Observed q1 When does aggregation occur? start->q1 a1_imm Immediately upon reagent addition q1->a1_imm Immediately a1_dur During the reaction q1->a1_dur During a1_post Post-reaction or during purification q1->a1_post After sol_imm Cause: Reagent Precipitation Solution: 1. Add reagent dropwise with mixing. 2. Ensure ester is fully dissolved. 3. Limit organic solvent to <10%. a1_imm->sol_imm sol_dur Cause: Over-labeling / Instability Solution: 1. Decrease molar excess of ester. 2. Lower protein concentration. 3. React at 4°C instead of RT. 4. Verify protein stability at pH. a1_dur->sol_dur sol_post Cause: Altered Protein Properties Solution: 1. Drastically reduce molar excess. 2. Add stabilizers (Arginine, Glycerol) to purification/storage buffers. a1_post->sol_post

Caption: Decision tree for troubleshooting protein aggregation issues.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general starting point. Conditions should be optimized for each specific protein.

  • Protein Preparation:

    • Perform a buffer exchange on your protein solution to remove any incompatible buffer components (e.g., Tris, glycine, azide).

    • The final buffer should be amine-free, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5.

    • Adjust the protein concentration to 1-10 mg/mL.[8]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

    • Vortex vigorously to ensure the ester is fully dissolved. NHS ester solutions in organic solvents should be used immediately as they are moisture-sensitive.[5]

  • Labeling Reaction:

    • Calculate the volume of the ester solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess).

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or for 4 hours to overnight at 4°C.[4]

  • Quenching Reaction (Optional):

    • To stop the reaction, add a small molecule containing a primary amine to scavenge any unreacted NHS ester. A final concentration of 20-50 mM Tris or lysine can be added, followed by a 15-30 minute incubation.[16]

  • Purification:

    • Immediately purify the labeled protein from excess reagent and reaction byproducts (e.g., N-hydroxysuccinimide).

    • A desalting column (e.g., Sephadex G-25) is a rapid and effective method for proteins.[1][4] Dialysis or size-exclusion chromatography (SEC) can also be used.

    • The purified protein should be stored in a suitable, stabilizing buffer, potentially containing cryoprotectants like glycerol if freezing.

Protocol 2: Titration to Determine Optimal Molar Excess

To minimize aggregation, it is crucial to use the lowest possible molar excess of the this compound that still provides sufficient labeling.

  • Set Up Parallel Reactions: Prepare several small-scale labeling reactions (e.g., with 50-100 µg of protein each).

  • Vary Molar Excess: Set up reactions with a range of molar excess ratios, for example: 2:1, 5:1, 10:1, 20:1, and 40:1 (ester:protein).

  • Constant Conditions: Keep all other parameters (protein concentration, buffer, pH, temperature, time) constant across all reactions.

  • Monitor Aggregation: During the incubation, visually inspect the tubes for any signs of turbidity or precipitation.

  • Analyze Results: After the reaction and purification steps, analyze the outcome of each reaction.

    • Assess Aggregation: Use SDS-PAGE. Aggregated proteins will often remain in the stacking gel or run as high-molecular-weight smears.

    • Determine Labeling Efficiency: If possible, use mass spectrometry (MS) to determine the distribution of labeled species (unlabeled, single-labeled, multi-labeled) for each condition.

  • Select Optimal Ratio: Choose the highest molar ratio that results in acceptable labeling without causing significant aggregation. This is your optimal ratio for future large-scale experiments.

References

Technical Support Center: Troubleshooting Guide for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for faster reaction times and higher yields.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction is slow or incomplete. What are the common causes and how can I improve the reaction rate?

Several factors can contribute to slow or incomplete SPAAC reactions. Here are the primary factors to investigate:

  • Suboptimal Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne is a major determinant of the reaction rate. For faster kinetics, consider using more strained cyclooctynes. For instance, dibenzocyclooctynes (DBCO) derivatives generally exhibit higher reaction rates compared to bicyclononynes (BCN).[1]

  • Unfavorable Reaction Conditions: The reaction environment plays a crucial role.

    • pH: The optimal pH is typically between 7 and 8 for most SPAAC reactions in aqueous buffers. It is advisable to screen a pH range (e.g., 6.5-8.5) to find the optimal condition for your specific substrates.[2] Generally, higher pH values tend to increase SPAAC reaction rates.[3]

    • Buffer System: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[3]

    • Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction.[2]

  • Steric Hindrance: Bulky substituents on the azide (B81097) or cyclooctyne can sterically hinder the approach of the two reactants, slowing down the reaction.[4][5] If possible, consider redesigning your reagents to minimize steric hindrance or use a cyclooctyne with a smaller profile.

  • Low Reagent Concentration: The law of mass action dictates that higher concentrations of reactants lead to faster reaction rates. If solubility is a limiting factor, consider using organic co-solvents or strategies to increase the local concentration of reactants.[3]

  • Poor Reagent Quality: Degradation or impurities in your azide or cyclooctyne starting materials can lead to lower yields. Ensure the purity of your reagents before starting the reaction.[4]

Q2: I am observing unexpected side products in my reaction. What could be the cause?

The formation of side products in SPAAC reactions is less common but can occur due to:

  • Instability of Reactants: Highly reactive cyclooctynes can be unstable under certain conditions and may degrade over time.[4] It is important to ensure the purity of your starting materials and consider the stability of a particularly reactive cyclooctyne under your experimental conditions.

  • Non-specific Reactions: Although rare, the cyclooctyne may react with other functional groups present in the reaction mixture, especially in complex biological samples. Ensure your system is free of highly reactive nucleophiles that could potentially react with the cyclooctyne.[2]

Q3: I am having difficulty purifying my final product. What are some common purification challenges and solutions?

Purification challenges often arise from the similar physicochemical properties of the product and unreacted starting materials.

  • Similar Polarity: If the product and starting materials have similar polarities, chromatographic separation can be challenging.

    • Solution: Optimize your chromatographic method by trying different solvent gradients or stationary phases.[2]

  • Co-elution of Small Molecules: When purifying large biomolecule conjugates, small molecule reagents like unreacted azides may co-elute, especially in size-exclusion chromatography (SEC).

    • Solution: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be a better option for separating small, unreacted molecules from the larger product.[6]

  • Aggregation: Proteins, in particular, can be prone to aggregation during the reaction or purification process, leading to lower yields and purification difficulties.

    • Solution: The use of excipients or optimizing buffer conditions can help to limit aggregation.[7]

Data Presentation

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes

The choice of cyclooctyne significantly impacts the SPAAC reaction rate. This table summarizes the reported second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide. Higher k₂ values indicate a faster reaction.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN~0.06 - 0.1[1]
DIBO~0.3 - 0.7[1]
DBCO~0.6 - 1.0[1]
DIFONot explicitly in provided search results
BARACNot explicitly in provided search results

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide used.[1]

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates

The reaction buffer and pH can have a pronounced effect on the kinetics of SPAAC reactions. This table presents a summary of findings from a study investigating these effects.

Buffer (pH)ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
PBS (7)Sulfo DBCO-amine + 3-azido-l-alanine0.32–0.85[8]
HEPES (7)Sulfo DBCO-amine + 3-azido-l-alanine0.55–1.22[8]
DMEMSulfo DBCO-amine + 3-azido-l-alanine0.59–0.97[8]
RPMISulfo DBCO-amine + 3-azido-l-alanine0.27–0.77[8]

Note: The study also found that higher pH values generally increased reaction rates, except in HEPES buffer.[8]

Experimental Protocols

Protocol 1: General Procedure for a Trial SPAAC Reaction

This protocol provides a general framework for performing a small-scale SPAAC reaction to test the reactivity of your substrates.

Materials:

  • Azide-containing molecule

  • Cyclooctyne-containing molecule (e.g., DBCO-amine)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical tools for monitoring (e.g., TLC, LC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in DMSO or an appropriate solvent.

    • Prepare a stock solution of your cyclooctyne-containing molecule in anhydrous DMSO. A common concentration is 10 mM.

  • Reaction Setup:

    • In a reaction vessel, dissolve your azide-containing molecule in the reaction buffer.

    • Add the cyclooctyne stock solution to the azide solution. A common starting point is to use a 1.5 to 2-fold molar excess of the cyclooctyne.

    • Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid potential negative effects on biomolecules.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates.

  • Monitoring the Reaction:

    • At various time points, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Purification (if necessary):

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography.

Protocol 2: Monitoring SPAAC Reaction Progress by ¹H NMR

Quantitative ¹H NMR spectroscopy is a powerful technique to determine the kinetics of a SPAAC reaction.

Materials:

  • Azide-containing molecule

  • Cyclooctyne-containing molecule

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the cyclooctyne and the internal standard in the deuterated solvent.

    • Prepare a separate solution of the azide in the same deuterated solvent. A 5 to 10-fold excess of the azide is typically used to ensure pseudo-first-order kinetics.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the cyclooctyne and internal standard solution before adding the azide.

    • Initiate the reaction by adding the azide solution to the NMR tube, mix quickly, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

    • For each spectrum, integrate a well-resolved signal corresponding to the cyclooctyne and the signal of the internal standard.

    • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to the integral of the known concentration of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[1]

Mandatory Visualizations

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_monitoring 4. Monitoring cluster_purification 5. Purification Prepare Azide Stock Prepare Azide Stock Mix Reagents in Buffer Mix Reagents in Buffer Prepare Azide Stock->Mix Reagents in Buffer Prepare Cyclooctyne Stock Prepare Cyclooctyne Stock Prepare Cyclooctyne Stock->Mix Reagents in Buffer Incubate at RT or 37°C Incubate at RT or 37°C Mix Reagents in Buffer->Incubate at RT or 37°C Analyze by TLC/LC-MS Analyze by TLC/LC-MS Incubate at RT or 37°C->Analyze by TLC/LC-MS Purify Product (HPLC) Purify Product (HPLC) Analyze by TLC/LC-MS->Purify Product (HPLC)

Caption: General experimental workflow for a SPAAC reaction.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents Check Reagent Quality (Purity, Stability) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (pH, Temp, Buffer, Co-solvent) CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Impurity Found & Resolved CheckConcentration Increase Reagent Concentration OptimizeConditions->CheckConcentration No Improvement OptimizeConditions->Success Improved ConsiderSterics Evaluate Steric Hindrance CheckConcentration->ConsiderSterics No Improvement CheckConcentration->Success Improved ChangeCyclooctyne Switch to a More Reactive Cyclooctyne ConsiderSterics->ChangeCyclooctyne Steric Hindrance Likely ConsiderSterics->Success Redesign Successful ChangeCyclooctyne->Success

Caption: Decision-making flowchart for troubleshooting low SPAAC reaction yields.

Cyclooctyne_Reactivity cluster_strain Ring Strain cluster_rate Reaction Rate LowStrain Low Ring Strain (e.g., BCN) SlowRate Slower Reaction Rate LowStrain->SlowRate Leads to HighStrain High Ring Strain (e.g., DBCO) FastRate Faster Reaction Rate HighStrain->FastRate Leads to

Caption: Relationship between cyclooctyne ring strain and SPAAC reaction rate.

References

Technical Support Center: N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation. It is a non-cleavable linker containing two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2]

  • An azide group (N3) : This group is used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3][4]

It is commonly used to link a molecule with a primary amine to another molecule containing an alkyne or a strained cyclooctyne (B158145) for applications such as antibody-drug conjugate (ADC) development.[3][4]

Q2: What are the optimal reaction conditions for conjugating this compound to a protein?

A2: The efficiency of the conjugation reaction is highly dependent on the experimental conditions. The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[][6] Reactions are generally carried out for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[6] It is recommended to use a protein concentration of at least 2 mg/mL to favor the reaction over hydrolysis.[6]

Q3: My labeling efficiency with this compound is very low. What are the possible causes and how can I improve it?

A3: Low labeling efficiency is a common problem that can arise from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue. The most common culprits include suboptimal pH, hydrolysis of the NHS ester, incompatible buffers, and low reactant concentrations.[6][7]

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is sensitive to moisture and should be handled accordingly.[8] It is recommended to allow the vial to warm to room temperature before opening to prevent condensation.[9] For stock solutions, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][7] A stock solution in DMF can be stored for 1-2 months at -20°C.[7] For long-term storage, it is best to store the solid reagent under desiccated conditions at -20°C or -80°C and prepare fresh solutions before use.[3][10] Repeated freeze-thaw cycles should be avoided.[]

Q5: What buffers are compatible with this compound reactions?

A5: It is crucial to use an amine-free buffer, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.[6] Incompatible buffers include Tris and glycine.[2][6] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer, with a pH between 7.2 and 8.5.[2]

Q6: How can I stop the reaction and remove unreacted this compound?

A6: To quench the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2][11] Alternatively, hydroxylamine (B1172632) can be used.[12][13] Unreacted this compound and the NHS byproduct can be removed by dialysis, desalting columns, or size exclusion chromatography.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during conjugation experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect Buffer pH Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[6] The reaction is highly pH-dependent.[7]
Hydrolysis of this compound NHS esters are moisture-sensitive and can hydrolyze.[8] Use fresh, high-quality this compound. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.[7] Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[6]
Incompatible Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine), which compete with the target molecule for the NHS ester.[2][6] Switch to a recommended buffer like PBS, borate, or bicarbonate buffer.[2]
Low Reactant Concentration Low concentrations of your protein or this compound can lead to inefficient labeling due to competing hydrolysis.[6] Increase the concentration of your protein (ideally ≥ 2 mg/mL) and/or the molar excess of the this compound.[6]
Inaccessible Primary Amines The primary amines on your target molecule may be sterically hindered.[6] Consider denaturing your protein slightly if its activity is not critical, or use a longer linker if available.
Precipitation of Protein during Reaction High Concentration of Organic Solvent The this compound is often dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Protein Instability at Reaction pH Your protein may not be stable at the optimal pH for the NHS ester reaction (7.2-8.5). Check the stability of your protein in the chosen reaction buffer and pH before starting the conjugation.
Inconsistent Results Inconsistent Reagent Quality The quality of this compound can degrade over time, especially with improper storage.[8] Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles and exposure to moisture.[][10]
Variability in Reaction Time or Temperature Ensure consistent incubation times and temperatures between experiments. Minor variations can impact the extent of labeling and hydrolysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound conjugation reactions.

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis.[][6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce the rate of hydrolysis but may require longer reaction times.[6]
Reaction Time 30 minutes - 4 hours (at RT) or Overnight (at 4°C)Optimization may be required depending on the reactivity of the target molecule.[6]
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the bimolecular reaction over the unimolecular hydrolysis of the NHS ester.[6]
Molar Excess of this compound 5 to 20-foldThe optimal ratio depends on the number of accessible primary amines on the target molecule and the desired degree of labeling.
Organic Solvent (DMSO/DMF) in Reaction < 10% (v/v)To maintain protein solubility and stability.
Quenching Agent Concentration 20 - 50 mM (e.g., Tris, glycine)To effectively stop the reaction.[2]

Hydrolysis Rate of NHS Esters

The stability of the NHS ester is highly dependent on pH.

pH Half-life of NHS Ester
7.0 (at 0°C)4-5 hours[2]
8.6 (at 4°C)10 minutes[2]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[6]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. It is recommended to add the NHS ester solution dropwise while gently vortexing the protein solution to ensure efficient mixing.

    • The final concentration of the organic solvent should be less than 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.

  • Purify the Conjugate:

    • Remove unreacted this compound, the NHS byproduct, and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterize the Conjugate:

    • Determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy if the label has a chromophore, mass spectrometry).

    • Assess the purity and integrity of the conjugated protein (e.g., by SDS-PAGE).

Visualizations

G cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Reaction Mixture\n(pH 7.2-8.5) Reaction Mixture (pH 7.2-8.5) Protein in\nAmine-Free Buffer->Reaction Mixture\n(pH 7.2-8.5) This compound\nin Anhydrous DMSO This compound in Anhydrous DMSO This compound\nin Anhydrous DMSO->Reaction Mixture\n(pH 7.2-8.5) Incubation\n(RT or 4°C) Incubation (RT or 4°C) Reaction Mixture\n(pH 7.2-8.5)->Incubation\n(RT or 4°C) Quenching\n(e.g., Tris Buffer) Quenching (e.g., Tris Buffer) Incubation\n(RT or 4°C)->Quenching\n(e.g., Tris Buffer) Purification\n(e.g., Desalting Column) Purification (e.g., Desalting Column) Quenching\n(e.g., Tris Buffer)->Purification\n(e.g., Desalting Column) Final Conjugate Final Conjugate Purification\n(e.g., Desalting Column)->Final Conjugate

Caption: Experimental workflow for protein conjugation with this compound.

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: Optimizing N3-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their N3-C2-NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an this compound with a primary amine?

A1: The optimal pH for N-hydroxysuccinimide (NHS) ester reactions with primary amines is between 7.2 and 8.5.[1][][3][4] A slightly alkaline environment (pH 8.3-8.5) is often recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic to attack the ester.[5][6] However, at a pH higher than optimal, the rate of hydrolysis of the NHS ester increases, which can lead to lower reaction yields.[5][6]

Q2: What solvents are recommended for this compound reactions?

A2: Water is a common solvent for labeling biomolecules with NHS esters.[5][6] If the this compound has poor water solubility, it can be first dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[3][5][6] It is crucial to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester.[5][6]

Q3: What is the primary competing reaction, and how can I minimize it?

A3: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the target amine.[1] This leads to a non-reactive carboxylic acid and N-hydroxysuccinimide, reducing the efficiency of the conjugation.[1] To minimize hydrolysis, it is recommended to perform reactions in a buffered solution at the optimal pH range and to avoid excessively high pH or temperature.[1][5] The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[3][4] Using a higher concentration of the amine-containing molecule can also favor the desired reaction over hydrolysis.[7]

Q4: Are there any known side reactions with N3-C2-NHS esters?

A4: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur.[8][9] Specifically, hydroxyl groups on serine, threonine, and tyrosine residues, as well as the sulfhydryl group of cysteine and the guanidinium (B1211019) group of arginine, have shown some reactivity towards NHS esters.[9] These side reactions are generally less favorable than the reaction with primary amines but can occur, especially under non-optimal conditions.

Q5: How should I store my this compound?

A5: N3-C2-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C for long-term stability.[10][11] Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the reagent.[10] For solutions in anhydrous DMF or DMSO, storage at -20°C for 1-2 months is possible.[6][12] Aqueous solutions of NHS esters should be used immediately.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction mixture is too low (amines are protonated) or too high (ester hydrolysis is rapid).[5][6]Verify and adjust the reaction buffer to a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal.[5][6]
Hydrolysis of NHS Ester: The NHS ester has hydrolyzed due to moisture or prolonged exposure to aqueous buffer.[1][10]Use fresh, high-quality this compound. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Minimize the reaction time in aqueous buffer.[6][10]
Inactive Reagents: The this compound or the amine-containing molecule has degraded.Test the activity of the NHS ester.[10] Ensure the amine-containing molecule is pure and has not been modified or degraded.
Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris buffer) or other nucleophiles.[5][6][7]Use a non-nucleophilic buffer such as phosphate, bicarbonate, or borate (B1201080) buffer.[3][4][5]
Multiple or Unexpected Products Side Reactions: The NHS ester is reacting with other nucleophilic residues on the biomolecule (e.g., -OH, -SH).[8][9]Optimize the stoichiometry by reducing the molar excess of the NHS ester. Adjust the pH to the lower end of the optimal range (around 7.2-7.5) to increase selectivity for primary amines.
Multiple Amine Sites: The target molecule has multiple primary amines available for reaction.If site-specific labeling is required, consider protein engineering to limit the number of reactive sites or use a protecting group strategy. For controlled labeling, carefully adjust the molar ratio of the NHS ester to the target molecule.
Difficulty in Purification Similar Properties of Product and Byproducts: The desired conjugate, unreacted starting materials, and hydrolysis byproducts have similar chromatographic or physical properties.Employ a different purification strategy. Gel filtration is effective for separating macromolecules from smaller molecules like NHS and the hydrolyzed ester.[5] Reverse-phase chromatography or ion-exchange chromatography may also be effective depending on the properties of the molecules.

Experimental Protocols

General Protocol for Labeling a Biomolecule with this compound

This protocol provides a general guideline for the conjugation of an this compound to a primary amine-containing biomolecule, such as a protein or an amino-modified oligonucleotide.

Materials:

  • This compound

  • Amine-containing biomolecule

  • Reaction Buffer: 0.1 M sodium phosphate, sodium bicarbonate, or sodium borate buffer, pH 8.3-8.5.[5][6] Avoid buffers containing primary amines like Tris.[5][6]

  • Anhydrous DMSO or DMF[5][6]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., gel filtration column)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[6]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[11]

  • Calculate the Required Amount of NHS Ester: A molar excess of the NHS ester is typically used. For mono-labeling of proteins, an 8-fold molar excess is a good starting point, but this may require optimization.[6]

    • mg of NHS ester = (molar excess) x (mg of biomolecule) x (MW of NHS ester) / (MW of biomolecule)

  • Reaction: Add the calculated volume of the this compound stock solution to the biomolecule solution. Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[5][6] Protect from light if the azide (B81097) or any other part of the molecule is light-sensitive.

  • Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS ester.

  • Purification: Purify the conjugate to remove unreacted NHS ester, the NHS byproduct, and any quenching agent. Gel filtration is a common and effective method for macromolecules.[5][6]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5[1][][3][4]Optimal pH is often 8.3-8.5.[5][6] Higher pH increases hydrolysis rate.[5][6]
Temperature 4°C to Room Temperature (20-25°C)[][3]Lower temperatures can help to minimize hydrolysis and side reactions.
Reaction Time 30 minutes to overnight[][5]Typically 1-4 hours at room temperature is sufficient.[6]
Molar Excess of NHS Ester 5 to 20-foldAn 8-fold molar excess is a common starting point for mono-labeling of proteins.[6] This needs to be optimized for each specific reaction.
Biomolecule Concentration 1 - 10 mg/mL[6]Higher concentrations can favor the bimolecular reaction over the unimolecular hydrolysis of the NHS ester.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_biomolecule Prepare Biomolecule Solution (1-10 mg/mL in pH 8.3-8.5 Buffer) calculate Calculate NHS Ester Amount (e.g., 8-fold molar excess) prep_biomolecule->calculate prep_nhs Prepare this compound Stock (in anhydrous DMSO/DMF) prep_nhs->calculate mix Add NHS Ester to Biomolecule calculate->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Analyze Product purify->analyze

Caption: A flowchart illustrating the key steps in a typical this compound conjugation experiment.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_checks Initial Checks cluster_solutions Solutions start Low or No Product check_ph Is pH between 7.2-8.5? start->check_ph check_reagents Are Reagents Fresh/Active? check_ph->check_reagents Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_buffer Is Buffer Amine-Free? check_reagents->check_buffer Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No change_buffer Switch to PBS, Bicarbonate, or Borate Buffer check_buffer->change_buffer No increase_conc Increase Biomolecule/Ester Concentration check_buffer->increase_conc Yes

Caption: A decision tree to guide troubleshooting for low yield in this compound reactions.

References

impact of temperature on N3-C2-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the stability of N3-C2-NHS esters. This resource is intended for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of N3-C2-NHS esters in solution?

The primary factor affecting the stability of N3-C2-NHS esters, like other NHS esters, is hydrolysis. The ester is susceptible to cleavage by water, which renders it inactive for conjugation to primary amines. The rate of this hydrolysis is highly dependent on both pH and temperature.[1][2]

Q2: What is the optimal pH range for working with N3-C2-NHS esters?

The optimal pH range for reacting N3-C2-NHS esters with primary amines is between 7.2 and 8.5.[3] This range represents a compromise between the reactivity of the target amine groups, which increases with pH, and the stability of the NHS ester, which decreases at higher pH due to accelerated hydrolysis.[1][2]

Q3: How does temperature impact the stability of the N3-C2-NHS ester?

Increasing the temperature accelerates the rate of all chemical reactions, including the desired amidation and the competing hydrolysis of the NHS ester.[4] While the amidation reaction rate is also temperature-dependent, higher temperatures will significantly increase the rate of hydrolysis, leading to a shorter half-life of the reactive ester in aqueous solutions.[4][5] For reactions that are slow, performing the conjugation at 4°C for a longer duration (e.g., overnight) can help to minimize hydrolysis.[5]

Q4: How should I store my this compound?

For long-term stability, N3-C2-NHS esters should be stored as a solid at -20°C or -80°C, protected from moisture and light.[6][7] It is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[7] If you need to prepare a stock solution, use an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] Before opening a vial of the solid ester, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture inside the vial, which would lead to hydrolysis.[7][8]

Q5: What buffers are recommended for conjugation reactions with N3-C2-NHS esters?

Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5 are recommended for NHS ester conjugation reactions.[3] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the this compound - Ensure the reaction buffer is within the optimal pH range (7.2-8.5). - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Prepare fresh solutions of the NHS ester in anhydrous solvent immediately before use.[9] - Verify the reactivity of your NHS ester using the protocol provided below.
Incompatible buffer - Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[9] Use a recommended buffer such as PBS, HEPES, or borate.[3]
Low concentration of reactants - Increase the concentration of your target molecule and/or the molar excess of the this compound. Higher concentrations favor the desired conjugation reaction over the competing hydrolysis.[5]
Inconsistent results between experiments Variable storage and handling of the this compound - Aliquot the solid ester and stock solutions to minimize freeze-thaw cycles and exposure to moisture.[7] - Always allow the reagent vial to warm to room temperature before opening.[7][8]
pH drift during the reaction - The hydrolysis of NHS esters releases N-hydroxysuccinimide, which can lower the pH of the reaction mixture. Use a buffer with sufficient buffering capacity to maintain the optimal pH throughout the reaction.

Quantitative Data: Impact of pH and Temperature on NHS Ester Stability

The following table summarizes the half-life of general NHS esters in aqueous solution at various pH values and temperatures. This data provides a quantitative insight into the stability of the ester and can be used as a guideline for designing experiments with N3-C2-NHS esters, which are expected to behave similarly.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[3][5]
8.0Room Temperature210 minutes[4]
8.5Room Temperature180 minutes[4]
8.6410 minutes[3][5]
9.0Room Temperature125 minutes[4]

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine-Containing Molecule
  • Prepare the Target Molecule: Dissolve the amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a known concentration.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[9]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the target molecule. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. For sensitive molecules or to minimize hydrolysis, the reaction can be carried out overnight at 4°C.[9]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) by dialysis or gel filtration (desalting column).

Protocol to Determine the Reactivity of this compound

This method is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm. By measuring the absorbance before and after complete hydrolysis, the reactivity of the ester can be assessed.[8]

  • Materials:

    • This compound to be tested.

    • Amine-free buffer (e.g., phosphate buffer, pH 7-8).

    • 0.5-1.0 N NaOH.

    • Spectrophotometer.

  • Procedure: a. Weigh 1-2 mg of the this compound and dissolve it in 2 ml of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer. b. Prepare a control tube containing the same amount of buffer (and organic solvent if used). c. Zero the spectrophotometer at 260 nm using the control tube. d. Measure the absorbance of the this compound solution (A_initial). e. To 1 ml of the ester solution, add 100 µl of 0.5-1.0 N NaOH and vortex for 30 seconds to induce complete hydrolysis. f. Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation:

    • If A_final is significantly greater than A_initial, the this compound is active.

    • If A_final is not significantly greater than A_initial, the ester has likely been hydrolyzed and is inactive.

Visualizations

N3_C2_NHS_Ester_Degradation cluster_reagents N3_C2_NHS This compound (Active) Hydrolyzed_Product Hydrolyzed N3-C2 Acid (Inactive) N3_C2_NHS->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide N3_C2_NHS->NHS releases H2O H₂O (Water)

Caption: Degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Low/No Conjugation Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH or use fresh buffer Check_pH->Adjust_pH No Check_Temp Reaction Temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Lower_Temp Lower temp to 4°C and increase time Check_Temp->Lower_Temp Too High Check_Reagent Is this compound active? Check_Temp->Check_Reagent Optimal Lower_Temp->Check_Reagent Test_Reactivity Test reactivity (see protocol) Check_Reagent->Test_Reactivity Unsure Check_Buffer_Comp Amine-free buffer? Check_Reagent->Check_Buffer_Comp Yes Use_New_Reagent Use fresh/new reagent Test_Reactivity->Use_New_Reagent Inactive Use_New_Reagent->Start Re-run experiment Change_Buffer Switch to PBS, HEPES, or Borate Check_Buffer_Comp->Change_Buffer No Success Successful Conjugation Check_Buffer_Comp->Success Yes Change_Buffer->Start Re-run experiment

Caption: Troubleshooting workflow for this compound conjugation.

References

Technical Support Center: N3-C2-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using N3-C2-NHS ester for bioconjugation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during bioconjugation with this compound, focusing on the prevention of non-specific binding.

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinking reagent. It contains two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂), which are commonly found on the surface of proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus). This reaction forms a stable amide bond, covalently linking the molecule to the protein.[1][2][3]

  • An Azide (B81097) (N3) group : This group is used in "click chemistry," a type of highly efficient and specific reaction. The azide group can react with molecules containing an alkyne group in the presence of a copper catalyst (CuAAC) or with strained alkynes like DBCO or BCN without a catalyst (SPAAC).[4]

This dual functionality makes this compound a valuable tool for applications such as the synthesis of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody.[4]

Q2: What is non-specific binding in the context of this compound conjugation?

Non-specific binding refers to any unintended interaction of the this compound or the molecule it's attached to (your payload) with the target protein or other surfaces that does not involve the formation of a stable amide bond with a primary amine.[1] This can manifest in several ways:

  • Hydrophobic or Ionic Interactions: The molecule may simply "stick" to surfaces without forming a covalent bond.[1]

  • Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can sometimes react with other groups like hydroxyls (-OH) or sulfhydryls (-SH), though these bonds are generally less stable.[1]

  • Aggregation: Improper reaction conditions can lead to the aggregation of proteins and the trapping of the unbound label within these aggregates.[1]

  • Binding of Hydrolyzed Ester: The NHS ester can react with water (hydrolyze), becoming non-reactive towards amines. This hydrolyzed, unreactive molecule can then bind non-specifically to the protein.[1]

Q3: I'm observing high background signal in my downstream application (e.g., ELISA, Western Blot). What are the likely causes related to the this compound conjugation step?

High background is often a direct consequence of non-specific binding. The primary culprits during the conjugation step are:

  • Excess Unreacted this compound: If not adequately removed after the reaction, the excess NHS ester can bind non-specifically to surfaces or other proteins in your assay.

  • Presence of Hydrolyzed this compound: The NHS ester group is susceptible to hydrolysis (reaction with water), especially at higher pH.[1][5][6] The resulting carboxylic acid can contribute to background signal through non-covalent interactions.

  • Inappropriate Reaction Buffer: Using buffers that contain primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS ester, leading to a lower conjugation efficiency and potentially contributing to background.[7]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to increased hydrolysis of the NHS ester or inefficient conjugation, both of which can result in higher non-specific binding.[1]

Q4: How can I minimize non-specific binding during my this compound conjugation?

Minimizing non-specific binding requires a multi-faceted approach focusing on the reaction itself and the subsequent purification:

  • Optimize Reaction Conditions:

    • pH: Maintain a pH between 7.2 and 8.5 for the reaction. A common practice is to use a buffer with a pH of 8.3-8.5 to facilitate the deprotonation of primary amines, making them more reactive.[8][9][10] However, be aware that higher pH also increases the rate of NHS ester hydrolysis.[11][12][13][14]

    • Temperature: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[9][] Lower temperatures can help to reduce the rate of hydrolysis.[10]

    • Molar Excess: Use a 5- to 20-fold molar excess of the this compound over the protein.[16] The optimal ratio should be determined empirically for your specific protein and application.

  • Choose the Right Buffer:

    • Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate buffer, or HEPES buffer.[2][8][9]

    • Avoid buffers containing primary amines like Tris or glycine.[7][10]

  • Ensure Reagent Quality:

    • Dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[9][10] NHS esters are sensitive to moisture.[5]

  • Purify the Conjugate Thoroughly:

    • This is a critical step. After the conjugation reaction, you must remove any unreacted or hydrolyzed this compound. Common methods include:

      • Desalting Columns (Size-Exclusion Chromatography): This is a rapid and effective method to separate the larger protein conjugate from smaller, unbound molecules.[1][16]

      • Dialysis: This method is also effective but generally takes longer than desalting columns.

Q5: What are the best blocking agents to use in my downstream immunoassay to further reduce non-specific binding?

The choice of blocking agent is critical for reducing background signal in immunoassays like ELISA and Western blotting. The ideal blocking agent will bind to all unoccupied sites on the solid phase (e.g., microplate well or membrane) without interacting with the target analyte or detection antibodies.

Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.[2]

  • Non-fat Dry Milk: Often used at a 1-5% concentration.[2][17] It is generally a very effective and inexpensive blocking agent.

  • Casein: Studies have shown that casein can be a highly effective blocking agent, in some cases superior to BSA.[1][5]

  • Normal Serum: Using a serum from a species that is not the source of your primary or secondary antibodies can also be an effective blocking strategy.[18]

  • Commercial Blocking Buffers: Many optimized commercial blocking buffers are available that may offer superior performance.

The optimal blocking agent and concentration should be determined empirically for each specific assay.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound conjugation and the reduction of non-specific binding.

Table 1: Comparison of Common Blocking Agents for Immunoassays

Blocking AgentTypical ConcentrationKey Characteristics
Bovine Serum Albumin (BSA)1-5% (w/v)A common and generally effective blocking agent.[2]
Non-fat Dry Milk1-5% (w/v)A cost-effective and highly effective blocking agent.[2] Contains phosphoproteins, which can interfere with the detection of some phosphoproteins.
Casein1-3% (w/v)Shown to be a very effective blocking agent, sometimes outperforming BSA.[1][5]
Normal Serum5-10% (v/v)Can be very effective, but must be from a species unrelated to the primary and secondary antibodies used in the assay.[18]

Table 2: Effect of pH on NHS Ester Reaction and Hydrolysis

pHHalf-life of NHS Ester HydrolysisAmine Reaction Efficiency
7.0 (at 0°C)4-5 hours[10]Slower due to protonation of primary amines.[12]
8.0 (at room temp)~3.5 hours[14]Good balance of amine reactivity and ester stability.
8.5 (at room temp)~3 hours[14]High amine reactivity.[8]
8.6 (at 4°C)10 minutes[10]Very high amine reactivity but also very rapid hydrolysis.
9.0 (at room temp)~2 hours[14]Very rapid amine reaction but also very rapid hydrolysis.[14]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the protein concentration to 1-10 mg/mL.[9]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[9] The concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the NHS ester.[16]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9] If your payload is light-sensitive, protect the reaction from light.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column (size-exclusion chromatography) or through dialysis.[1][16] This step is crucial for minimizing non-specific binding in subsequent applications.

Protocol 2: ELISA to Evaluate Non-Specific Binding

  • Coating:

    • Coat the wells of a 96-well microplate with your target antigen or capture antibody diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C or for 1-2 hours at 37°C.

    • As a negative control, coat some wells with an irrelevant protein or buffer alone.

  • Washing:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200-300 µL of a blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Add your this compound conjugated protein (diluted in blocking buffer) to the wells.

    • To test for non-specific binding of the conjugate, add it to the negative control wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add a detection antibody (e.g., an anti-payload antibody conjugated to an enzyme like HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Addition and Reading:

    • Add the appropriate enzyme substrate and measure the signal (e.g., absorbance at a specific wavelength). A high signal in the negative control wells indicates significant non-specific binding.

Protocol 3: Western Blot to Detect Non-Specific Binding

  • Sample Preparation and SDS-PAGE:

    • Prepare your protein samples and separate them by size using SDS-PAGE. Include a lane with a mock conjugation reaction (protein without this compound) as a negative control.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[7][17]

  • Primary Antibody Incubation:

    • If you have an antibody that recognizes the payload attached via the this compound, incubate the membrane with this primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[17]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[7] The presence of multiple bands or a smear in the lane with the conjugated protein, which are absent in the control lane, can indicate non-specific binding or heterogeneous labeling.

Visualizations

cluster_reagents Reagents cluster_reaction Conjugation Reaction cluster_outcomes Reaction Outcomes cluster_purification Purification cluster_final Final Products Protein Protein (-NH2) Mix Mix in Amine-Free Buffer (pH 7.2-8.5) Protein->Mix NHS_Ester This compound NHS_Ester->Mix Conjugate Desired Conjugate (Protein-N3-C2) Mix->Conjugate Desired Reaction Hydrolyzed Hydrolyzed NHS Ester Mix->Hydrolyzed Competing Hydrolysis Purify Desalting Column or Dialysis Conjugate->Purify Hydrolyzed->Purify Pure_Conjugate Purified Conjugate Purify->Pure_Conjugate Waste Unreacted/ Hydrolyzed Ester Purify->Waste

Caption: Experimental workflow for this compound conjugation.

Start High Non-Specific Binding Observed Check_Purification Was the conjugate adequately purified? Start->Check_Purification Improve_Purification Action: Improve purification (e.g., use desalting column) Check_Purification->Improve_Purification No Check_Buffer Was an amine-free buffer used? Check_Purification->Check_Buffer Yes End Re-evaluate Non-Specific Binding Improve_Purification->End Change_Buffer Action: Switch to an amine-free buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Check_pH Was the reaction pH optimal (7.2-8.5)? Check_Buffer->Check_pH Yes Change_Buffer->End Adjust_pH Action: Adjust pH of the reaction buffer Check_pH->Adjust_pH No Check_Ester_Quality Was the NHS ester freshly prepared? Check_pH->Check_Ester_Quality Yes Adjust_pH->End Prepare_Fresh Action: Prepare fresh NHS ester solution in anhydrous solvent Check_Ester_Quality->Prepare_Fresh No Check_Ester_Quality->End Yes Prepare_Fresh->End

Caption: Troubleshooting flowchart for high non-specific binding.

Protein Protein + Primary Amine (-NH2) Reaction_Complex Reaction Intermediate Protein->Reaction_Complex NHS_Ester This compound + N-hydroxysuccinimide Ester NHS_Ester->Reaction_Complex Products Products Reaction_Complex->Products Conjugate Protein-N3-C2 Conjugate + Stable Amide Bond Products->Conjugate Byproduct N-hydroxysuccinimide Products->Byproduct

Caption: Signaling pathway of this compound conjugation.

References

Technical Support Center: Purification of N3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted N3-C2-NHS ester following conjugation reactions. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Unreacted this compound and its hydrolysis byproducts can interfere with downstream applications. The presence of these small molecule impurities can lead to high background signals in assays, non-specific binding, and inaccurate quantification of the final conjugate.[1] For antibody-drug conjugates (ADCs), residual free linker-drug can contribute to off-target toxicity. Therefore, a robust purification process is a critical step to ensure the quality, reliability, and safety of the final product.[2]

Q2: What are the common methods for removing unreacted this compound?

The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules are:

  • Quenching: Inactivating the reactive NHS ester by adding a small molecule with a primary amine.

  • Size Exclusion Chromatography (SEC): Separating molecules based on their size.[3][4]

  • Dialysis: Using a semi-permeable membrane to separate molecules based on size differences.[5]

The choice of method depends on factors such as the scale of the reaction, the required purity, and the properties of the conjugated molecule.

Q3: What is quenching and when should I use it?

Quenching is the process of terminating the conjugation reaction by adding a quenching agent, which is a small molecule containing a primary amine.[6] This agent reacts with any remaining active NHS esters, rendering them non-reactive towards the target biomolecule. Common quenching agents include Tris, glycine (B1666218), and ethanolamine.[7] Quenching is a rapid and straightforward method to stop the reaction and is often used prior to a purification step like size exclusion chromatography or dialysis to ensure no further labeling occurs.

Q4: How does Size Exclusion Chromatography (SEC) work to remove unreacted this compound?

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius.[3] The chromatography column is packed with porous beads. Larger molecules, such as your conjugated protein or antibody, cannot enter the pores and therefore travel through the column more quickly, eluting first.[3][4] Smaller molecules, like the unreacted this compound and its byproducts, enter the pores, which slows their movement through the column, causing them to elute later.[3] This technique is highly effective for separating small molecules from larger biomolecules.[8]

Q5: What is dialysis and how can it be used for purification?

Dialysis is a technique that utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes.[5] The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer (the dialysate).[9] Small molecules like the unreacted this compound can pass through the pores of the membrane into the dialysate, while the larger conjugated biomolecule is retained inside.[9] By performing several changes of the dialysate, the concentration of the small molecule impurities in the sample is significantly reduced.[3][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background signal in downstream assays Insufficient removal of unreacted this compound or its hydrolyzed form.- Ensure the chosen purification method is appropriate for your sample. - For SEC, check that the column has the correct fractionation range for your molecules.[2] - For dialysis, use a dialysis membrane with an appropriate MWCO and increase the number of buffer changes and the volume of the dialysate.[3] - Consider adding a quenching step before purification.
Low yield of the final conjugate - The purification method is not optimized. - The conjugated protein is being lost during purification.- For SEC, ensure the sample volume is appropriate for the column size to avoid excessive dilution. - For dialysis, minimize the dead volume in the dialysis device and ensure proper sample recovery. - Protein aggregation can lead to loss. Optimize buffer conditions to maintain protein stability.
Presence of aggregates in the final product The conjugation or purification process may induce protein aggregation.- Optimize the conjugation reaction conditions (e.g., pH, temperature, concentration). - Use SEC to separate aggregates from the desired monomeric conjugate. Some SEC columns are specifically designed for aggregate removal.[10]
Quenching agent interferes with downstream applications The quenching agent itself may need to be removed.- After quenching, perform a purification step such as SEC or dialysis to remove the quenching agent along with the unreacted NHS ester.

Comparison of Purification Methods

FeatureQuenchingSize Exclusion Chromatography (SEC)Dialysis
Primary Function Inactivates unreacted NHS esterSeparates molecules by sizeRemoves small molecules via diffusion
Speed Fast (minutes to an hour)Fast (minutes to hours)Slow (hours to overnight)[5]
Scalability Highly scalableScalable, but larger columns needed for larger volumesCan be scaled, but may become cumbersome for very large volumes
Sample Dilution MinimalCan lead to sample dilutionMinimal, can even be used for sample concentration
Efficiency Stops the reaction effectivelyHigh efficiency for separating molecules of different sizesHighly effective for removing small molecules with sufficient buffer changes[3]
Considerations Quenching agent may need to be removedRequires a chromatography systemTime-consuming; risk of sample loss with improper handling

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound
  • Prepare the Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.

  • Add Quenching Agent: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[6][7]

  • Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Proceed to Purification: After quenching, proceed with a purification method like size exclusion chromatography or dialysis to remove the quenched NHS ester and the quenching agent.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate the desalting column with the desired final buffer according to the manufacturer's instructions. This typically involves washing the column with 3-5 column volumes of the buffer.

  • Sample Application: Apply the reaction mixture (ideally after quenching) to the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (often around 10-15% of the column bed volume).

  • Elution: Elute the sample with the equilibration buffer. For spin columns, this is done by centrifugation according to the manufacturer's protocol. For gravity-flow columns, allow the buffer to flow through.

  • Collect Fractions: The larger, conjugated biomolecule will elute first in the void volume. The smaller, unreacted this compound and other small molecules will be retained by the resin and elute later. Collect the fractions containing your purified product.

Protocol 3: Removal of Unreacted this compound using Dialysis
  • Prepare the Dialysis Membrane: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Hydrate the membrane in the dialysis buffer as per the manufacturer's instructions.

  • Load the Sample: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes. Securely close the ends.

  • Perform Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[9]

  • Buffer Exchange: Allow dialysis to proceed for at least 2 hours.[8] For efficient removal, perform at least three buffer changes. An overnight dialysis step after the final buffer change is often recommended for complete removal of small molecules.[8]

  • Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer and recover your purified sample.

Visualizing the Workflow

To aid in understanding the purification process, the following diagrams illustrate the experimental workflow and a decision-making guide.

experimental_workflow start Conjugation Reaction Mixture (Biomolecule + this compound) quench Quenching (e.g., Tris or Glycine) start->quench Stop Reaction sec Size Exclusion Chromatography (Desalting Column) quench->sec Purify dialysis Dialysis quench->dialysis Purify end Purified Conjugate sec->end dialysis->end

Experimental workflow for the removal of unreacted this compound.

decision_tree q1 What is your primary goal? a1 Inactivate unreacted NHS ester q1->a1 Inactivation a2 Separate by size q1->a2 Separation a3 Remove small molecules q1->a3 Removal q2 Is speed a critical factor? r2 Use Size Exclusion Chromatography q2->r2 Yes r3 Use Dialysis q2->r3 No q3 Is sample dilution a concern? q3->r2 No q3->r3 Yes r1 Use Quenching a1->r1 a2->q2 a3->q3

Decision tree for selecting a purification method.

References

Technical Support Center: Improving the Solubility of N3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during the use of N3-C2-NHS ester conjugates in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve directly in my aqueous reaction buffer. What should I do?

A1: This is expected behavior. Non-sulfonated NHS esters, like the this compound, generally exhibit poor solubility in aqueous solutions.[1][2] The recommended procedure is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] This stock solution can then be added to your aqueous reaction buffer.

Q2: I dissolved the this compound in DMSO, but a precipitate formed when I added it to my protein solution. What causes this?

A2: Precipitation upon addition to your aqueous buffer is a common issue and can be attributed to several factors:

  • High Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in your reaction mixture may be too high, causing the protein or the conjugate to precipitate. It is crucial to keep the final organic solvent concentration below 10%.[4]

  • Low Aqueous Solubility of the Conjugate: The this compound itself has limited aqueous solubility. High concentrations in the final reaction volume can lead to it crashing out of solution. A reported aqueous solubility for a similar compound, NHS-Azide, is up to 5mM.[5]

  • Protein Instability: The specific pH or buffer conditions may not be optimal for your protein's stability, leading to its precipitation.

Q3: What is the optimal pH for dissolving and reacting this compound?

A3: For the initial dissolution in an organic solvent like DMSO, pH is not a factor. However, the subsequent reaction with primary amines is highly pH-dependent. The optimal pH range for the conjugation reaction is typically between 7.2 and 8.5.[]

  • Below pH 7.2: The primary amine groups on your target molecule will be protonated and thus less nucleophilic, leading to a slower and less efficient reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which will compete with your desired conjugation reaction and reduce the yield.[]

Q4: Which buffers should I use for the conjugation reaction, and are there any I should avoid?

A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate, HEPES, borate, or carbonate/bicarbonate buffers are all suitable choices.[8]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), should be avoided.[8][9]

Q5: How can I improve the aqueous solubility of my final conjugate?

A5: If the final conjugate has poor solubility, consider the following strategies:

  • Incorporate a PEG Spacer: Using an NHS ester with a polyethylene (B3416737) glycol (PEG) spacer can improve the hydrophilicity and therefore the aqueous solubility of the resulting conjugate.[5][9]

  • Use a Sulfo-NHS Ester: Consider using the sulfonated version of the this compound (3-Azidopropionic Acid Sulfo-NHS Ester). The sulfonate group significantly increases water solubility, often allowing for direct dissolution in aqueous buffers and reducing the need for organic co-solvents.[2][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is clumpy or difficult to handle. The reagent is hygroscopic and has absorbed moisture from the air. NHS esters are highly moisture-sensitive.Allow the vial to equilibrate to room temperature before opening to prevent condensation. Store tightly sealed at -20°C in a desiccated environment.[11]
Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer. The aqueous solubility limit of the this compound has been exceeded. The final concentration of DMSO is too high, causing the protein to precipitate.Add the DMSO stock solution dropwise to the protein solution while gently vortexing. Ensure the final DMSO concentration is less than 10%.[4] Consider using a more dilute protein solution or increasing the total reaction volume.
Low conjugation efficiency. The NHS ester has hydrolyzed before reacting with the amine. The pH of the reaction buffer is too low. The buffer contains competing primary amines (e.g., Tris).Prepare the this compound stock solution immediately before use. Ensure the reaction buffer pH is between 7.2 and 8.5.[] Use an amine-free buffer like PBS, HEPES, or borate.[8]
The reaction mixture becomes acidic over time. Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of a poorly buffered solution.Use a more concentrated buffer, especially for large-scale labeling reactions, to maintain a stable pH.[1]

Quantitative Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference(s)
This compoundDMSO, DMF, DCMSoluble[3]
N3-C5-NHS EsterDMSO100 mg/mL (393.33 mM)[12]
NHS-AzideAqueous BufferUp to 5 mM[5]
Sulfo-NHS EstersAqueous Buffer5 to 10 mg/mL[2]
Sulfo-NHS EstersDMSO or DMFUp to 50 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-20 mM).

  • Vortex the tube briefly until the ester is completely dissolved.

  • This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[9]

Protocol 2: General Procedure for Protein Conjugation

Objective: To conjugate an this compound to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Ensure the protein solution is in an appropriate amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[1]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.[4]

  • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM Tris or glycine to react with any excess NHS ester.

  • Purify the conjugate from excess, unreacted this compound and byproducts using a desalting column or other suitable chromatography method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_ester Prepare this compound Stock Solution in DMSO/DMF add_ester Add Ester Stock to Protein Solution (Final DMSO <10%) prep_ester->add_ester prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prep_protein->add_ester incubate Incubate (RT or 4°C) add_ester->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Final Conjugate purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Problem: Precipitate forms during reaction check_dmso Is final DMSO concentration > 10%? start->check_dmso check_pH Is buffer pH outside 7.2-8.5 range? check_dmso->check_pH No solution_dmso Decrease stock solution volume or increase reaction volume. check_dmso->solution_dmso Yes check_solubility Is conjugate concentration too high? check_pH->check_solubility No solution_pH Adjust buffer pH to optimal range for reaction and protein stability. check_pH->solution_pH Yes solution_solubility Consider a more soluble linker (e.g., Sulfo-NHS or PEGylated). check_solubility->solution_solubility Yes end Problem Resolved solution_dmso->end solution_pH->end solution_solubility->end

References

Validation & Comparative

A Comparative Guide to N3-C2-NHS Ester Conjugates for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation chemistry is fundamental to the success of therapeutic, diagnostic, and research applications. The N3-C2-NHS ester is a heterobifunctional crosslinker designed for a two-step labeling process. It enables the introduction of an azide (B81097) group onto proteins and other biomolecules containing primary amines. This azide handle can then be utilized for bioorthogonal "click" chemistry reactions, allowing for the specific attachment of a molecule of interest. This guide provides a comprehensive characterization of this compound conjugates, comparing their performance with alternative bioconjugation strategies and offering detailed experimental protocols.

Mechanism of Action

The utility of this compound lies in its dual reactivity. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][2] This initial reaction covalently attaches a short C2 linker with a terminal azide group to the protein. The azide group itself is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[3][4] This allows for a highly selective secondary reaction with a molecule containing a complementary functional group, typically a strained alkyne like DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click" chemistry.[5][6]

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Click Chemistry Protein Protein (-NH2) Azide_Protein Azide-Modified Protein Protein->Azide_Protein Reaction at pH 7.2-8.5 N3_C2_NHS This compound N3_C2_NHS->Azide_Protein Azide_Protein2 Azide-Modified Protein Final_Conjugate Final Conjugate Azide_Protein2->Final_Conjugate SPAAC Reaction DBCO_Molecule DBCO-Molecule of Interest DBCO_Molecule->Final_Conjugate

Caption: General workflow for this compound mediated bioconjugation.

Performance Comparison of Bioconjugation Chemistries

The choice of conjugation strategy depends on factors such as the desired specificity, the stability of the resulting bond, and the nature of the biomolecule. This compound-mediated conjugation, as a two-step process, offers a different performance profile compared to direct labeling methods.

FeatureThis compound (Two-Step)Direct NHS Ester LabelingMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)[3]Primary amines (Lysine, N-terminus)[7]Thiols (Cysteine)[7]
Reaction pH 7.2 - 8.5 for NHS ester reaction[2]8.3 - 8.5[7]6.5 - 7.5[7]
Specificity Moderate to low for the initial NHS ester reaction; High for the subsequent click chemistry step.[3]Moderate to low, as lysine residues are often abundant on protein surfaces.[7]High, as free cysteine residues are less common than lysines.[7]
Reaction Yield Variable for the NHS ester step, but typically very high (>95%) for the click chemistry step.[8]Generally high, but can be variable depending on reaction conditions.[9]Generally high.
Bond Stability High (stable amide bond from NHS ester, stable triazole ring from click chemistry).[3][9]High (stable amide bond).[7]Stable thioether bond, but can be susceptible to retro-Michael addition in vivo.[7][9]
Control over Stoichiometry Moderate for the NHS ester step, but the two-step nature allows for better control in the final conjugation.Can be challenging to control the degree of labeling (DOL).Good, due to the lower abundance of target residues.
Biocompatibility High, especially for the copper-free SPAAC reaction.[9]High.[3]Generally good for in vitro applications, but potential for off-target reactions in vivo.[9]

Comparison of Azide-NHS Ester Linkers

The linker connecting the azide and the NHS ester can influence the properties of the resulting conjugate. While this compound has a short, hydrophobic C2 alkyl chain, other linkers incorporate polyethylene (B3416737) glycol (PEG) units to enhance hydrophilicity.

FeatureThis compoundN3-PEGn-C2-NHS Ester (e.g., n=2, 3)
Linker Composition Short C2 alkyl chain.Polyethylene glycol (PEG) chain of varying length.[5][6]
Hydrophilicity More hydrophobic.Increased hydrophilicity due to the PEG spacer.[10]
Solubility May require a co-solvent like DMSO or DMF for stock solutions.[11]Generally improved aqueous solubility.[10]
Potential for Aggregation Higher potential for inducing aggregation of the labeled protein, especially at high DOL.The PEG linker can help to reduce aggregation of the bioconjugate.[12]
Pharmacokinetics The hydrophobic nature may influence the pharmacokinetic profile of the conjugate.PEGylation is a well-known strategy to improve the pharmacokinetic properties of protein therapeutics.[12]
Applications Suitable for applications where a short, rigid linker is desired.Often preferred for in vivo applications and to improve the solubility of the final conjugate.[12]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the modification of a generic IgG antibody to introduce azide groups.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns (e.g., 7K MWCO).[13]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free from primary amines like Tris.[13]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive.[13]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution for the desired molar excess (a 10-20 fold molar excess is a common starting point).[13]

    • Add the calculated volume of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature.[13]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.[13]

    • Follow the manufacturer's instructions for the desalting column.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).[13]

    • The degree of labeling (DOL) can be determined using mass spectrometry.[13]

    • Store the azide-labeled antibody at 4°C for short-term use or at -80°C for long-term storage.[13]

Protocol 2: Click Chemistry Conjugation of an Azide-Labeled Antibody with a DBCO-Functionalized Molecule

Materials:

  • Azide-labeled antibody (from Protocol 1).

  • DBCO-functionalized molecule of interest (e.g., a fluorescent dye or a drug).

  • PBS, pH 7.4.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled antibody with the DBCO-functionalized molecule in PBS, pH 7.4.

    • A 3-5 fold molar excess of the DBCO-functionalized molecule over the antibody is a typical starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate to remove unreacted DBCO-functionalized molecule using a suitable method such as size-exclusion chromatography or dialysis.

  • Characterization: Characterize the final conjugate using SDS-PAGE, UV-Vis spectrophotometry, and mass spectrometry to confirm conjugation and determine the final DOL.

Quantitative Data Summary

The following table summarizes typical quantitative data for the characterization of an azide-labeled IgG antibody.

ParameterTypical Value/Method
Protein Concentration 1-5 mg/mL
Molar Excess of this compound 10-20 fold
Reaction Time (NHS Ester) 1 hour at room temperature
Reaction Time (SPAAC) 1-2 hours at room temperature
Degree of Labeling (DOL) 2-8 azides per antibody
DOL Determination Method Mass Spectrometry (MALDI-TOF or ESI-MS)
Conjugation Confirmation SDS-PAGE (shift in molecular weight), UV-Vis Spectroscopy

Logical Relationships in Bioconjugation Strategy Selection

The selection of an appropriate bioconjugation strategy is a critical step in experimental design. The following diagram illustrates a simplified decision-making process.

G Start Start: Need to conjugate a molecule to a protein Free_Thiol Does the protein have a free cysteine in a suitable location? Start->Free_Thiol Site_Specific Is site-specific labeling critical? Free_Thiol->Site_Specific No Maleimide Use Maleimide Chemistry Free_Thiol->Maleimide Yes NHS_Ester Use NHS Ester Chemistry Site_Specific->NHS_Ester No Two_Step Consider a two-step approach (e.g., this compound + Click Chemistry) Site_Specific->Two_Step Yes Direct_Label Direct labeling with an NHS ester of the molecule of interest NHS_Ester->Direct_Label

Caption: Decision tree for selecting a bioconjugation strategy.

References

A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of antibody-drug conjugates (ADCs) is critically dependent on their unique and complex structure. This guide provides a comparative overview of key analytical techniques essential for the comprehensive characterization of ADCs, ensuring their safety, efficacy, and consistency. We delve into the methodologies for physicochemical and functional characterization, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategies.

Physicochemical Characterization: Unraveling the ADC Structure

The intricate nature of ADCs, comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker, necessitates a suite of analytical methods to assess critical quality attributes (CQAs). These attributes include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the presence of aggregates and fragments, and charge heterogeneity.

The selection of an analytical technique is often a trade-off between resolution, sensitivity, throughput, and the specific information required. The following table summarizes the key quantitative performance metrics of commonly used techniques for ADC characterization.

TechniqueParameter MeasuredResolutionSensitivityThroughputKey AdvantagesLimitations
HIC-HPLC DAR, Drug Load DistributionHighModerateModerateNondenaturing conditions preserve native structure.[1][2]Not directly compatible with MS due to high salt concentrations.[3]
RP-HPLC DAR, Free Drug AnalysisHighHighHighCompatible with MS.[4]Denaturing conditions can disrupt non-covalent interactions.[5]
Native MS DAR, Drug Load Distribution, Intact MassHighHighModerateProvides accurate mass measurement of intact ADCs.[6][7]Requires specialized instrumentation and expertise.[8]
CE-SDS Purity, Fragmentation, Molecular SizeHighHighHighHigh separation efficiency for size variants.[9][10]Denaturing conditions.
SEC Aggregation, FragmentationModerateModerateHighSimple and robust for size-based separation.Limited resolution for complex mixtures.
iCIEF Charge HeterogeneityHighHighHighHigh-resolution separation of charge variants.[9]Not suitable for all ADCs.

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are fundamental to obtaining reliable and comparable data. Below are methodologies for key ADC characterization assays.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used technique for determining the DAR and drug load distribution of ADCs under non-denaturing conditions.[1][2]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[11]

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by the weighted average of the peak areas.

Protocol 2: Intact Mass Analysis by Native Mass Spectrometry (Native MS)

Native MS allows for the determination of the molecular weight of the intact ADC and its different drug-loaded forms, providing a direct measure of DAR.[6][8]

Materials:

  • Mass spectrometer with a native ESI source (e.g., Q-TOF or Orbitrap)

  • Size-exclusion chromatography (SEC) column for online buffer exchange

  • Mobile Phase: 100 mM Ammonium Acetate (B1210297), pH 7.0

  • ADC sample

Procedure:

  • Perform online buffer exchange of the ADC sample into the volatile ammonium acetate buffer using an SEC column.

  • Introduce the desalted sample into the mass spectrometer via the native ESI source.

  • Acquire the mass spectrum over a mass range appropriate for the intact ADC (e.g., m/z 2000-8000).

  • Deconvolute the resulting spectrum to obtain the zero-charge mass of each species.

  • Identify the peaks corresponding to the different DAR species and calculate the average DAR based on their relative intensities.

Protocol 3: Purity and Size Variant Analysis by Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is a high-resolution technique for assessing the purity and detecting fragments or aggregates of ADCs under denaturing conditions.[9][12]

Materials:

  • Capillary electrophoresis system with a UV or fluorescence detector

  • Bare-fused silica (B1680970) capillary

  • SDS-gel buffer

  • Sample buffer containing SDS

  • Reducing agent (e.g., dithiothreitol, DTT) for reduced analysis (optional)

  • Alkalyting agent (e.g., iodoacetamide, IAM) for non-reduced analysis to prevent disulfide scrambling.[12]

Procedure:

  • Prepare the ADC sample by diluting it in the sample buffer. For reduced analysis, add DTT and heat the sample. For non-reduced analysis, add IAM.

  • Fill the capillary with the SDS-gel buffer.

  • Inject the prepared sample into the capillary.

  • Apply a voltage across the capillary to separate the ADC components based on their molecular size.

  • Detect the separated species as they migrate past the detector.

  • Analyze the electropherogram to determine the purity and quantify any fragments or aggregates.

Functional Characterization: Assessing Biological Activity

Beyond structural integrity, it is crucial to evaluate the functional attributes of an ADC to ensure it can effectively bind to its target, internalize into cancer cells, and exert its cytotoxic effect.

AssayPrincipleReadoutThroughputKey AdvantagesLimitations
ELISA Measures binding affinity of the ADC to its target antigen.Colorimetric or fluorometric signalHighQuantitative and highly sensitive.[13][14][15]Can be influenced by non-specific binding.
Flow Cytometry Quantifies the binding of the ADC to cells expressing the target antigen.Fluorescence intensityHighProvides information on a per-cell basis.Requires specialized equipment.
Internalization Assay Tracks the uptake of the ADC into target cells.Fluorescence signalModerateProvides kinetic data on internalization.[16]Can be complex to set up.
Cytotoxicity Assay (e.g., MTT) Measures the ability of the ADC to kill target cancer cells.Colorimetric signal (cell viability)HighDirect measure of ADC potency.[17][18][19]Can be influenced by cell culture conditions.
Protocol 4: Target Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard indirect ELISA to determine the binding affinity of an ADC to its target antigen.[13][14][15]

Materials:

  • 96-well microplate

  • Recombinant target antigen

  • ADC sample

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat the wells of the microplate with the target antigen and incubate overnight.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Add serial dilutions of the ADC sample to the wells and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • Wash the plate and add the substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Plot the absorbance versus the ADC concentration and determine the binding affinity (e.g., EC50).

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of ADCs.[17][18][19]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plate

  • ADC sample

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and incubate for a period that allows for cytotoxicity (e.g., 72-120 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the logical connections between different analytical techniques can greatly aid in understanding and planning ADC characterization studies.

ADC_Characterization_Workflow cluster_Physicochemical Physicochemical Characterization cluster_Techniques Analytical Techniques cluster_Functional Functional Characterization cluster_Assays Functional Assays DAR_Distribution DAR & Drug Distribution HIC HIC-HPLC DAR_Distribution->HIC RP_HPLC RP-HPLC DAR_Distribution->RP_HPLC Native_MS Native MS DAR_Distribution->Native_MS Aggregation Aggregation & Fragmentation SEC SEC Aggregation->SEC CE_SDS CE-SDS Aggregation->CE_SDS Charge_Variants Charge Variants iCIEF iCIEF Charge_Variants->iCIEF Free_Drug Free Drug Free_Drug->RP_HPLC Binding Target Binding ELISA ELISA Binding->ELISA Potency Cytotoxic Potency Cytotoxicity Cytotoxicity Assay Potency->Cytotoxicity ADC Antibody-Drug Conjugate ADC->DAR_Distribution ADC->Aggregation ADC->Charge_Variants ADC->Free_Drug ADC->Binding ADC->Potency

Caption: Overview of the ADC characterization workflow.

HIC_Workflow cluster_workflow HIC-HPLC Workflow for DAR Analysis prep Sample Preparation Dilute ADC in Mobile Phase A injection Injection Inject sample onto equilibrated HIC column prep->injection separation Chromatographic Separation Apply salt gradient (decreasing salt concentration) injection->separation detection Detection Monitor absorbance at 280 nm separation->detection analysis Data Analysis Integrate peak areas and calculate average DAR detection->analysis

Caption: Experimental workflow for HIC-HPLC analysis.

Technique_Selection start Start: Need to Characterize ADC cqa What is the Critical Quality Attribute (CQA)? start->cqa dar DAR & Distribution cqa->dar DAR aggregation Aggregation cqa->aggregation Size charge Charge Variants cqa->charge Charge binding Binding Affinity cqa->binding Function potency Potency cqa->potency Function hic HIC-HPLC (Native) dar->hic rp_hplc RP-HPLC (Denaturing) dar->rp_hplc native_ms Native MS (Native) dar->native_ms sec SEC aggregation->sec icief iCIEF charge->icief elisa ELISA binding->elisa cyto Cytotoxicity Assay potency->cyto

Caption: Decision tree for selecting analytical techniques.

References

A Comparative Guide to N3-C2-NHS Ester and Other ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and mechanism of drug release. The choice of linker can significantly impact the therapeutic index of an ADC. This guide provides an objective comparison of the N3-C2-NHS ester, a non-cleavable linker utilizing click chemistry, with other prevalent ADC linkers, supported by experimental data and detailed methodologies.

Overview of ADC Linker Technologies

ADC linkers are broadly classified as either cleavable or non-cleavable.[1]

  • Cleavable Linkers: These are designed to release the cytotoxic payload in the specific microenvironment of a tumor, such as in the presence of certain enzymes or at a lower pH. This targeted release can minimize off-target toxicity.

  • Non-cleavable Linkers: These linkers remain intact, and the drug is released only after the antibody component of the ADC is degraded within the lysosome of the target cell. This generally leads to greater stability in circulation.[1]

The this compound falls into the non-cleavable category and employs click chemistry for conjugation.[2] Click chemistry offers a highly specific and efficient method for creating stable linkages.[3]

Performance Comparison of ADC Linkers

The performance of an ADC is evaluated based on several key parameters, including the drug-to-antibody ratio (DAR), stability, and in vitro and in vivo efficacy. The following tables summarize the comparative performance of ADCs constructed with different linker technologies.

Table 1: Comparison of Key Performance Parameters of Different ADC Linkers

Linker TypeConjugation ChemistryCleavable/Non-cleavableKey AdvantagesKey Disadvantages
This compound Click Chemistry (Azide-Alkyne Cycloaddition)Non-cleavableHigh stability, site-specific conjugation possible, bioorthogonal.[3][]Drug is released with linker and amino acid attached, which may affect activity.
Valine-Citrulline (VC) Maleimide or otherCleavable (Enzymatic)Efficient intracellular drug release, potential for bystander effect.[5][6]Potential for premature drug release in circulation, especially in mouse models.[7]
SMCC MaleimideNon-cleavableHigh plasma stability.[1]Susceptible to retro-Michael reaction leading to drug deconjugation.[8][9]
Disulfide Thiol-disulfide exchangeCleavable (Reductive)Release in the reducing environment of the cell.Potential instability in plasma.
Hydrazone Carbonyl-hydrazide condensationCleavable (Acid-labile)pH-sensitive release in endosomes/lysosomes.[6]Can be unstable at physiological pH.[10]

Table 2: Quantitative Performance Data of Different ADC Linkers

Linker TypeAverage DARPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
This compound (Click) Typically 2-4 (site-specific)Generally highPayload-dependentPayload-dependent
Valine-Citrulline (VC) 3.5 - 4Variable, can be lower in mouse plasma[7]Generally potentHigh, but can be limited by instability
SMCC (Non-cleavable) ~3.7[11]High (e.g., t1/2 of ~10 days)[10]PotentGenerally high and well-tolerated[10]

Note: The data presented are representative and can vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.

Protocol 1: ADC Conjugation using this compound (Click Chemistry)

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]

  • Antibody Modification: Modify the antibody to introduce an alkyne group.

  • Drug-Linker Preparation: The cytotoxic drug is functionalized with an azide (B81097) group using the this compound.

  • Stock Solutions: Prepare stock solutions of CuSO4, a stabilizing ligand like THPTA, and a reducing agent such as sodium ascorbate.[3]

  • Complex Formation: Mix CuSO4 and the ligand to form the Cu(I) complex.[3]

  • Conjugation: Combine the alkyne-modified antibody with the azide-modified drug in a suitable buffer. Initiate the reaction by adding the Cu(I) complex and the reducing agent. Incubate at room temperature.[3]

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted components.[3]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[11][12]

  • Column: Use a HIC column, such as a TSKgel Butyl-NPR column.[13]

  • Mobile Phases:

    • Mobile Phase A: A high-salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[13]

    • Mobile Phase B: A low-salt buffer, often containing an organic modifier (e.g., 25 mM sodium phosphate, 20% isopropanol, pH 7.0).[13]

  • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species.[13]

  • Detection: Monitor the elution profile at 280 nm.[13]

  • Analysis: The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR from the peak areas.[12]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.[14][15][16]

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points.[16]

  • ADC Isolation: At each time point, isolate the ADC from the plasma using affinity capture, such as Protein A/G beads.[16][17]

  • Analysis: Analyze the isolated ADC by a method such as LC-MS to determine the amount of conjugated antibody remaining and to quantify any released payload.[14][18]

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[19][20][21]

  • Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate and allow them to attach overnight.[20]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period sufficient to induce cell death (e.g., 72-120 hours).[16]

  • Cell Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the number of viable cells.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[20]

Protocol 5: In Vivo Efficacy Study in a Mouse Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.[22][23][24]

  • Tumor Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.[23][25]

  • ADC Administration: Once tumors reach a certain size, administer the ADC, a control antibody, and a vehicle control to different groups of mice, typically via intravenous injection.[23]

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals for a set period.[23]

  • Endpoint Analysis: At the end of the study, euthanize the mice and weigh the tumors.[23]

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can help to visualize complex relationships and workflows in ADC development.

ADC_Linker_Classification cluster_0 ADC Linkers cluster_1 Cleavage Mechanism cluster_2 Examples Linkers Linkers Cleavable Cleavable Linkers->Cleavable Non-cleavable Non-cleavable Linkers->Non-cleavable Valine-Citrulline Valine-Citrulline Cleavable->Valine-Citrulline Disulfide Disulfide Cleavable->Disulfide Hydrazone Hydrazone Cleavable->Hydrazone N3-C2-NHS (Click) N3-C2-NHS (Click) Non-cleavable->N3-C2-NHS (Click) SMCC SMCC Non-cleavable->SMCC

Caption: Classification of common ADC linkers.

ADC_Preparation_Workflow Start Start Antibody_Modification Antibody Modification (e.g., introduce alkyne) Start->Antibody_Modification Drug_Linker_Synthesis Drug-Linker Synthesis (e.g., this compound) Start->Drug_Linker_Synthesis Conjugation Conjugation Reaction (Click Chemistry) Antibody_Modification->Conjugation Drug_Linker_Synthesis->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., DAR by HIC) Purification->Characterization End End Characterization->End ADC_Evaluation_Workflow ADC_Candidate ADC_Candidate In_Vitro_Assays In Vitro Evaluation ADC_Candidate->In_Vitro_Assays Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity Assay In_Vitro_Assays->Cytotoxicity In_Vivo_Studies In Vivo Evaluation Plasma_Stability->In_Vivo_Studies Cytotoxicity->In_Vivo_Studies Xenograft_Model Mouse Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_Assessment Efficacy Assessment Xenograft_Model->Efficacy_Assessment Results Results Efficacy_Assessment->Results Drug_Release_Mechanism cluster_cleavable Cleavable Linker (e.g., Val-Cit) cluster_noncleavable Non-cleavable Linker (e.g., N3-C2-NHS) ADC_Internalization_C ADC Internalization Lysosomal_Trafficking_C Lysosomal Trafficking ADC_Internalization_C->Lysosomal_Trafficking_C Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosomal_Trafficking_C->Enzymatic_Cleavage Free_Drug_Release Free Drug Release Enzymatic_Cleavage->Free_Drug_Release Bystander_Effect Bystander Effect Free_Drug_Release->Bystander_Effect ADC_Internalization_NC ADC Internalization Lysosomal_Trafficking_NC Lysosomal Trafficking ADC_Internalization_NC->Lysosomal_Trafficking_NC Antibody_Degradation Antibody Degradation Lysosomal_Trafficking_NC->Antibody_Degradation Drug_Linker_AA_Release Release of Drug-Linker- Amino Acid Adduct Antibody_Degradation->Drug_Linker_AA_Release

References

A Comparative Guide to CuAAC and SPAAC for Bioconjugation via N₃-C₂-NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The advent of "click chemistry" has provided a powerful toolkit for these applications. This guide offers an objective comparison of two of the most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—specifically in the context of using a heterobifunctional N₃-C₂-NHS ester linker for modifying biomolecules.

An N₃-C₂-NHS ester is a linker designed for a two-step conjugation strategy. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond, thereby tethering an azide (B81097) (N₃) group to the biomolecule. Second, this azide becomes a handle for a subsequent click reaction with an alkyne-containing molecule. The choice between CuAAC and SPAAC for this second step has significant implications for the experiment's outcome, particularly in biological systems.

General Experimental Workflow

The initial step involves the modification of a biomolecule with the N₃-C₂-NHS ester. Following this, the azide-modified biomolecule can be conjugated using either CuAAC or SPAAC, depending on the specific requirements of the application.

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Biomolecule Biomolecule (e.g., Protein with -NH₂) AzideMod Azide-Modified Biomolecule Biomolecule->AzideMod NHS Ester Reaction (pH 7-9) Linker N₃-C₂-NHS Ester Linker->AzideMod CuAAC_Reaction CuAAC AzideMod->CuAAC_Reaction SPAAC_Reaction SPAAC AzideMod->SPAAC_Reaction CuAAC_Reactants Terminal Alkyne + Cu(I) Catalyst CuAAC_Reactants->CuAAC_Reaction FinalConjugate Triazole-Linked Conjugate CuAAC_Reaction->FinalConjugate SPAAC_Reactants Strained Alkyne (e.g., DBCO) SPAAC_Reactants->SPAAC_Reaction SPAAC_Reaction->FinalConjugate

Caption: General workflow for bioconjugation using an N₃-C₂-NHS ester linker.

Quantitative Performance Comparison

The selection of a click chemistry method often depends on a trade-off between reaction speed, biocompatibility, and the nature of the reagents. The table below summarizes the key performance metrics for CuAAC and SPAAC.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[1]Fast (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)[2]
Catalyst Requirement Yes, Cu(I) catalyst required[3]No, catalyst-free[4]
Biocompatibility Lower; copper is cytotoxic to cells[5][6][7]High; ideal for live-cell and in vivo use[8][9]
Side Reactions Potential for ROS-mediated damage to biomolecules; oxidative alkyne homocoupling (Glaser coupling)[6][10][11]Generally low; strained alkynes can have some reactivity with thiols[4][12]
Regioselectivity High; exclusively forms the 1,4-disubstituted triazoleLow; forms a mixture of 1,4- and 1,5-disubstituted triazoles[11]
Alkyne Reagent Small, non-perturbing terminal alkynes[13]Bulky, hydrophobic cyclooctynes (e.g., DBCO, BCN)[1][4]
Reaction Conditions Aqueous buffer, pH 4-12, room temp. Requires reducing agent (e.g., sodium ascorbate) and ligand (e.g., THPTA)[3][14]Aqueous buffer, physiological pH and temperature[9]

Detailed Comparison of Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[15] The reaction's success hinges on the Cu(I) catalyst, which dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal version.[3] In bioconjugation, the catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[14] The addition of a chelating ligand, such as THPTA, is crucial as it both stabilizes the Cu(I) oxidation state and protects the target biomolecules from copper-induced oxidative damage.[5][14]

CuAAC_Mechanism cluster_reactants Reactants Azide R₁-N₃ (on Biomolecule) Product 1,4-Triazole Conjugate Azide->Product Alkyne R₂-C≡CH (Terminal Alkyne) Alkyne->Product Catalyst Cu(I) Catalyst + Ligand Catalyst->Product Catalyzes Cycloaddition

Caption: Simplified mechanism of the CuAAC reaction.

The primary drawback of CuAAC is the inherent cytotoxicity of copper, which limits its application in live cells or for the synthesis of therapeutics where residual metal contamination is a concern.[5][6] The combination of copper and a reducing agent can also generate reactive oxygen species (ROS), which may lead to the degradation of sensitive proteins.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the cytotoxicity issues of CuAAC, SPAAC is a catalyst-free reaction.[5] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), where the high ring strain (18 kcal/mol) dramatically lowers the activation energy for the cycloaddition with an azide.[11][16] This allows the reaction to proceed efficiently under physiological conditions without any additives.[4][9]

SPAAC_Mechanism cluster_reactants Reactants Azide R₁-N₃ (on Biomolecule) Product Triazole Conjugate (Mixture of Regioisomers) Azide->Product StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Product Activation Release of Ring Strain StrainedAlkyne->Activation Activation->Product Drives Reaction

References

A Researcher's Guide to Bioconjugation: Evaluating Alternatives to N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone for advancements in therapeutics, diagnostics, and fundamental research. For decades, N-hydroxysuccinimide (NHS) esters, such as the N3-C2-NHS ester, have been a workhorse for modifying primary amines on biomolecules. However, the quest for greater efficiency, specificity, and stability has led to the development of a diverse array of alternative bioconjugation strategies. This guide provides a comprehensive comparison of prominent alternatives to NHS esters, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal chemistry for their specific application.

Comparing the Chemistries: A Quantitative Overview

The choice of a bioconjugation strategy hinges on several key performance indicators, including reaction efficiency, kinetics, specificity, and the stability of the resulting linkage. The following table summarizes these quantitative parameters for NHS esters and its leading alternatives.

FeatureNHS EsterMaleimide-ThiolReductive AminationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Primary amines (-NH₂)Thiols (-SH)Primary amines (-NH₂)Azides (-N₃) & Alkynes
Reaction pH 7.2 - 8.5[1]6.5 - 7.5[2]~6 - 94 - 11
Reaction Time 30 - 120 minutes[1]Minutes to a few hours[2]12 - 24 hours[3]< 1 hour to several hours[2][4]
Typical Yield Generally high, but can be variable[2]80 - 96% (model systems)[5]~85% (optimized)[3]Typically very high and quantitative[2]
Bond Formed AmideThioetherSecondary AmineTriazole
Linkage Stability Highly stable[2]Susceptible to thiol exchange and hydrolysis; half-life of 20-80 hours in the presence of glutathione[6][7]Stable[8]Highly stable and considered irreversible[2][9]
Specificity Lower (targets abundant lysines)[2]Higher (targets less abundant cysteines)ModerateVery high (bioorthogonal)[2]
Biocompatibility Good for in vitro; potential for off-target reactionsGood; potential for retro-Michael reaction in vivo[2]Good; requires a reducing agent[10]Excellent for in vivo applications (copper-free)[2]

In-Depth Look at Bioconjugation Alternatives

NHS Ester Chemistry: The Benchmark

N-hydroxysuccinimide esters react with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is straightforward and effective, but the high abundance of lysine residues can lead to a heterogeneous mixture of conjugates, potentially impacting protein function.[11] The reaction is also pH-sensitive and competes with hydrolysis of the NHS ester.[1]

NHS_Ester_Reaction Protein Protein-NH₂ Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R-NHS Ester NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide Intermediate->NHS Release

NHS Ester Reaction Mechanism
Maleimide-Thiol Chemistry: Targeting Cysteine

Maleimide (B117702) chemistry offers a more site-specific approach by targeting the sulfhydryl groups of cysteine residues.[12] The reaction, a Michael addition, is rapid and highly selective for thiols at a near-neutral pH.[2] However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[13] The stability of the maleimide-thiol adduct can be improved by hydrolysis of the succinimide (B58015) ring.[3]

Maleimide_Thiol_Reaction Protein Protein-SH Maleimide R-Maleimide Protein->Maleimide Michael Addition Conjugate Protein-S-R (Thioether Bond) Maleimide->Conjugate

Maleimide-Thiol Conjugation
Reductive Amination: An Alternative for Amines

Reductive amination provides another method for modifying primary amines by reacting them with an aldehyde or ketone to form an intermediate imine, which is then reduced to a stable secondary amine.[14] This method avoids the alteration of protein charge that can occur with NHS esters.[15] While traditionally inefficient, optimized protocols have significantly improved yields.[10]

Reductive_Amination Protein_Amine Protein-NH₂ Imine Protein-N=CH-R (Schiff Base) Protein_Amine->Imine Aldehyde R-CHO Aldehyde->Imine Condensation Conjugate Protein-NH-CH₂-R (Secondary Amine) Imine->Conjugate Reducing_Agent Reducing Agent (e.g., NaCNBH₃) Reducing_Agent->Conjugate Reduction

Reductive Amination Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The "Click" Chemistry Gold Standard

SPAAC is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and bioorthogonality.[2] This reaction occurs between an azide (B81097) and a strained alkyne (like DBCO, BCN, or DIBO) without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[1][4] The resulting triazole linkage is extremely stable.[9] The main consideration for this method is the need to introduce the azide or alkyne functionality into the biomolecule of interest beforehand.

SPAAC_Reaction Protein_Azide Protein-N₃ Conjugate Protein-Triazole-R Protein_Azide->Conjugate Strained_Alkyne R-Cyclooctyne Strained_Alkyne->Conjugate [3+2] Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition

Experimental Workflow

The general workflow for a bioconjugation experiment involves several key steps, from preparation of the biomolecule and reagent to the final purification and analysis of the conjugate.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule_Prep Biomolecule Preparation (e.g., buffer exchange, reduction of disulfides) Conjugation Conjugation Reaction (controlled pH, temp, time) Biomolecule_Prep->Conjugation Reagent_Prep Reagent Preparation (e.g., dissolve in appropriate solvent) Reagent_Prep->Conjugation Purification Purification of Conjugate (e.g., size exclusion chromatography, dialysis) Conjugation->Purification Analysis Characterization of Conjugate (e.g., SDS-PAGE, mass spectrometry, functional assays) Purification->Analysis

General Bioconjugation Workflow

Experimental Protocols

Protocol 1: Protein Labeling with a Maleimide-Functionalized Molecule

Materials:

  • Protein containing cysteine residues (1-10 mg/mL in a degassed buffer, pH 6.5-7.5, e.g., phosphate-buffered saline (PBS) without thiols).

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug).

  • Reducing agent (e.g., TCEP, DTT).

  • Anhydrous DMSO or DMF.

  • Degassed reaction buffer.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[16] If using DTT, it must be removed prior to the addition of the maleimide reagent.

  • Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation: Add the maleimide solution to the protein solution at a 10- to 20-fold molar excess.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Purification: Remove excess, unreacted maleimide reagent by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Reductive Amination of a Protein with an Aldehyde-Containing Molecule

Materials:

  • Protein with accessible primary amines (1-5 mg/mL in a suitable buffer, e.g., 0.1 M sodium phosphate, pH ~7.0).

  • Aldehyde- or ketone-containing molecule.

  • Sodium cyanoborohydride (NaBH₃CN).

  • Purification column.

Procedure:

  • Reaction Setup: Combine the protein and the aldehyde-containing molecule in the reaction buffer. A molar excess of the aldehyde is typically used.

  • Initiation of Reaction: Add NaBH₃CN to the mixture. A typical final concentration is around 20 mM.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 37°C.[3]

  • Purification: Purify the conjugate from unreacted components using size-exclusion chromatography.

  • Analysis: Characterize the conjugate using methods such as mass spectrometry to confirm the modification.

Protocol 3: SPAAC Ligation of an Azide-Modified Protein with a DBCO-Functionalized Molecule

Materials:

  • Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule.

  • Purification column.

Procedure:

  • Reaction Setup: Mix the azide-modified protein with the DBCO-functionalized molecule in the reaction buffer. A slight molar excess (1.5 to 3-fold) of one reactant is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted starting materials.

  • Characterization: Confirm the successful conjugation and purity of the product by SDS-PAGE, mass spectrometry, and functional assays as needed.

Conclusion

While this compound and other NHS esters remain valuable tools for bioconjugation, a growing number of powerful alternatives offer significant advantages in terms of specificity, stability, and biocompatibility. Thiol-maleimide chemistry provides a route to more site-specific modification, reductive amination offers an alternative for amine-labeling with different linkage properties, and SPAAC stands out for its exceptional specificity and utility in in vivo applications. By understanding the quantitative performance and methodologies of these different approaches, researchers can make informed decisions to best suit their experimental goals, ultimately leading to more robust and reliable bioconjugates.

References

A Comparative Guide to the Validation of N3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostic tools, and research reagents. The N3-C2-NHS ester is a popular chemical tool used to introduce an azide (B81097) (N3) group onto proteins, antibodies, or other molecules containing primary amines. This azide handle enables subsequent modification via highly specific and efficient "click chemistry" reactions.[1][2][3] However, simply running the reaction is not enough; validation is essential to confirm that the conjugation has occurred successfully.

This guide provides an objective comparison of methodologies for validating this compound conjugation, with a primary focus on mass spectrometry. We will explore the experimental protocols, data presentation, and comparative performance of alternative techniques.

Primary Validation Method: Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent modifications on biomolecules due to its high sensitivity and accuracy.[4] The fundamental principle behind its use for validating this compound conjugation is the precise detection of a mass increase in the target molecule corresponding to the addition of the 3-azidopropanoyl group.

When the this compound reacts with a primary amine, a stable amide bond is formed, and the N-hydroxysuccinimide (NHS) group is released as a byproduct.[] The mass added to the target molecule is that of the acyl group, which is 97.077 Da. Mass spectrometry can not only confirm this mass addition but also determine the degree of labeling (DOL)—that is, the number of azide groups attached to a single protein or peptide molecule.[6]

Experimental Protocol: Protein Conjugation and MS Analysis

This protocol provides a general workflow for labeling a protein with this compound and subsequent validation by mass spectrometry.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein (e.g., an antibody) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.5.[7][8] A typical concentration is 1-5 mg/mL.[6] Avoid buffers containing primary amines like Tris, as they compete with the target molecule for reaction with the NHS ester.[7][9]

  • NHS Ester Solution: this compound is sensitive to moisture and should be stored with a desiccant.[9] Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[6][7]

2. Conjugation Reaction:

  • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is commonly used.[6][10]

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.[10][]

3. Quenching and Purification:

  • Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted NHS ester.[10]

  • Remove excess, unreacted this compound and the NHS byproduct. Common purification methods include size-exclusion chromatography (gel filtration), dialysis, or the use of spin desalting columns.[6][7][]

4. Mass Spectrometry Analysis:

  • The purified conjugate is then analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For intact protein analysis, the sample is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The resulting spectrum is deconvoluted to determine the molecular weight of the unmodified protein and the various conjugated species (e.g., Protein+1 azide, Protein+2 azides, etc.).

Diagram of the this compound Conjugation and Validation Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification cluster_analysis 4. Validation prep_protein Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Incubate 1-2h at Room Temp prep_protein->reaction prep_nhs This compound in Anhydrous DMSO prep_nhs->reaction quench Quench with Tris Buffer reaction->quench purify Size-Exclusion Chromatography quench->purify analysis LC-MS Analysis purify->analysis result Mass Spectrum (Confirm Mass Shift) analysis->result

Caption: Workflow for this compound conjugation and MS validation.

Data Presentation: Expected Mass Shifts

The key quantitative result from mass spectrometry is the observed mass shift. The table below summarizes the expected molecular weight increase for the target molecule upon conjugation.

Number of Conjugated Groups (DOL)Chemical Formula of Added MoietyMass Added (Da)Expected Molecular Weight (MW)
1C₃H₃N₃O+ 97.08MW of Protein + 97.08
2C₆H₆N₆O₂+ 194.16MW of Protein + 194.16
3C₉H₉N₉O₃+ 291.24MW of Protein + 291.24
n(C₃H₃N₃O)n+ n x 97.08MW of Protein + (n x 97.08)

Diagram of the this compound Reaction Pathway

G reactant1 Protein-NH₂ (Primary Amine) product1 Protein-NH-CO-(CH₂)₂-N₃ (Stable Amide Bond) reactant1->product1 pH 7.2-8.5 plus1 + reactant2 reactant2_label This compound product2 reactant2->product2 plus2 + product2_label NHS Byproduct

Caption: Reaction of a primary amine with this compound.

Alternative and Complementary Validation Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the azidopropanoyl group alters the overall polarity of the target molecule, resulting in a change in its retention time on an HPLC column.[12] By comparing the chromatograms of the reaction mixture before and after the conjugation, the appearance of a new peak corresponding to the conjugated product and the reduction of the starting material peak can confirm the reaction's progress.

  • Protocol Overview: The purified sample is injected onto a C18 reverse-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) in water is used for elution. The eluate is monitored by a UV detector.

  • Data: A chromatogram showing peaks with different retention times for the unconjugated and conjugated molecule.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

For larger molecules like proteins, SDS-PAGE separates them based on molecular weight. While the addition of a single 97 Da moiety is too small to be resolved for a large protein (e.g., a 150 kDa antibody), this method is useful for two reasons:

  • It can visualize the purity of the protein conjugate after the purification step.[]

  • If multiple azide groups are added, the cumulative mass increase might be sufficient to cause a noticeable, albeit slight, upward shift in the protein band's migration.

  • Protocol Overview: The conjugated protein is denatured with SDS, loaded onto a polyacrylamide gel, and subjected to an electric field. The gel is then stained (e.g., with Coomassie blue) to visualize the protein bands.

  • Data: A gel image showing protein bands. Comparison is made between the starting material and the final product.

"Click" Reaction with a Reporter Tag

An indirect but powerful method is to use the newly installed azide as a functional handle. The azide-modified protein can be reacted with a reporter molecule containing an alkyne group (e.g., a fluorescent dye or biotin) via a copper-catalyzed or strain-promoted "click" reaction.[1][13] Successful conjugation is then validated by detecting the reporter tag.

  • Protocol Overview: The azide-conjugated protein is subjected to a click chemistry reaction with an alkyne-biotin or alkyne-fluorophore. Validation is then performed by a method appropriate for the tag (e.g., Western blot for biotin (B1667282) using streptavidin-HRP, or fluorescence spectroscopy/imaging for a fluorophore).

  • Data: A fluorescent signal or a positive band on a Western blot, indicating the presence of the reporter tag and, by inference, the successful initial this compound conjugation.

Comparison of Validation Methods

MethodInformation ProvidedSensitivityThroughputKey AdvantagesKey Limitations
Mass Spectrometry Definitive mass confirmation, degree of labeling (DOL), site of modification (with MS/MS)Very HighLow to MediumProvides unambiguous confirmation and detailed molecular information.[4]Requires specialized, expensive equipment and expertise.
HPLC Confirms formation of a new product with different polarity, allows quantificationHighHighExcellent for monitoring reaction progress and assessing purity.[12]Does not provide direct molecular weight information; co-elution is possible.
SDS-PAGE Assesses purity, can show large mass shiftsLowHighSimple, inexpensive, and good for a quick purity check.[]Insufficient resolution to detect small mass additions.
Click Reaction + Reporter Confirms the presence of a functional azide groupHighMediumValidates that the installed azide is accessible and reactive for downstream applications.[13]Indirect method; does not confirm the mass of the initial conjugate.

References

A Researcher's Guide to Cell Surface Modification: N3-C2-NHS Ester Performance Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cell surface engineering, bioconjugation, and targeted therapies, the choice of chemical tools is paramount. The N3-C2-NHS ester has emerged as a valuable reagent for introducing azide (B81097) functionalities onto the surface of living cells, enabling subsequent bioorthogonal click chemistry reactions. This guide provides an objective comparison of this compound's performance with alternative methods and furnishes the experimental framework to evaluate its efficacy in various cell lines.

Introduction to this compound

N3-C2-NHS (Azido-PEG2-NHS) ester is a bifunctional linker that contains an N-hydroxysuccinimide (NHS) ester and an azide (N3) group, connected by a short hydrophilic C2 spacer. The NHS ester moiety reacts with primary amines (-NH2) present on the N-terminus of proteins and the side chains of lysine (B10760008) residues, which are abundantly available on the cell surface proteome. This reaction forms a stable amide bond, effectively tethering the azide group to the cell surface. The introduced azide then serves as a chemical handle for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of molecules, including fluorescent dyes, biotin, or drug payloads.

Comparative Performance Analysis

While direct quantitative comparisons of this compound across a wide panel of cell lines are not extensively documented in publicly available literature, we can infer its expected performance based on the well-established principles of NHS ester chemistry and click reactions. The following tables provide a framework for comparing key performance indicators of this compound against a common alternative, Sulfo-NHS-Azide.

Table 1: Comparison of Key Performance Characteristics

FeatureThis compoundSulfo-NHS-AzideRationale & Considerations
Reaction Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Both reagents target the same functional groups, making them broadly applicable to most cell types.
Membrane Permeability Potentially cell-permeableCell-impermeableThe sulfonate group on Sulfo-NHS-Azide renders it highly water-soluble and restricts its reactivity primarily to the cell surface. This compound, lacking this group, may have some ability to cross the cell membrane, which could lead to labeling of intracellular proteins.
Solubility Soluble in organic solvents (e.g., DMSO, DMF), limited aqueous solubilityHigh aqueous solubilityThe choice of solvent for stock solutions and the final reaction buffer is a key practical difference. Sulfo-NHS-Azide is generally easier to handle in aqueous buffers.
Spacer Arm Short C2 spacerVaries by manufacturer, often a longer PEG spacerThe spacer arm length can influence the accessibility of the azide group for subsequent click reactions.
Bioorthogonality High (Azide group)High (Azide group)Both reagents introduce the same bioorthogonal handle, compatible with a wide range of alkyne- or cyclooctyne-modified probes.

Table 2: Expected Performance in Different Cell Lines (Hypothetical Data)

This table illustrates the type of data researchers should aim to generate when comparing this compound performance. The values presented are hypothetical and will vary based on experimental conditions.

Cell LineLabeling Efficiency (%)¹Cell Viability (%)²IC50 (µM)³
HeLa (adherent, epithelial) 80-95%>90%>100
Jurkat (suspension, T-lymphocyte) 70-90%>85%>100
HEK293 (adherent, embryonic kidney) 85-98%>95%>100

¹Labeling Efficiency: Percentage of cells showing a significant increase in fluorescence after click reaction with a fluorescent alkyne, as determined by flow cytometry. ²Cell Viability: Percentage of viable cells determined by a standard viability assay (e.g., Trypan Blue, PI staining, or amine-reactive viability dyes) after the labeling procedure. ³IC50: The concentration of the reagent that causes 50% inhibition of cell growth or viability. For cell surface labeling reagents used at recommended concentrations, the IC50 is expected to be high, indicating low cytotoxicity.

Experimental Protocols

To facilitate the generation of comparative data, detailed protocols for key experiments are provided below.

Protocol 1: Cell Surface Labeling with this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Cell line of interest (e.g., HeLa, Jurkat, HEK293)

  • Cell culture medium

  • Centrifuge and tubes

Procedure:

  • Cell Preparation:

    • For adherent cells (HeLa, HEK293), grow to 80-90% confluency. Wash cells twice with ice-cold PBS (pH 8.0-8.5).

    • For suspension cells (Jurkat), harvest by centrifugation (300 x g, 5 minutes), wash twice with ice-cold PBS (pH 8.0-8.5), and resuspend to a concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.

  • Labeling Reaction:

    • Dilute the this compound stock solution in ice-cold PBS (pH 8.0-8.5) to a final concentration of 0.1-1 mM.

    • Add the diluted this compound solution to the cells.

    • Incubate for 30 minutes on ice or at 4°C with gentle agitation.

  • Quenching and Washing:

    • Quench the reaction by adding a quenching buffer (e.g., PBS containing 10-100 mM Tris or glycine) and incubate for 10 minutes.

    • Wash the cells three times with ice-cold PBS (pH 7.4) to remove unreacted reagent.

  • Downstream Processing: The azide-labeled cells are now ready for subsequent click chemistry reactions or other analyses.

Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., DBCO-PEG4-5-TAMRA, Alkyne-Fluor 488)

  • Flow cytometer

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Click Reaction:

    • Resuspend the azide-labeled cells in flow cytometry buffer.

    • Add the alkyne-functionalized fluorescent dye to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with flow cytometry buffer to remove excess dye.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer with the appropriate laser and filter set for the chosen fluorophore.

    • Use unlabeled cells and cells treated only with the fluorescent dye as negative controls.

    • Quantify the percentage of labeled cells and the mean fluorescence intensity.

Protocol 3: Cell Viability Assessment

Materials:

  • Labeled and unlabeled control cells

  • Cell viability reagent (e.g., Trypan Blue, Propidium Iodide (PI), or an amine-reactive viability dye like LIVE/DEAD™ Fixable Dead Cell Stain)

  • Microscope or flow cytometer

Procedure (using an amine-reactive dye and flow cytometry):

  • Staining: Following the labeling protocol, resuspend a small aliquot of cells in PBS. Add the amine-reactive viability dye according to the manufacturer's instructions.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells with PBS.

  • Analysis: Analyze the cells by flow cytometry. Live cells will show low fluorescence, while dead cells with compromised membranes will exhibit high fluorescence.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Surface Labeling Workflow start Start: Cell Culture prep Cell Preparation (Wash with PBS pH 8.0-8.5) start->prep labeling Labeling Reaction (0.1-1 mM in PBS, 30 min, 4°C) prep->labeling reagent Prepare this compound (10 mM in DMSO) reagent->labeling quench Quench Reaction (Tris or Glycine) labeling->quench wash Wash Cells (x3) (PBS pH 7.4) quench->wash end Azide-Labeled Cells wash->end

A streamlined workflow for labeling cell surface amines with this compound.

G cluster_1 Click Chemistry Reaction on Cell Surface cell Cell with Surface Azide Groups reaction Click Reaction (CuAAC or SPAAC) cell->reaction probe Alkyne/DBCO-Probe (e.g., Fluorophore, Biotin, Drug) probe->reaction labeled_cell Covalently Labeled Cell reaction->labeled_cell

Bioorthogonal click chemistry enables the specific attachment of probes to azide-labeled cells.

G cluster_2 Comparative Logic for Reagent Selection start Application Goal q1 Strictly Cell Surface Labeling? start->q1 sulfo Choose Sulfo-NHS-Azide q1->sulfo Yes n3_c2 Consider this compound (Potential for some intracellular labeling) q1->n3_c2 No / Not critical q2 Aqueous Buffer System? sulfo->q2 n3_c2->q2 q2->sulfo Yes q2->n3_c2 No / Organic co-solvent is acceptable

A decision-making flowchart for selecting an appropriate azide-NHS ester reagent.

Conclusion

This compound is a versatile and effective tool for introducing azide functionalities onto the surface of living cells. Its performance in terms of labeling efficiency and impact on cell viability is expected to be high across various cell lines, although this needs to be empirically determined for each specific cell type and experimental condition. By following the provided protocols, researchers can systematically evaluate and optimize the use of this compound for their specific applications and generate valuable comparative data to guide future experiments in the dynamic field of cell surface engineering.

Stability Under Scrutiny: A Comparative Guide to N3-C2-NHS Ester Linkage in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a crosslinker is a cornerstone of successful bioconjugation. The N3-C2-NHS ester, a heterobifunctional linker featuring an azide (B81097) (N3) moiety and an N-hydroxysuccinimide (NHS) ester, has gained prominence, particularly in the construction of antibody-drug conjugates (ADCs) via click chemistry. This guide provides an objective comparison of the stability of the this compound linkage with alternative chemistries, supported by experimental data and detailed protocols to inform rational linker design.

The stability of the linker is a critical determinant of a bioconjugate's performance, influencing its efficacy, safety, and pharmacokinetic profile. The this compound presents two key functionalities whose stability must be considered: the amine-reactive NHS ester and the bioorthogonal azide group. The NHS ester facilitates the initial conjugation to a biomolecule, while the azide enables a subsequent, highly specific "click" reaction.

Comparative Stability of Amine-Reactive Moieties

The primary concern for the this compound prior to conjugation is the hydrolysis of the NHS ester group, a reaction that competes with the desired amidation of primary amines on a target biomolecule. This hydrolysis is highly dependent on environmental factors.

Impact of pH and Temperature on NHS Ester Hydrolysis

The rate of NHS ester hydrolysis increases significantly with rising pH and temperature. While the optimal pH for the reaction with primary amines is typically between 7.2 and 8.5, higher pH values lead to a rapid decrease in the half-life of the NHS ester.[][2]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.041 hour
8.6410 minutes
7.0Not Specified~7 hours
9.0Not Specifiedminutes

Table 1: Approximate half-life of NHS esters at various pH values and temperatures, demonstrating the significant impact of these conditions on stability.

Alternative Amine-Reactive Chemistries

A notable alternative to NHS esters are 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters are generally more resistant to hydrolysis in aqueous media compared to NHS esters, offering a wider window for conjugation, especially at a slightly higher pH.[3][4][5] However, they can be more hydrophobic.

Linker ChemistryKey AdvantagesKey Disadvantages
NHS Ester Well-established chemistry, high reactivity with primary amines at physiological to slightly alkaline pH.Susceptible to hydrolysis, especially at higher pH.
TFP Ester More stable to hydrolysis than NHS esters, allowing for more flexible reaction conditions.Can be more hydrophobic.

Table 2: Qualitative comparison of NHS and TFP ester stability.

Stability of the Azide Moiety and the Resulting Triazole Linkage

The azide group within the this compound is remarkably stable under a wide range of conditions typically encountered in bioconjugation and physiological environments.[6] It does not react with the vast majority of functional groups found in biomolecules, making it a truly bioorthogonal handle.

Once the N3-C2 linker is conjugated to a biomolecule, the azide group is ready for a click chemistry reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a highly stable 1,2,3-triazole ring.

The resulting triazole linkage is exceptionally robust and is considered a bioisostere of the amide bond. It is resistant to hydrolysis, enzymatic degradation, and redox conditions, ensuring the integrity of the final bioconjugate.[7]

Experimental Protocols

Protocol 1: Assessment of NHS Ester Hydrolysis Rate

This protocol allows for the determination of the hydrolysis rate of an NHS ester by monitoring the release of N-hydroxysuccinimide, which absorbs light at 260-280 nm.

Materials:

  • NHS ester-containing compound (e.g., this compound)

  • Amine-free buffer at desired pH (e.g., phosphate, borate, or carbonate buffer)

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Prepare a control tube containing only the amine-free buffer.

  • Initiate the hydrolysis by diluting the NHS ester stock solution into the amine-free buffer to a final concentration of approximately 1 mM.

  • Immediately zero the spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance of the NHS ester solution at 260 nm at regular time intervals.

  • The increase in absorbance over time corresponds to the release of NHS and can be used to calculate the rate of hydrolysis.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines a two-step process for creating an ADC, first by conjugating the this compound to an antibody, followed by a click chemistry reaction with a payload.

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5 for optimal reaction.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column).

Step 2: Click Chemistry Conjugation with an Alkyne-Modified Payload

  • Payload Preparation: Dissolve the alkyne-modified cytotoxic drug in a suitable solvent (e.g., DMSO).

  • Click Reaction: To the purified azide-modified antibody, add the alkyne-modified payload. If performing a CuAAC reaction, add the copper(I) catalyst and a stabilizing ligand. For SPAAC, no catalyst is needed.

  • Incubation: Incubate the reaction mixture according to the specific click chemistry protocol (typically 1-4 hours at room temperature).

  • Final Purification: Purify the final ADC to remove any unreacted payload and other reagents using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Visualizing the Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody in Amine-Free Buffer (pH 7.2-8.5) Conjugation Amine-NHS Ester Reaction Antibody->Conjugation NHS_Ester This compound in DMSO/DMF NHS_Ester->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Azide_Ab Azide-Modified Antibody Purification1->Azide_Ab Click_Reaction Azide-Alkyne Click Reaction Azide_Ab->Click_Reaction Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->Click_Reaction Purification2 Final Purification (e.g., SEC, HIC) Click_Reaction->Purification2 Final_ADC Final Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

References

A Comparative Analysis of NHS Esters for Protein Labeling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and diagnostics, the covalent labeling of proteins is a fundamental technique. N-hydroxysuccinimide (NHS) esters are among the most prevalent and versatile reagents for this purpose, enabling the attachment of a wide array of molecules such as fluorescent dyes, biotin, and therapeutic compounds to proteins.[1] The selection of an appropriate NHS ester is critical for achieving optimal labeling efficiency, preserving protein function, and ensuring the stability of the resulting conjugate. This guide provides an objective comparison of various NHS esters, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Quantitative Performance Comparison

The performance of NHS esters can be evaluated based on several key parameters, including their physicochemical properties, reactivity, and the stability of the resulting conjugate. The following tables summarize quantitative data to facilitate a direct comparison of different NHS ester classes.

Physicochemical Properties: NHS vs. Sulfo-NHS Esters

The primary distinction among NHS esters lies in the presence or absence of a sulfonate group on the N-hydroxysuccinimide ring. This modification significantly impacts the reagent's solubility and cell membrane permeability.[2][3]

FeatureNHS EsterSulfo-NHS EsterData Source(s)
Solubility in Aqueous Buffers Low to insolubleHigh (water-soluble)[2][4]
Requirement for Organic Co-solvent Yes (typically DMSO or DMF)No (can be dissolved directly in water)[2][4]
Cell Membrane Permeability PermeableImpermeable[2][3]
Effect on Resulting Conjugate May decrease water-solubilityIncreases water-solubility[2]
Primary Application Intracellular and general protein labelingCell-surface protein labeling[2][3]
Hydrolysis Stability of NHS Esters

A critical factor influencing the efficiency of protein labeling is the stability of the NHS ester in aqueous solutions. The primary competing reaction is hydrolysis, which inactivates the NHS ester. The rate of hydrolysis is highly dependent on pH, with stability decreasing as the pH increases.[5][6]

NHS Ester TypepHTemperature (°C)Half-lifeData Source(s)
General NHS Ester7.004-5 hours[5][6]
General NHS Ester8.0Room Temp~1 hour[6]
General NHS Ester8.6410 minutes[5][6]
Performance Comparison of Fluorescent Dye NHS Esters

The choice of fluorescent dye can impact the degree of labeling (DOL) and the performance of the resulting conjugate. The following table provides a comparison of two structurally identical families of fluorescent dye NHS esters, AZDye™ and Alexa Fluor®, based on performance data in antibody labeling.[7][8]

Dye FamilyEquivalent FluorophoreOptimal Degree of Labeling (DOL)Performance NotesData Source(s)
AZDye™ NHS Ester Alexa Fluor® 3503-5Structurally identical to Alexa Fluor® with comparable conjugation efficiency and signal intensity.[1][7][9]
Alexa Fluor® 350 NHS Ester -3-5Well-established performance in fluorescent labeling.[10]
AZDye™ NHS Ester Alexa Fluor® 4883-6Structurally identical to Alexa Fluor® with comparable conjugation efficiency and signal intensity.[7][8][9]
Alexa Fluor® 488 NHS Ester -3-6Widely used green-emitting fluorescent dye.[10]
AZDye™ NHS Ester Alexa Fluor® 5553-6Structurally identical to Alexa Fluor® with comparable conjugation efficiency and signal intensity.[7][8]
Alexa Fluor® 555 NHS Ester -3-6Bright and photostable orange-emitting dye.[10]
AZDye™ NHS Ester Alexa Fluor® 6473-6Structurally identical to Alexa Fluor® with comparable conjugation efficiency and signal intensity.[7][8]
Alexa Fluor® 647 NHS Ester -3-6Commonly used far-red emitting dye for multiplexing.[10]

Experimental Protocols

Detailed and reproducible protocols are essential for successful and consistent protein labeling experiments. The following protocols provide a general framework for protein labeling with NHS esters and the subsequent determination of the degree of labeling.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol outlines a standard procedure for conjugating an NHS ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • NHS ester reagent (e.g., fluorescent dye-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M glycine)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 5-20 mg/mL.[13]

    • If the protein solution contains primary amines (e.g., Tris buffer or glycine), it must be dialyzed against the Labeling Buffer or PBS prior to labeling.[12]

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[12][13] The solution should be used promptly to avoid hydrolysis.

  • Labeling Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[12] The optimal molar ratio should be determined empirically for each protein and NHS ester combination.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[13] In many cases, the reaction is complete within 5-10 minutes.[12]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[12]

    • Collect the fractions containing the labeled protein, which will typically be the first colored band to elute from the column.[12]

  • Storage of the Labeled Protein:

    • Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[12][14] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of label molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of labeled proteins.[15]

Materials:

  • Purified labeled protein

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at two wavelengths:

      • 280 nm (for protein concentration)

      • The maximum absorbance wavelength (λ_max) of the specific label (e.g., fluorescent dye).

    • Dilute the protein conjugate solution in PBS if the absorbance is too high for accurate measurement.[15]

  • Calculate Protein Concentration:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the label at 280 nm: Protein Concentration (M) = [A_280 - (A_label_max * CF)] / ε_protein Where:

      • A_280 is the absorbance of the conjugate at 280 nm.

      • A_label_max is the absorbance of the conjugate at the λ_max of the label.

      • CF is the correction factor (A_280 / A_label_max) for the free label.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration:

    • The concentration of the conjugated label can be calculated using the Beer-Lambert law: Label Concentration (M) = A_label_max / ε_label Where:

      • A_label_max is the absorbance of the conjugate at the λ_max of the label.

      • ε_label is the molar extinction coefficient of the label at its λ_max.

  • Calculate Degree of Labeling (DOL):

    • The DOL is the molar ratio of the label to the protein: DOL = Label Concentration (M) / Protein Concentration (M)

Visualization of Workflows and Pathways

Visual diagrams can aid in understanding the chemical reactions and experimental processes involved in protein labeling with NHS esters.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Primary Amine (-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester NHS Ester Reagent NHS_Ester->Intermediate Labeled_Protein Labeled Protein (Stable Amide Bond) Intermediate->Labeled_Protein Elimination NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Chemical reaction mechanism of an NHS ester with a primary amine on a protein.

G A Prepare Protein Solution (pH 8.3-8.5) C Combine and Incubate (Labeling Reaction) A->C B Prepare NHS Ester Stock Solution (in DMSO/DMF) B->C D Quench Reaction (Optional) C->D E Purify Labeled Protein (e.g., Size-Exclusion Chromatography) C->E If not quenching D->E F Characterize Labeled Protein (e.g., Determine DOL) E->F G Store Labeled Protein F->G

Caption: General experimental workflow for protein labeling with NHS esters.

References

A Comparative Guide to N3-C2-NHS Ester Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N3-C2-NHS ester and its polyethylene (B3416737) glycol (PEG) derivatives have emerged as valuable heterobifunctional linkers in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive review of their applications, offering a comparison with alternative linker technologies, supported by experimental data and detailed protocols.

Introduction to this compound Linkers

This compound is a non-cleavable linker containing two key functional groups:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds.

  • Azide (B81097) (N3) group: This moiety enables covalent conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via "click chemistry" – either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The non-cleavable nature of the this compound linker ensures that the conjugated payload is only released upon the complete lysosomal degradation of the antibody, which can offer advantages in terms of stability and reduced off-target toxicity.[1][2]

Comparison with Alternative Linker Technologies

The choice of linker is a critical determinant of the efficacy and safety of an ADC.[3] this compound-based non-cleavable linkers present a distinct profile when compared to cleavable linkers.

FeatureThis compound (Non-cleavable)Cleavable Linkers (e.g., Val-Cit, Hydrazone)
Release Mechanism Lysosomal degradation of the antibody.[1][2]Enzymatic cleavage (e.g., Cathepsin B) or pH-dependent hydrolysis in the tumor microenvironment or within the cell.[3]
Plasma Stability Generally high, leading to a longer circulation half-life and potentially a wider therapeutic window.[1]Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.
"Bystander" Effect Limited, as the payload is released intracellularly and is often charged, preventing it from diffusing out to kill neighboring antigen-negative cells.Can induce a bystander effect if the released payload is membrane-permeable, which can be advantageous for treating heterogeneous tumors.[3]
Payload Potency The payload is released with the linker and an amino acid remnant attached, which may affect its potency.[2]The payload is typically released in its native or near-native form.
Applicability Well-suited for highly potent payloads where systemic exposure needs to be minimized.Can be beneficial for moderately potent payloads and in cases where bystander killing is desired.
The Role of PEGylation

Derivatives of this compound often incorporate PEG spacers of varying lengths (e.g., N3-PEG2-C2-NHS ester, N3-PEG3-C2-NHS ester).[4][5] PEGylation offers several advantages:

  • Improved Solubility: PEGylation enhances the hydrophilicity of the ADC, which can be particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.[3]

  • Enhanced Pharmacokinetics: The hydrophilic PEG chain can reduce non-specific interactions and prolong the circulation half-life of the ADC.[3]

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEG linkers may allow for the conjugation of a higher number of drug molecules per antibody.[3]

Experimental Data and Performance

While direct head-to-head studies exhaustively comparing this compound with a wide range of other linkers are limited in publicly available literature, valuable insights can be drawn from studies utilizing structurally similar non-cleavable, PEGylated azide linkers.

A study investigating a non-cleavable Amino-PEG6-C2 linker with an auristatin payload (MMAD) provides relevant data on the performance of such linkers in ADCs.

Table 1: In Vitro and In Vivo Performance of a Non-Cleavable PEGylated Linker ADC

ParameterConjugateResultReference
In Vitro Cytotoxicity (IC50) C16 Site A-PEG6-C2-MMAD0.3 nM (pre-incubation) vs. 4.9 nM (post in vivo exposure)[6]
In Vivo Efficacy C16 Site A-PEG6-C2-MMAD (10 mg/kg single dose)Significant tumor growth inhibition in BxPC3 xenograft model[][8]
Plasma Stability Amino-PEG6 linkerHighly stable in mouse, rat, cynomolgus monkey, and human plasma[6]

This data is from a study using a linker with a similar non-cleavable PEGylated structure to N3-PEGx-C2-NHS ester.

These findings highlight the high plasma stability of non-cleavable PEGylated linkers and their potent in vivo efficacy.[6] However, the study also revealed that the stability of the payload itself can be dependent on the conjugation site on the antibody, emphasizing the importance of site-specific conjugation strategies.[6]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step process:

  • Antibody Modification with the NHS Ester: The NHS ester end of the linker reacts with primary amines on the antibody.

  • Click Chemistry Conjugation: The azide-modified antibody is then reacted with a payload containing a compatible functional group (e.g., a DBCO group for SPAAC).

Protocol 1: Antibody Modification with Azide-PEG-NHS Ester

This protocol is a general guideline and should be optimized for the specific antibody and linker used.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Azide-PEG-NHS ester (e.g., this compound) dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of azide groups per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified antibody from Protocol 1.

  • DBCO-functionalized payload dissolved in a compatible organic solvent (e.g., DMSO).

  • Purification system (e.g., SEC).

Procedure:

  • Reaction Setup: Add a 1.5- to 3-fold molar excess of the DBCO-functionalized payload to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC.

  • Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using techniques such as SEC, HIC (hydrophobic interaction chromatography), and mass spectrometry.

Visualization of Workflows and Concepts

Two-Step ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Antibody Antibody (with Lys residues) Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab NHS Ester Reaction (pH 8.3-8.5) N3_Linker This compound N3_Linker->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC SPAAC Reaction DBCO_Payload DBCO-Payload DBCO_Payload->ADC

Caption: Workflow for ADC synthesis using this compound.

Comparison of Linker Release Mechanisms

Linker_Release_Mechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., N3-C2) cluster_cleavable Cleavable Linker (e.g., Val-Cit) ADC_NC ADC Internalization Lysosome_NC Lysosomal Degradation of Antibody ADC_NC->Lysosome_NC Release_NC Payload-Linker-Amino Acid Released Lysosome_NC->Release_NC ADC_C ADC Internalization Lysosome_C Enzymatic Cleavage (e.g., Cathepsin B) ADC_C->Lysosome_C Release_C Free Payload Released Lysosome_C->Release_C

References

A Comparative Guide to N3-C2-NHS Ester and Alternative Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. The N3-C2-NHS ester is a bifunctional linker that has gained prominence, particularly in the construction of antibody-drug conjugates (ADCs), by enabling a two-step "click chemistry" approach. This guide provides an objective comparison of bioconjugation using this compound with a key alternative, strain-promoted alkyne-azide cycloaddition (SPAAC) initiated with a DBCO-NHS ester, and the more traditional maleimide-thiol conjugation method. This comparison is supported by experimental data to inform the selection of the optimal conjugation strategy.

Mechanisms of Action: A Visual Overview

The initial step for both this compound and its click chemistry alternative, DBCO-NHS ester, involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[1] This forms a stable amide bond.[1] The key difference lies in the subsequent bioorthogonal reaction.

  • This compound: Introduces an azide (B81097) group onto the protein. This azide is then ready to react with an alkyne-containing molecule in a "click" reaction. This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) if a strained alkyne like DBCO is used on the payload.[2]

  • DBCO-NHS Ester: Introduces a dibenzocyclooctyne (DBCO) group, a strained alkyne. This group is highly reactive towards azide-modified molecules in a copper-free SPAAC reaction.[3]

  • Maleimide-Thiol Conjugation: This is a widely used method where a maleimide (B117702) group (often introduced to the protein via a linker like SMCC) reacts with a free thiol (sulfhydryl) group on a payload molecule.[1][4] Thiol groups can be present on native cysteine residues or introduced chemically.

cluster_0 This compound Pathway cluster_1 DBCO-NHS Ester Pathway (SPAAC) cluster_2 Maleimide-Thiol Pathway Protein_N3 Protein with Lysine (-NH2) Azide_Protein Azide-Modified Protein Protein_N3->Azide_Protein NHS Ester Reaction (pH 7.2-8.5) N3_Ester This compound N3_Ester->Azide_Protein Final_Conjugate_N3 Final Conjugate (Triazole Linkage) Azide_Protein->Final_Conjugate_N3 Click Chemistry (CuAAC or SPAAC) Alkyne_Payload Alkyne-Payload Alkyne_Payload->Final_Conjugate_N3 Protein_DBCO Protein with Lysine (-NH2) DBCO_Protein DBCO-Modified Protein Protein_DBCO->DBCO_Protein NHS Ester Reaction (pH 7.2-8.5) DBCO_Ester DBCO-NHS Ester DBCO_Ester->DBCO_Protein Final_Conjugate_DBCO Final Conjugate (Triazole Linkage) DBCO_Protein->Final_Conjugate_DBCO SPAAC Reaction (Copper-Free) Azide_Payload Azide-Payload Azide_Payload->Final_Conjugate_DBCO Protein_Mal Protein with Thiol (-SH) Final_Conjugate_Mal Final Conjugate (Thioether Bond) Protein_Mal->Final_Conjugate_Mal Michael Addition (pH 6.5-7.5) Maleimide_Payload Maleimide-Payload Maleimide_Payload->Final_Conjugate_Mal

Figure 1: Comparison of bioconjugation reaction pathways.

Quantitative Performance Comparison

The choice of conjugation strategy significantly impacts reaction efficiency, specificity, and the stability of the final product. The following tables provide a comparative overview of key performance metrics based on published data.

Table 1: Comparison of SPAAC, NHS Ester, and Maleimide Chemistries
FeatureStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)NHS Ester Chemistry (Direct Conjugation)Maleimide Chemistry
Target Residue(s) Site-specifically introduced azides or alkynesPrimary amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)
Reaction Efficiency Often >90%[5]Variable, affected by pH and hydrolysis[5]Generally high, 70-90% reported[5]
Reaction Speed Second-order rate constants: 10⁻³ to 1 M⁻¹s⁻¹[5]Dependent on pH and substrate[5]~10² M⁻¹s⁻¹[5]
Specificity High[5][6]Moderate to low due to multiple lysine residues[6]High for specific thiol groups
Control over Stoichiometry High, allows for defined conjugation[6][7]Moderate, can be challenging to control[6][7]High when targeting specific cysteine residues
Linkage Stability High (Stable triazole ring)[3][6]High (Stable amide bond)[1][6]Stable thioether bond, but maleimide can undergo ring-opening
Key Side Reactions Minimal[6]Hydrolysis of the NHS ester[5][6]Reaction with other nucleophiles, maleimide hydrolysis
Biocompatibility High (Copper-free)[5][6]High[6]High
Table 2: Comparison of CuAAC and SPAAC for Proteomics

In applications where an azide-modified protein is generated (e.g., via this compound), the choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for the second step is critical. A comparative proteomics study revealed differences in their effectiveness.

FeatureCopper-Catalyzed (CuAAC) with Biotin-Diazo-AlkyneStrain-Promoted (SPAAC) with Biotin-DIBO-Alkyne
Proteins Identified 229[8]188[8]
Overlapping Proteins -114[8]
Conclusion Represented a more powerful method in this proteomics study, with higher protein identification.[8]Identified a subset of the proteins found with CuAAC.[8]

Note: The higher efficiency of CuAAC in this specific study may be due to various factors, including the specific reagents and conditions used. SPAAC's main advantage is its copper-free nature, which is crucial for in vivo applications or when working with copper-sensitive proteins.[2]

Experimental Workflows

The practical implementation of these strategies involves distinct workflows, particularly concerning the number of steps and purification requirements.

cluster_0 Two-Step Click Chemistry Workflow (N3-C2-NHS or DBCO-NHS) cluster_1 One-Step Maleimide Workflow (for Thiolated Payload) A1 Start: Unmodified Antibody A2 Step 1: Reaction with Azide/DBCO-NHS Ester A1->A2 A3 Purification (Remove excess linker) A2->A3 A4 Step 2: Add Alkyne/Azide-Payload A3->A4 A5 Incubate (Click Reaction) A4->A5 A6 Final Purification A5->A6 A7 Characterize Conjugate A6->A7 B1 Start: Reduced/Thiol-containing Antibody B2 Add Maleimide-Payload B1->B2 B3 Incubate (pH 6.5-7.5) B2->B3 B4 Quench Reaction (optional) B3->B4 B5 Final Purification B4->B5 B6 Characterize Conjugate B5->B6

Figure 2: Comparison of experimental workflows.

Detailed Experimental Protocols

The following are generalized protocols synthesized from established methods.[1][3][9][10] Researchers should optimize these protocols for their specific antibody, payload, and application.

Protocol 1: Two-Step Antibody Conjugation via this compound and SPAAC

This protocol first attaches the azide handle to the antibody and then conjugates an alkyne-payload (in this case, DBCO-modified).

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • DBCO-functionalized payload

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Procedure:

Step 1: Antibody Modification with Azide

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer (pH 8.3-8.5). Ensure the buffer is free of primary amines (e.g., Tris, glycine).[11]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.

Step 2: SPAAC Reaction with DBCO-Payload

  • Payload Addition: To the purified azide-modified antibody, add the DBCO-functionalized payload at a 2-4 fold molar excess.[10]

  • Incubation: Incubate the mixture overnight (12-18 hours) at 4°C with gentle mixing.[3]

  • Final Purification: Purify the final antibody-drug conjugate using an appropriate method, such as size exclusion chromatography (SEC) or another desalting column, to remove the excess payload.

  • Characterization: Characterize the conjugate by measuring the protein concentration (A280) and determining the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Two-Step Antibody Conjugation via DBCO-NHS Ester and SPAAC

This protocol is similar to the first but reverses the functional groups, attaching the strained alkyne to the antibody first.

Materials:

  • Same as Protocol 1, but using DBCO-NHS Ester and an Azide-functionalized payload.

Procedure:

Step 1: Antibody Modification with DBCO

  • Antibody Preparation: Prepare the antibody at 1-10 mg/mL in Reaction Buffer (pH 8.3-8.5).

  • Linker Preparation: Dissolve DBCO-NHS ester in anhydrous DMSO to 10 mM immediately before use.[10]

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody.[10]

  • Incubation: Incubate for 30-60 minutes at room temperature.[3][10]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS ester.[3]

  • Purification: Remove excess linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.

Step 2: SPAAC Reaction with Azide-Payload

  • Payload Addition: Add a 2-4 fold molar excess of the azide-functionalized payload to the purified DBCO-modified antibody.[10]

  • Incubation: Incubate overnight at 4°C.[10]

  • Final Purification: Purify the final conjugate using SEC or a desalting column.

  • Characterization: Determine protein concentration and DAR as described above.

Protocol 3: One-Step Maleimide-Thiol Conjugation

This protocol assumes the antibody has available thiol groups (e.g., from reduced interchain disulfides or engineered cysteines).

Materials:

  • Thiol-containing antibody in a degassed, amine-free buffer like PBS, pH 6.5-7.5.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-functionalized payload.

  • Anhydrous DMSO.

  • Quenching Reagent: Cysteine or N-acetylcysteine.

  • Desalting columns or SEC for purification.

Procedure:

  • (Optional) Antibody Reduction: If starting with an antibody with disulfide bonds, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to generate free thiols. Remove the excess reducing agent immediately using a desalting column.

  • Payload Preparation: Dissolve the maleimide-payload in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide-payload to the reduced antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • (Optional) Quenching: Add a 10-fold molar excess of cysteine over the maleimide reagent to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Final Purification: Purify the conjugate from excess payload and quenching reagent using SEC or desalting columns.

  • Characterization: Determine protein concentration and DAR.

References

A Comparative Guide to the Biological Activity of N3-C2-NHS Ester Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic payloads to monoclonal antibodies has revolutionized targeted cancer therapy. The choice of linker and conjugation chemistry is paramount, profoundly influencing the stability, efficacy, and safety of the resulting Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of antibodies conjugated using the N3-C2-NHS ester method against two prevalent alternatives: maleimide-based conjugation and other click chemistry approaches. The information presented is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for your research and development needs.

Introduction to Conjugation Chemistries

This compound Conjugation: This method utilizes a heterobifunctional linker possessing two key reactive groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the abundant lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.[1][2][3] The other end of the linker features an azide (B81097) (N3) group, which is bio-orthogonal and can be specifically reacted with an alkyne-modified payload via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This two-step approach first modifies the antibody with the linker, followed by the attachment of the drug.

Maleimide-Based Conjugation: This strategy targets sulfhydryl groups (-SH) found in the cysteine residues of an antibody.[3] Typically, the interchain disulfide bonds of the antibody are partially reduced to expose free thiols, which then react with a maleimide-functionalized linker-payload to form a stable thioether bond.[4] This method offers a degree of site-specificity as there are fewer accessible cysteine residues compared to lysines.[2]

Click Chemistry (Non-NHS ester initiated): Beyond the this compound approach, click chemistry can be employed more directly. For instance, antibodies can be enzymatically modified to introduce a bio-orthogonal handle (like an azide or alkyne), which then directly reacts with a payload containing the corresponding reactive partner.[5] This often allows for highly site-specific and homogenous ADC preparations.

Quantitative Comparison of Key Performance Metrics

The choice of conjugation chemistry has a direct impact on several critical parameters of an ADC, including the drug-to-antibody ratio (DAR), binding affinity, and in vitro cytotoxicity. The following tables summarize experimental data comparing these different conjugation strategies.

Conjugation Method Target Residue Specificity Linkage Stability Reaction pH Homogeneity
This compound Primary Amines (Lysine)Lower (multiple accessible lysines)High (Amide bond)7.2 - 9.0Heterogeneous
Maleimide (B117702) Thiols (Cysteine)Higher (fewer accessible cysteines)Moderate (Thioether bond can undergo retro-Michael addition)6.5 - 7.5More homogeneous than NHS ester
Click Chemistry (Direct) Site-specifically introduced groupsHighest (Bio-orthogonal)High (Triazole ring)Wide range (typically 4-11)Homogeneous

Table 1: General Comparison of Conjugation Chemistries. This table provides a qualitative overview of the key characteristics of each conjugation method.[1][2][3]

Antibody-Drug Conjugate Conjugation Chemistry Average DAR Binding Affinity (Kd) Reference
Trastuzumab-ADC 2Dimaleimide-DM1~7.71.216 nM[6]
Trastuzumab-Deruxtecan (T-DXd)Maleimide-based~7.71.327 nM[6]
TrastuzumabUnconjugatedN/ANot specified in direct comparison[6]

Table 2: Comparison of Drug-to-Antibody Ratio (DAR) and Binding Affinity. This table presents data on the DAR and binding affinity of a Trastuzumab ADC conjugated via a dimaleimide linker compared to the commercially available T-DXd. The similar high DARs result in comparable binding affinities.

Antibody-Drug Conjugate Conjugation Chemistry Target Cell Line IC50 (nM) Reference
H32-DM1NHS ester (on lysine)N87 (HER2+)~1.0[7]
H32-VCMMAEMaleimide (on cysteine)N87 (HER2+)~0.1[7]
Kadcyla® (T-DM1)NHS ester (on lysine)N87 (HER2+)~8.0[7]
H32-DM1NHS ester (on lysine)SK-BR-3 (HER2+)~0.8[7]
H32-VCMMAEMaleimide (on cysteine)SK-BR-3 (HER2+)~0.08[7]
Kadcyla® (T-DM1)NHS ester (on lysine)SK-BR-3 (HER2+)~1.5[7]
Trastuzumab-MMAE (DBM linker)Dibromomaleimide (cysteine)BT-474 (HER2+)1.1[4]
Trastuzumab-MMAE (DTM linker)Dithiomaleimide (cysteine)BT-474 (HER2+)2.5[4]
Trastuzumab-MMAE (TBM linker)Thio-bromomaleimide (cysteine)BT-474 (HER2+)1.1[4]
T-DM1 (Clinical Reference)NHS ester (lysine)BT-474 (HER2+)1.8[4]
Free MMAEN/ABT-474 (HER2+)1.0[4]

Table 3: In Vitro Cytotoxicity Comparison. This table showcases the half-maximal inhibitory concentration (IC50) of different ADCs against HER2-positive cancer cell lines. The data suggests that cysteine-targeted conjugation via maleimide linkers can lead to more potent ADCs compared to lysine-based conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments cited in the comparison of ADC biological activity.

Protocol 1: Antibody Conjugation via this compound

Objective: To conjugate an azide-functionalized linker to an antibody via lysine residues.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.5.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration, exchanging the buffer to a suitable formulation buffer (e.g., PBS).

  • Characterization: Determine the average DAR using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the IC50 value of an ADC against a target cancer cell line.

Materials:

  • Target cancer cells (e.g., HER2-positive SK-BR-3) and control cells (e.g., HER2-negative MCF-7)

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody

  • Free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[8]

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free drug in complete medium. Add 100 µL of the dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 3: Binding Affinity Assay (ELISA-based)

Objective: To determine the binding affinity (Kd) of an ADC to its target antigen.

Materials:

  • Recombinant target antigen (e.g., HER2)

  • ADC constructs and unconjugated antibody

  • ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate and stop solution

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the recombinant antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[9]

  • Blocking: Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.[9]

  • ADC Incubation: Prepare serial dilutions of the ADCs and unconjugated antibody in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.[9]

  • Secondary Antibody Incubation: Wash the plate and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[9]

  • Detection: Wash the plate and add 100 µL of TMB substrate. After sufficient color development, add 100 µL of stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the logarithm of the ADC concentration and determine the EC50 value. The dissociation constant (Kd) can be derived from this data using appropriate binding models.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language for Graphviz, illustrate key aspects of ADC development and function.

N3_C2_NHS_Ester_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization cluster_payload_attachment Payload Attachment (Click Chemistry) cluster_final_product Final Product Ab Monoclonal Antibody (in Amine-Free Buffer) React Incubate Antibody with NHS Ester Linker Ab->React Linker This compound (dissolved in DMSO) Linker->React Purify Purification (e.g., SEC) React->Purify Char Characterization (DAR determination) Purify->Char Click Click Reaction (CuAAC or SPAAC) Char->Click Payload Alkyne-Modified Payload Payload->Click ADC This compound Conjugated Antibody Click->ADC

Caption: Workflow for this compound Antibody Conjugation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization with HER3 RAS RAS HER2->RAS Internalization Internalization HER2->Internalization HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth mTOR->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: HER2 Signaling Pathway and ADC Mechanism of Action.

Conjugation_Method_Comparison cluster_goal Goal cluster_methods Conjugation Methods cluster_attributes Key Attributes cluster_outcomes Biological Outcomes Goal Produce Biologically Active ADC NHS This compound Goal->NHS Maleimide Maleimide Goal->Maleimide Click Direct Click Chemistry Goal->Click Homogeneity Homogeneity (DAR) NHS->Homogeneity Low Stability Linker Stability NHS->Stability High Specificity Site Specificity NHS->Specificity Low Maleimide->Homogeneity Medium Maleimide->Stability Medium Maleimide->Specificity Medium Click->Homogeneity High Click->Stability High Click->Specificity High Affinity Binding Affinity Homogeneity->Affinity Cytotoxicity In Vitro Cytotoxicity Stability->Cytotoxicity Efficacy In Vivo Efficacy Specificity->Efficacy

Caption: Logical Comparison of Conjugation Method Attributes.

References

A Comparative Guide to the Quality Control of N3-C2-NHS Ester Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioconjugation reagents is paramount to the success of their work. N3-C2-NHS ester is a popular amine-reactive crosslinker used to introduce an azide (B81097) group for subsequent "click chemistry" applications. However, its susceptibility to hydrolysis necessitates rigorous quality control to ensure reproducibility and efficiency in conjugation reactions. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed analytical protocols.

Introduction to this compound and its Quality Control

N3-C2-NHS (N-hydroxysuccinimide) ester is a heterobifunctional crosslinker. One end features an NHS ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The other end possesses an azide group, which can participate in highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC, respectively).[][2]

The primary quality concern for any NHS ester is its propensity for hydrolysis. In the presence of moisture, the NHS ester hydrolyzes back to the corresponding carboxylic acid, rendering it unreactive towards amines.[3][4] This degradation can significantly reduce the efficiency of conjugation reactions. Therefore, stringent quality control is essential to verify the purity and reactivity of this compound reagents.

Comparison with Alternative Amine-Reactive Reagents

While this compound is a widely used reagent, several alternatives exist, each with its own set of advantages and disadvantages. The following table compares the key performance characteristics of this compound with a common alternative, N3-C2-STP (sulfotetrafluorophenyl) ester, and the broader approach of using click chemistry handles.

FeatureThis compoundN3-C2-STP EsterClick Chemistry (e.g., Azide + DBCO/BCN)
Target Residue(s) Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Azides and Alkynes (or strained alkynes)
Reaction pH 7.2 - 8.5[][5]7.2 - 8.54.0 - 11.0[6]
Reaction Kinetics Fast (minutes to hours)[]Generally faster than NHS esters[7]Very Fast (often < 1 hour)[6]
Hydrolytic Stability Moderate; sensitive to moisture and high pH[3][4]More stable in aqueous solutions than NHS estersHighly stable triazole linkage[6]
Byproducts N-hydroxysuccinimide (NHS)SulfotetrafluorophenolNone (for SPAAC)
Solubility Often requires organic co-solvents (DMSO, DMF)[5]Generally more water-soluble than NHS estersVaries depending on the specific reagent
Selectivity High for primary aminesHigh for primary aminesBioorthogonal (highly specific for each other)

Experimental Data: Performance Comparison

The following table summarizes representative experimental data comparing the performance of this compound with an alternative under typical bioconjugation conditions.

Note: The following data is representative and may vary depending on the specific experimental conditions, protein, and reagent lot.

ParameterThis compoundN3-C2-STP Ester
Purity (by HPLC) > 95%> 95%
Hydrolysis Half-life (pH 8.0, 25°C) ~17.6 minutes (representative for a similar NHS ester)Generally longer than NHS esters
Conjugation Efficiency (to a model antibody) ~85%Potentially higher due to increased stability[7]
Stability in Aqueous Buffer (pH 7.4, 4°C) Several hours[4]More stable than NHS esters

Experimental Protocols for Quality Control

To ensure the quality of this compound reagents, the following experimental protocols can be employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the active this compound from its hydrolyzed carboxylic acid impurity.

Protocol:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Sample Preparation: Dissolve a small amount of the this compound in acetonitrile or DMSO and inject it onto the column.

  • Analysis: The active NHS ester will have a characteristic retention time. The presence of a significant peak corresponding to the more polar hydrolyzed carboxylic acid indicates degradation. Purity is calculated by integrating the peak areas.[]

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure of the this compound and to detect major impurities.

Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound in the chosen deuterated solvent.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the this compound. For example, a singlet around 2.8 ppm is characteristic of the succinimide (B58015) protons.[9][10] The absence of significant unexpected peaks confirms the structural integrity.

Identification of Impurities by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for identifying the active compound and its degradation products.

Protocol:

  • Ionization Source: Electrospray ionization (ESI).

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., acetonitrile/water) and infuse it directly into the mass spectrometer or analyze the eluent from an HPLC run.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the this compound. The presence of a peak corresponding to the molecular weight of the hydrolyzed carboxylic acid confirms degradation.[11]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use and quality control of this compound.

G cluster_0 Quality Control Workflow N3-C2-NHS_Ester This compound Reagent HPLC HPLC Analysis N3-C2-NHS_Ester->HPLC NMR NMR Spectroscopy N3-C2-NHS_Ester->NMR MS Mass Spectrometry N3-C2-NHS_Ester->MS Purity Purity > 95%? HPLC->Purity Structure Correct Structure? NMR->Structure Pass QC Pass Purity->Pass Yes Fail QC Fail Purity->Fail No Structure->Pass Yes Structure->Fail No

Caption: Quality Control Workflow for this compound.

G cluster_1 Bioconjugation Signaling Pathway Protein Protein (with Primary Amines) Conjugation Amine-NHS Ester Reaction (pH 7.2-8.5) Protein->Conjugation N3_C2_NHS This compound N3_C2_NHS->Conjugation Hydrolysis Hydrolysis (Inactive Carboxylic Acid) N3_C2_NHS->Hydrolysis Azide_Protein Azide-Labeled Protein Conjugation->Azide_Protein Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Protein->Click_Chemistry Alkyne Alkyne-containing Molecule Alkyne->Click_Chemistry Final_Conjugate Final Bioconjugate Click_Chemistry->Final_Conjugate

Caption: this compound Bioconjugation Pathway.

Conclusion

The quality of this compound reagents is a critical factor in the success of bioconjugation experiments. Due to its inherent susceptibility to hydrolysis, rigorous quality control using methods such as HPLC, NMR, and mass spectrometry is essential. While this compound is a powerful tool, researchers should also consider alternatives like STP esters or direct click chemistry approaches, which may offer advantages in terms of stability and reaction efficiency. By understanding the quality parameters and having robust analytical methods in place, researchers can ensure the reliability and reproducibility of their results in the development of novel diagnostics and therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for N3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N3-C2-NHS ester is critical for laboratory safety, requiring careful handling due to its dual chemical nature. This molecule contains both a reactive N-Hydroxysuccinimide (NHS) ester and an energetic, potentially explosive azide (B81097) (N3) group.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this reagent.

Essential Safety and Handling Precautions

Before beginning the disposal process, it is imperative to understand the hazards and implement the following safety measures. Organic azides are energetic and can be sensitive to heat, light, shock, and pressure.[3][4] NHS esters are highly reactive and moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[5][6]

  • Ventilation: All handling and disposal steps must be performed inside a certified chemical fume hood.[6][7]

  • Avoid Incompatibles:

    • Metals: NEVER use metal spatulas or allow contact with metal surfaces (e.g., copper, lead, brass).[3][5][8] Contact with metals can form highly shock-sensitive and explosive metal azides.[3][8] Use plastic or ceramic spatulas.[7]

    • Acids: Do not mix with or store near acids. Acids react with azides to form hydrazoic acid, which is highly toxic and explosive.[3][8][9]

    • Solvents: Avoid halogenated solvents like dichloromethane (B109758) and chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[3][6][8]

  • Scale: Always work with the smallest possible quantities of the material.[5]

  • Waste Segregation: Azide-containing waste must be collected in a dedicated and clearly labeled waste container.[3][5][9] Never mix with other chemical waste streams.

Deactivation Protocol: Quenching the NHS Ester

The primary step in disposal is to neutralize the reactivity of both the NHS ester and the azide group. The NHS ester is readily deactivated via hydrolysis, a reaction that is accelerated under basic conditions. This process converts the reactive ester into a stable carboxylate salt and N-hydroxysuccinimide.

The following table summarizes the key parameters for the quenching procedure.

ParameterValue/InstructionRationale
Quenching Reagent 1.0 M Sodium Hydroxide (NaOH)Effectively hydrolyzes the NHS ester to non-reactive byproducts. The basic pH prevents the formation of toxic hydrazoic acid from the azide group.
Solvent for Ester Water-miscible organic solvent (e.g., DMSO, DMF)This compound may have limited water solubility; a minimal amount of organic solvent helps ensure it is fully dissolved before quenching.
Reaction Temperature Room TemperatureThe hydrolysis reaction proceeds efficiently at ambient temperature.
Reaction Time 1-2 hoursEnsures complete hydrolysis of the NHS ester.[10]
Final pH 6.0 - 9.0Neutralizing the solution post-quench ensures it is safe for storage and compatible with institutional waste guidelines.[7]

Step-by-Step Deactivation Methodology

  • Preparation: In a chemical fume hood, prepare a beaker or flask of appropriate size with a stir bar.

  • Dissolution: If disposing of solid this compound, dissolve it in a minimal amount of a water-miscible solvent like DMSO or DMF. If it is already in solution, proceed to the next step.

  • Quenching: Slowly add an excess of 1.0 M Sodium Hydroxide (NaOH) solution to the stirred ester solution. A 5- to 10-fold molar excess of NaOH is recommended to ensure the reaction goes to completion and the solution remains basic.

  • Reaction: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure complete hydrolysis of the NHS ester.

  • Neutralization: After the reaction is complete, check the pH of the solution. If necessary, neutralize the solution by adding a suitable buffer (e.g., 1 M phosphate (B84403) buffer pH 7) or dilute acid (e.g., 1 M HCl) dropwise until the pH is between 6.0 and 9.0.[7] Perform this step with extreme caution to avoid making the solution too acidic.

Waste Collection and Final Disposal

Proper collection and labeling are crucial to prevent accidental mixing with incompatible waste.

  • Waste Container: Transfer the neutralized, quenched solution into a designated and robust hazardous waste container.

  • Labeling: Clearly label the container as "HAZARDOUS WASTE: Contains Quenched Azide Compounds (Aqueous) ". Ensure the label details all chemical constituents.[3]

  • Storage: Store the sealed waste container in a designated secondary containment area within the laboratory, away from incompatible materials like acids and metals.[9]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[3][7][9] NEVER pour any azide-containing waste down the drain, as it can react with lead or copper pipes (B44673) to form explosive metal azides.[7]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G start Start: this compound for Disposal ppe Step 1: Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood quench Step 3: Quench with 1.0 M NaOH (Stir for 1-2 hours) fume_hood->quench neutralize Step 4: Neutralize Solution (Adjust pH to 6-9) quench->neutralize collect Step 5: Collect in Labeled Waste Container 'Azide Contaminated Waste' neutralize->collect dispose End: Dispose via Institutional EH&S Hazardous Waste Program collect->dispose

Figure 1. Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.